DK-AH 269
Description
Properties
IUPAC Name |
3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKUIYCCYKGJJ-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582024 | |
| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186097-54-1 | |
| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of DK-AH 269?
An In-Depth Technical Guide to the Mechanism of Action of DK-AH 269 (Cilobradine)
Authored by a Senior Application Scientist
Introduction
This compound, also known as Cilobradine, is a small molecule compound recognized for its potent bradycardic effects, making it a subject of significant interest in cardiovascular research.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its primary target, off-target activities, and the experimental methodologies used to elucidate these actions.
Primary Mechanism of Action: Inhibition of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
The principal mechanism of action of this compound is the blockade of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2] These channels are crucial for the spontaneous diastolic depolarization in sinoatrial node cells, which in turn governs the heart's pacemaker activity. The current generated by these channels is often referred to as the "funny" current (If) in the heart or the "hyperpolarization-activated" current (Ih) in neurons.
By inhibiting HCN channels, this compound effectively slows down the rate of spontaneous firing of the sinoatrial node, leading to a dose-dependent reduction in heart rate.[1][3] This bradycardic effect is the most prominent physiological outcome of this compound administration.
Signaling Pathway of HCN Channel Modulation by this compound
Caption: Inhibition of HCN channels by this compound in sinoatrial node cells.
Quantitative Efficacy of this compound on HCN Channels
The inhibitory potency of this compound on HCN channels has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the effective dose for a 50% reduction in heart rate (ED50) are key parameters.
| Parameter | Value | Cell Type/Model | Reference |
| IC50 | 0.62 µM | Mouse sinoatrial node cells | [1][3] |
| IC50 | 3.38 µM | Pituitary tumor (GH3) cells | [4] |
| ED50 | 1.2 mg/kg | In vivo (mice) | [1] |
Secondary Mechanism of Action: Modulation of Delayed-Rectifier Potassium Current (IK(DR))
Recent research has revealed that the pharmacological profile of this compound is more complex than initially understood. In addition to its effects on HCN channels, this compound also suppresses the delayed-rectifier K+ current (IK(DR)).[4] This interaction is characterized by an acceleration of the inactivation time course of the current.
This off-target activity is significant as it may contribute to the proarrhythmic properties of this compound observed at higher concentrations (above 5 mg/kg).[1][4] The modulation of IK(DR), a critical component of cardiac action potential repolarization, can lead to undesirable alterations in cardiac electrophysiology.
Dual-Target Interaction of this compound
Caption: Dual inhibitory effects of this compound on ion channels.
Experimental Protocols for Elucidating the Mechanism of Action
The investigation of this compound's mechanism of action relies on established electrophysiological techniques.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for studying ion channel modulation by this compound.
Step-by-Step Protocol: Whole-Cell Voltage-Clamp Recordings
-
Cell Preparation: Isolate primary cells (e.g., mouse sinoatrial node cells) or use a suitable cell line (e.g., GH3 or H9c2 cells) expressing the ion channels of interest.[4]
-
Solution Preparation: Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate the specific currents (Ih or IK(DR)).
-
Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical and diffusional access to the cell interior.
-
Voltage-Clamp Protocol:
-
For Ih: Hold the cell at a depolarized potential (e.g., -40 mV) and apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV) to activate HCN channels.
-
For IK(DR): Hold the cell at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., from -70 mV to +50 mV) to activate delayed-rectifier K+ channels.
-
-
Data Acquisition: Record the resulting ionic currents using an appropriate amplifier and data acquisition system.
-
Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of this compound.
-
Post-Drug Recording: Repeat the voltage-clamp protocols in the presence of the compound to measure its effects on current amplitude and kinetics.
-
Data Analysis: Analyze the recorded currents to determine the concentration-dependent inhibition and calculate the IC50 value. Analyze changes in activation and inactivation kinetics.
The primary mechanism of action of this compound (Cilobradine) is the blockade of HCN channels, which results in a reduction of the pacemaker "funny" current (If) and a consequent slowing of the heart rate. However, a comprehensive understanding of its pharmacological profile must also include its inhibitory effects on the delayed-rectifier K+ current (IK(DR)). This secondary action is crucial as it likely underlies the proarrhythmic potential of the compound at higher doses. Future research should continue to explore the detailed molecular interactions of this compound with these and potentially other ion channels to fully characterize its therapeutic and toxicological profiles. This dual-target activity underscores the importance of thorough off-target screening in the drug development process.
References
- Stieber, J., Wieland, K., Stöckl, G., et al. Bradycardic and proarrhythmic properties of sinus node inhibitors. Mol. Pharmacol. 69(4), 1328-1337 (2006).
- Bois, P., Chatelier, A., Bescond, J., et al. Pharmacology of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Ion channels and their inhibitors 33-51 (2011).
-
Wu, S. N., et al. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. Int J Mol Sci. 21(7), 2416 (2020). [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound = 98 HPLC, solid 186097-54-1 [sigmaaldrich.com]
- 3. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
DK-AH 269 (Cilobradine): An In-Depth Technical Guide to a Selective HCN Channel Blocker
Abstract
This technical guide provides a comprehensive overview of DK-AH 269, also known as Cilobradine, a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, biophysical properties, and pharmacological profile of this compound. We will explore detailed experimental protocols for its characterization, including electrophysiological analysis, in vitro safety assessments, and in vivo models of disease. This guide synthesizes current scientific literature to offer a robust resource for the application of this compound as a pharmacological tool and a potential therapeutic agent.
Introduction: The Significance of HCN Channels
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are unique members of the voltage-gated ion channel superfamily, playing a critical role in regulating cellular excitability.[1] Unlike most voltage-gated channels that open upon depolarization, HCN channels are activated by membrane hyperpolarization.[1] This "funny" current (If) or "pacemaker" current (Ih) is a mixed sodium and potassium current that contributes to the spontaneous diastolic depolarization in cardiac pacemaker cells and sets the resting membrane potential and rhythmic firing in various neurons.[1]
Four distinct HCN isoforms (HCN1, HCN2, HCN3, and HCN4) have been identified, each with unique expression patterns and biophysical properties.[1] This isoform diversity allows for fine-tuned regulation of cellular excitability in different tissues. Dysregulation of HCN channel function has been implicated in a range of pathological conditions, including cardiac arrhythmias, epilepsy, and neuropathic pain, making them attractive targets for therapeutic intervention.[2][3]
This compound (Cilobradine): A Profile
This compound, or Cilobradine, is a well-characterized small molecule blocker of HCN channels.[4][5] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Synonyms | Cilobradine |
| CAS Number | 186097-54-1 |
| Molecular Formula | C₂₈H₃₈N₂O₅ • HCl |
| Molecular Weight | 519.1 g/mol |
| Appearance | White to off-white solid |
| Solubility | H₂O: ~20 mg/mL, DMSO: ~3 mg/mL, Ethanol: ~0.5 mg/mL |
| Chemical Structure | 3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one |
Mechanism of Action and Selectivity
This compound exerts its pharmacological effects by directly blocking the pore of HCN channels.[6] This blockade is use-dependent, meaning it is more pronounced with repeated channel activation.[6] The primary functional consequence of HCN channel blockade by this compound is a reduction in the pacemaker current, leading to a slowing of the spontaneous firing rate in excitable cells.[4]
HCN Isoform Selectivity
A critical aspect of any HCN channel blocker is its selectivity profile across the four isoforms. Studies have shown that this compound is a non-selective HCN channel blocker, inhibiting all four human HCN isoforms (HCN1, HCN2, HCN3, and HCN4) with similar potency when expressed in HEK293 cells.[7] This lack of isoform specificity is an important consideration for experimental design and interpretation of results.
| HCN Isoform | Reported IC₅₀ (µM) |
| hHCN1 | Not specified |
| hHCN2 | Not specified |
| hHCN3 | Not specified |
| hHCN4 | Not specified |
| _m_SAN cells | 0.62 |
Off-Target Effects
While this compound is a potent HCN channel blocker, it is not entirely without off-target effects. Research has shown that at concentrations higher than those required for HCN channel blockade, this compound can also inhibit delayed-rectifier potassium channels (IK(DR)).[5][8] This interaction may contribute to the proarrhythmic properties observed at higher doses.[4][5]
Experimental Protocols for the Characterization of this compound
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
The gold standard for characterizing the effects of a compound on ion channels is the patch-clamp technique. The following is a representative protocol for assessing the inhibitory effect of this compound on HCN channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
Objective: To determine the concentration-response relationship and kinetics of HCN channel block by this compound.
Materials:
-
HEK293 cells stably expressing the desired human HCN isoform (HCN1, HCN2, HCN3, or HCN4).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Perfusion system for rapid solution exchange.
-
This compound stock solution (e.g., 10 mM in DMSO).
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
Procedure:
-
Prepare a dilution series of this compound in the external solution to achieve the desired final concentrations.
-
Establish a whole-cell patch-clamp recording from a cell expressing the HCN channel of interest.
-
Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are predominantly closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-5 seconds) to elicit HCN currents.
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.
-
At each concentration, repeat the voltage-step protocol to measure the extent of current inhibition.
-
To assess use-dependency, apply a train of hyperpolarizing pulses at a physiological frequency (e.g., 1 Hz) in the presence of the compound.
-
Wash out the compound to assess the reversibility of the block.
Data Analysis:
-
Measure the peak inward current at the end of each hyperpolarizing step.
-
Plot the percentage of current inhibition as a function of this compound concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC₅₀ value.
-
Analyze the kinetics of the current to determine if the compound alters the activation or deactivation rates of the channel.
Caption: Workflow for patch-clamp analysis of this compound.
In Vitro Cytotoxicity Assessment
It is crucial to determine the therapeutic window of a compound by assessing its general cytotoxicity. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.
Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (IC₅₀).
Materials:
-
HEK293 cells or a relevant neuronal cell line.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
In Vivo Model: Chronic Constriction Injury (CCI) for Neuropathic Pain
HCN channels, particularly HCN1 and HCN2, are upregulated in dorsal root ganglion neurons following nerve injury and contribute to the hyperexcitability that underlies neuropathic pain. The CCI model is a widely used preclinical model to study this condition.
Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not to arrest circulation.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
Drug Administration and Behavioral Testing:
-
Prepare a solution of this compound for administration (e.g., dissolved in saline or a suitable vehicle).
-
Administer this compound via an appropriate route (e.g., intraperitoneal or oral).
-
Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated mechanical stimuli applied to the plantar surface of the hind paw.
-
Assess thermal hyperalgesia using a plantar test apparatus. Measure the paw withdrawal latency in response to a radiant heat source.
-
Conduct behavioral testing at baseline (before drug administration) and at various time points after drug administration.
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the this compound-treated group and a vehicle-treated control group.
-
Analyze the data using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the analgesic effect.
Caption: Experimental workflow for in vivo testing of this compound.
Comparative Pharmacology
To provide context for the utility of this compound, it is helpful to compare it with other commonly used HCN channel blockers.
| Compound | Selectivity | Key Features |
| This compound | Non-selective | Potent HCN channel blocker with demonstrated in vivo efficacy in reducing heart rate.[4] May have proarrhythmic effects at higher doses due to off-target effects on K+ channels.[5] |
| Ivabradine | Non-selective | Clinically approved for the treatment of stable angina and heart failure. Binds to the open state of the channel from the intracellular side.[3] |
| Zatebradine | Non-selective | One of the earlier developed HCN channel blockers. Also exhibits use-dependent block.[6] |
| ZD7288 | Non-selective | Widely used as a research tool. It is a charged molecule and is generally considered membrane-impermeant, making it useful for distinguishing between intracellular and extracellular sites of action. |
Conclusion and Future Directions
This compound (Cilobradine) is a valuable pharmacological tool for studying the physiological and pathophysiological roles of HCN channels. Its potent, non-selective blocking action makes it suitable for experiments where a general inhibition of HCN channel function is desired. However, its off-target effects at higher concentrations necessitate careful dose-response studies and consideration of potential confounding factors.
Future research should focus on developing more isoform-selective HCN channel blockers to dissect the specific roles of each HCN subtype in health and disease. Such compounds would hold greater promise as targeted therapeutics with improved safety profiles. The continued investigation of compounds like this compound will undoubtedly contribute to a deeper understanding of HCN channel biology and pave the way for novel treatments for a variety of disorders.
References
-
Stieber, J., Wieland, K., Stöckl, G., et al. Bradycardic and proarrhythmic properties of sinus node inhibitors. Mol. Pharmacol. 69(4), 1328-1337 (2006). [Link]
-
Tsantoulas, C., et al. Hyperpolarization-activated cyclic nucleotide-gated 2 (HCN2) ion channels drive pain in mouse models of diabetic neuropathy. Sci Transl Med. 9(393), eaam6072 (2017). [Link]
-
Wu, S. N., et al. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. Int J Mol Sci. 21(7), 2416 (2020). [Link]
-
Kharouf, Q., et al. Testing broad-spectrum and isoform-preferring HCN channel blockers for anticonvulsant properties in mice. Epilepsy Res. 167, 106459 (2020). [Link]
-
Bucchi, A., et al. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. J Physiol. 572(Pt 2), 335-346 (2006). [Link]
-
Charles River. Chronic Constriction Injury (CCI) Model. [Link]
-
Wu, S. N., et al. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. PubMed.[Link]
-
Romanelli, M. N., et al. HCN Channels Modulators: The Need for Selectivity. Curr Top Med Chem. 16(16), 1764-1791 (2016). [Link]
-
van Bogaert, P. P., & Pittoors, F. (2003). Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. Basic research in cardiology, 98(5), 324–333. [Link]
-
Lee, J. H., et al. (2019). The change of HCN1/HCN2 mRNA expression in peripheral nerve after chronic constriction injury induced neuropathy followed by pulsed electromagnetic field therapy. Journal of orthopaedic surgery and research, 14(1), 1-8. [Link]
-
Aragen Life Sciences. Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. [Link]
-
Zhang, Y., et al. (2017). Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia. Journal of visualized experiments: JoVE, (127), 56057. [Link]
-
Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]
-
Wikipedia. HCN channel. [Link]
-
Creative Bioarray. Patch-Clamp Recording Protocol. [Link]
-
Halle, W., & Göres, E. (1987). [Prediction of LD50 values by cell culture]. Pharmazie, 42(9), 624-625. [Link]
-
European Commission. ACuteTox: Optimisation and pre- validation of an in vitro test strategy for predicting human acute toxicity. [Link]
-
Khan, I., et al. (2016). In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer research, 36(10), 5267-5274. [Link]
- Google Patents. Method for synthesizing Ivabradine.
- Google Patents. An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts.
-
ResearchGate. (10) Patent No. [Link]
-
van Bogaert, P. P., & Pittoors, F. (2003). Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. Basic research in cardiology, 98(5), 324–333. [Link]
-
Riesen, S. C., et al. (2021). Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy. Journal of veterinary cardiology: the official journal of the European Society of Veterinary Cardiology, the North American Academy of Veterinary Cardiology, and the Japanese Veterinary Cardiovascular Society, 34, 1-13. [Link]
-
Lolicato, M., et al. (2011). Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP. The Journal of biological chemistry, 286(52), 44889-44900. [Link]
-
Shah, M. M. (2016). Recording Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Currents (Ih) in Neurons. Cold Spring Harbor protocols, 2016(7), pdb.prot091462. [Link]
-
ResearchGate. Voltage-dependence of HCN channel activation A, representative example.... [Link]
-
NCBI. HEK293 cell line toxicity. [Link]
-
Porro, C. A., & Cavazzuti, M. (1993). Pharmacological characterization of the chronic constriction injury model of neuropathic pain. Pain, 54(2), 205-213. [Link]
-
Porro, C. A., et al. (2009). Effects of chronic constriction injury and spared nerve injury, two models of neuropathic pain, on the numbers of neurons and glia in the rostral ventromedial medulla. Molecular pain, 5, 43. [Link]
-
Khan, A., et al. (2023). Emodin alleviates chronic constriction injury-induced neuropathic pain and inflammation via modulating PPAR-gamma pathway. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 31(7), 101683. [Link]
-
ResearchGate. The cytotoxicity of HEK-293 cells when incubated with the compounds 9,.... [Link]
-
ResearchGate. Cytotoxicity tests Cytotoxicity on HEK293 cells treated with the.... [Link]
-
MDPI. In Vitro Toxicity Evaluation of Cyanotoxins Cylindrospermopsin and Microcystin-LR on Human Kidney HEK293 Cells. [Link]
-
Frontiers. The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva). [Link]
-
PubMed. The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva). [Link]
-
MDPI. Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve. [Link]
-
PubMed Central. Forced exercise attenuates neuropathic pain in chronic constriction injury of male rat: an investigation of oxidative stress and inflammation. [Link]
-
PubMed Central. HCN hyperpolarization-activated cation channels strengthen virtual nicotinic EPSPs and thereby elevate synaptic amplification in rat sympathetic neurons. [Link]
-
PubMed Central. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine. [Link]
-
ResearchGate. (10) Patent No. [Link]
-
MDPI. Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. [Link]
-
PubMed Central. Inhibition of HCN Channel Activity in the Thalamus Attenuates Chronic Pain in Rats. [Link]
-
PubMed Central. Conformational Flip of Nonactivated HCN2 Channel Subunits Evoked by Cyclic Nucleotides. [Link]
-
PubMed Central. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. [Link]
-
AMiner. Properties of Ivabradine‐induced Block of HCN1 and HCN4 Pacemaker Channels. [Link]
-
In vitro evaluation of the HEK293 cell line as a model to measure glucocorticoids activity. [Link]
Sources
- 1. aminer.cn [aminer.cn]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve [mdpi.com]
- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. HCN hyperpolarization-activated cation channels strengthen virtual nicotinic EPSPs and thereby elevate synaptic amplification in rat sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of DK-AH 269 (Cilobradine) for the Study of Neuronal Hyperpolarization-Activated Cation Currents (Ih)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which mediate the neuronal current Ih, are critical regulators of neuronal excitability, synaptic integration, and rhythmic activity.[1] Pharmacological modulation of these channels is a key strategy for dissecting their physiological roles and exploring their therapeutic potential. This guide provides an in-depth technical overview of DK-AH 269 (also known as Cilobradine), a potent blocker of HCN channels. We will explore its mechanism of action, discuss its place among other Ih inhibitors, and provide detailed, field-proven protocols for its application in electrophysiological studies. This document is intended to serve as a practical resource for researchers aiming to leverage this compound as a precise tool for investigating the function of Ih currents in the nervous system.
Introduction: The Significance of Ih Currents in Neuronal Function
Hyperpolarization-activated cation currents, or Ih, are unique voltage-gated currents activated by membrane hyperpolarization rather than depolarization. Mediated by the tetrameric HCN channel family (HCN1-4), these currents play a multifaceted role in the central and peripheral nervous systems.[2]
Key functions of neuronal Ih include:
-
Setting the resting membrane potential: The partial activation of Ih at typical resting potentials contributes to stabilizing the membrane potential.[3]
-
Pacemaking and rhythmic activity: In neurons that fire spontaneously, Ih provides a depolarizing current that drives the membrane potential towards the threshold for firing, thus contributing to rhythmic activity.
-
Dendritic integration: In dendrites, Ih can dampen both excitatory and inhibitory postsynaptic potentials, influencing the summation of synaptic inputs.
-
Synaptic transmission: Evidence suggests that presynaptic HCN channels can modulate neurotransmitter release.[4]
The four HCN isoforms (HCN1-4) exhibit distinct biophysical properties, differential expression patterns throughout the brain and heart, and varying sensitivity to cyclic nucleotides like cAMP.[2][5] This diversity allows for fine-tuned regulation of neuronal activity. For instance, HCN1 is highly expressed in the cortex and hippocampus, while HCN4 is the primary isoform in the sinoatrial node of the heart.[2] This heterogeneity underscores the need for selective pharmacological tools to dissect the function of specific isoforms in native tissues.
The Pharmacological Toolkit: Positioning this compound
Several compounds are available for blocking Ih currents, each with its own profile of potency, selectivity, and potential off-target effects. Understanding these differences is crucial for experimental design and data interpretation.
| Compound | Primary Target | Commonly Reported IC50 | Key Characteristics & Limitations |
| This compound (Cilobradine) | HCN Channels | ~0.62 µM (mouse sinoatrial node)[6][7]; ~3.38 µM (GH3 cells)[8] | Potent blocker. Lacks significant isoform selectivity.[2] May affect delayed-rectifier K+ currents (IK(DR)) at higher concentrations.[8][9] |
| ZD7288 | HCN Channels | ~10 µM for complete block[3] | Widely used, considered specific for HCN channels.[10] Effects can be irreversible or slowly reversible.[11] Potential off-target effects on T-type Ca2+ channels have been noted.[10] |
| Ivabradine | HCN Channels (primarily HCN4 in clinical use) | ~0.9-1.15 µM across HCN1-4[2] | Clinically approved for cardiac conditions.[10][12] Lacks isoform selectivity in experimental settings.[2] |
| Cesium (Cs+) | Non-selective cation channel blocker | 1-2 mM[1] | Blocks Ih but also affects other K+ channels, limiting its specificity. |
This compound stands out for its high potency. While it, like ivabradine and ZD7288, does not show strong selectivity between the four HCN isoforms, its efficacy makes it a valuable tool for achieving a robust block of Ih currents.[2]
In-Depth Profile of this compound (Cilobradine)
Mechanism of Action
This compound blocks HCN channels from the intracellular side of the membrane. The binding site is located within the channel's pore, accessible after the channel opens. This results in a "use-dependent" or "open-channel" block, where the degree of inhibition is enhanced by repetitive activation of the channel.
Functionally, the application of this compound produces several measurable effects on Ih:
-
Suppression of Current Density: It reduces the amplitude of the hyperpolarization-evoked Ih in a concentration-dependent manner.[8]
-
Slowing of Activation Kinetics: The time it takes for the current to activate upon hyperpolarization is increased.[8]
-
Hyperpolarizing Shift in Activation: this compound shifts the voltage-dependence of activation to more negative potentials, meaning a stronger hyperpolarization is required to open the channels.[8] A 3 µM concentration can shift the activation curve by approximately 10 mV.[8]
Isoform Selectivity
While a highly isoform-selective blocker remains a significant goal in the field, this compound (Cilobradine) does not exhibit strong selectivity. It blocks all four HCN isoforms with similar potency, with reported IC50 values in the low micromolar range for each.[2] This makes it an excellent tool for studying the total contribution of Ih to a physiological process, but less suitable for isolating the role of a specific HCN isoform in tissues where multiple isoforms are co-expressed.
Potential Off-Target Effects
A critical consideration for any pharmacological agent is its specificity. Studies have shown that this compound can also suppress delayed-rectifier potassium currents (IK(DR)) and accelerate their inactivation.[8][9] The IC50 for this effect on IK(DR) was reported to be around 3.54 µM, which is within the concentration range used to study Ih.[8] This is a crucial point of causality: researchers must design control experiments to validate that the observed physiological effects are due to the block of Ih and not the unintended modulation of other currents. In contrast, the peak Na+ current (INa) appears resistant to this compound.[8][9]
Experimental Protocols and Methodologies
The following protocols are designed for whole-cell voltage-clamp recordings from neuronal preparations (e.g., acute brain slices or cultured neurons).
Preparation of Solutions
This compound Stock Solution (10 mM):
-
Compound: this compound (Cilobradine), MW ~519.1 g/mol [7]
-
Solvent: DMSO or PBS (pH 7.2)[7]
-
Procedure:
-
Weigh out 5.19 mg of this compound.
-
Dissolve in 1 mL of high-purity DMSO to make a 10 mM stock.
-
Aliquot into smaller volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Recording Solutions:
-
External Solution (aCSF, in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, 10 glucose. Bubble continuously with 95% O2/5% CO2.[1]
-
Internal Pipette Solution (in mM): 120 K-Gluconate or KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 TrisGTP. Adjust to pH ~7.3 with KOH.[1]
Causality Note: The choice of K-Gluconate or KMeSO4 is to minimize chloride loading, which could alter the reversal potential for GABAergic currents. ATP and GTP are included to support cellular health and signaling pathways.
Workflow for Ih Characterization Using this compound
This workflow outlines the logical progression of an experiment to ensure self-validation of the results.
Caption: Experimental workflow for validating the effect of this compound.
Step-by-Step Voltage-Clamp Protocol
This protocol is designed to isolate and characterize Ih.
-
Establish Recording: Obtain a stable whole-cell patch-clamp recording with a series resistance < 20 MΩ. Compensate for at least 60-70% of the series resistance.[1]
-
Holding Potential: Hold the neuron at a depolarized potential (e.g., -60 mV) where Ih is largely deactivated.
-
Block Other Currents (Optional but Recommended): To better isolate Ih, add blockers for other voltage-gated currents to the external solution. This includes Tetrodotoxin (TTX, 0.5-1 µM) to block Na+ channels, and TEA (e.g., 10 mM) and 4-AP (e.g., 1 mM) to block K+ channels.[1]
-
Elicit Ih: Apply a series of hyperpolarizing voltage steps. A typical protocol would be to step from the -60 mV holding potential to test potentials from -70 mV to -130 mV in 10 mV increments. Each step should be long enough (e.g., 1-2 seconds) to allow for full activation of the current.[1]
-
Record Tail Currents: Following each hyperpolarizing step, step the voltage back to a consistent potential (e.g., -70 mV) to record the tail currents. The amplitude of the tail current is proportional to the number of channels opened during the preceding hyperpolarizing step and is used to construct the activation curve.
-
Establish Baseline: Repeat the protocol several times to ensure the recorded current is stable.
-
Apply this compound: Perfuse the slice or culture with the external solution containing the desired concentration of this compound (a starting concentration of 3-5 µM is recommended).
-
Record in Presence of Drug: After ~10-15 minutes of perfusion, repeat the voltage-step protocol. You should observe a reduction in the current amplitude and a slowing of the activation phase.
-
Washout: Perfuse with the drug-free external solution for 15-20 minutes and repeat the protocol to check for reversibility. Full or partial recovery of the current validates that the observed effect was due to the compound.
Data Analysis and Interpretation
Quantifying the Block
-
Current-Voltage (I-V) Relationship: Plot the steady-state current amplitude at the end of each voltage step against the command potential. This will show a reduction in the inward current at all hyperpolarizing potentials in the presence of this compound.
-
Activation Curve:
-
Measure the tail current amplitude at the beginning of the step back to -70 mV.
-
Normalize these amplitudes to the maximal tail current.
-
Plot the normalized tail current amplitude against the preceding test potential.
-
Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k).
-
This compound will cause a leftward, or hyperpolarizing, shift in the V1/2.[8]
-
Addressing Potential Confounds
Given the potential for this compound to affect IK(DR), it is essential to consider this in your interpretation.
-
Control Experiment: If your experimental results in current-clamp (e.g., a change in firing frequency) could be explained by a change in K+ currents, perform a control experiment. Use a specific IK(DR) blocker to see if it phenocopies the effect of this compound.
-
Voltage Protocol Specificity: The voltage protocols used to elicit Ih (hyperpolarizing steps) are generally distinct from those used to elicit IK(DR) (depolarizing steps). This provides a degree of separation, but it's important to be aware of the potential for overlap, especially when studying effects on the resting membrane potential.
Caption: Target profile of this compound.
Conclusion
This compound (Cilobradine) is a potent and effective blocker of neuronal Ih currents. Its primary strength lies in its ability to produce a robust and reliable inhibition of all HCN channel isoforms. While the lack of isoform selectivity and potential off-target effects on potassium channels require careful consideration and the use of appropriate controls, this compound remains an invaluable tool. When used according to the rigorous, self-validating protocols outlined in this guide, researchers can confidently employ this compound to elucidate the complex and critical roles of Ih in neuronal health and disease.
References
-
University College London. (n.d.). Protocol for recording Ih in neurons. UCL Discovery. [Link]
-
Sartiani, L., et al. (2017). HCN Channels Modulators: The Need for Selectivity. Current Pharmaceutical Design, 23(1). [Link]
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7). [Link]
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. PubMed, 32244431. [Link]
-
Zhu, J., et al. (2021). The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva). Frontiers in Pharmacology, 12. [Link]
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. MDPI, 21(7). [Link]
-
Chevaleyre, V., & Castillo, P. E. (2002). Synaptic depression induced by ZD7288 and this compound is not mimicked by Cs. ResearchGate. [Link]
-
Biel, M., et al. (2011). Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue. British Journal of Pharmacology, 164(2b). [Link]
-
Haron-Khun, S., et al. (2020). The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Physiology, 10. [Link]
-
Chaplan, S. R., et al. (2003). Effects of ZD7288 on spontaneous and evoked pain in the rat. Journal of neurophysiology, 90(2), 1149-1158. [Link]
-
Okamoto, T., et al. (2019). Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the regulation of midbrain dopamine systems. British Journal of Pharmacology, 176(14), 2346-2361. [Link]
-
Chen-Izu, Y., et al. (2023). Studying cardiac ionic currents and action potentials in physiologically relevant conditions. Physiology Mini Reviews, 16(3), 22-34. [Link]
-
Kase, D., & Imoto, K. (2012). A Short Guide to Electrophysiology and Ion Channels. The Journal of Medical Investigation, 59(1-2), 1-9. [Link]
-
Tu, H., et al. (2006). Hyperpolarization-activated Current (Ih) Contributes to Excitability of Primary Sensory Neurons in Rats. Neuroscience, 143(2), 563-576. [Link]
-
Kusch, J., et al. (2010). Minimal molecular determinants of isoform-specific differences in efficacy in the HCN channel family. The Journal of general physiology, 136(5), 541-555. [Link]
-
Okada, Y. (2012). Ion channels and transporters in cell volume regulation. The Journal of Physiological Sciences, 62(1), 1-15. [Link]
-
Okamoto, T., et al. (2006). Hyperpolarization-Activated Cation Current (Ih) Is an Ethanol Target in Midbrain Dopamine Neurons of Mice. The Journal of neurophysiology, 95(4), 2235-2245. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarization-activated Current (Ih) Contributes to Excitability of Primary Sensory Neurons in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minimal molecular determinants of isoform-specific differences in efficacy in the HCN channel family [ouci.dntb.gov.ua]
- 6. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperpolarization-Activated Cation Current (Ih) Is an Ethanol Target in Midbrain Dopamine Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
Foreword: The Rationale for Selective Heart Rate Reduction
An In-depth Technical Guide on the Discovery and Development of Cilobradine
For decades, the management of cardiovascular conditions such as chronic stable angina and certain types of heart failure has involved modulating cardiac workload. A primary strategy is the reduction of heart rate, which decreases myocardial oxygen demand. Traditional agents, namely beta-blockers and non-dihydropyridine calcium channel blockers, achieve this but come with a constellation of potential side effects, including negative inotropy (reduced contractility), hypotension, and bronchoconstriction, owing to their broad mechanisms of action. This created a compelling clinical need for a new class of drugs that could lower heart rate "purely" by acting directly on the heart's pacemaker without these confounding effects. The therapeutic hypothesis was born: a selective inhibitor of the cardiac pacemaker current could offer a more targeted and better-tolerated chronotropic therapy. This guide details the scientific journey of Cilobradine (DK-AH269), a molecule designed to test this very hypothesis.
The Molecular Target: Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels
The heart's intrinsic rhythm originates in the sinoatrial (SA) node. The cells within this node possess a unique ability to spontaneously depolarize, a process driven by a specific ion current known as the "funny" current, or If.[1] The molecular entities responsible for this current are the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[2][3][4]
Structure, Function, and Isoforms
HCN channels are members of the voltage-gated pore-loop channel superfamily.[1] Structurally, they are tetramers, with each subunit comprising six transmembrane domains, a pore loop between segments S5 and S6, and a cyclic nucleotide-binding domain (CNBD) on the intracellular C-terminus.[4][]
Their defining characteristic is their unique gating mechanism: they are activated by membrane hyperpolarization, a property that is the opposite of most other voltage-gated channels.[6] Upon activation at negative potentials, they conduct a slow, inward mixed Na+ and K+ current, which gradually depolarizes the pacemaker cell membrane toward the threshold for an action potential.[1] This process, known as the pacemaker potential, is the very foundation of cardiac automaticity.
Four distinct HCN isoforms (HCN1-4) are encoded by separate genes.[2] Their distribution and properties are key to understanding both therapeutic targeting and potential side effects:
-
HCN4: This is the predominant isoform in the sinoatrial node and is considered the primary driver of the cardiac pacemaker current.[2][3][] Its slow activation kinetics and high sensitivity to cyclic AMP (cAMP) make it ideally suited for regulating heart rate.[2]
-
HCN1: Found in the heart and central nervous system, HCN1 channels activate much more rapidly than HCN4 and have lower sensitivity to cAMP.[2]
-
HCN2: Widely expressed in the heart and brain, this isoform has intermediate properties and contributes to the resting membrane potential of pacemaker cells.[1]
-
HCN3: Less understood, with intermediate kinetics.[2]
The critical role of HCN4 in cardiac pacing makes it the prime therapeutic target for selective heart rate-lowering agents.[3][]
Physiological Regulation of Heart Rate
The autonomic nervous system fine-tunes heart rate by modulating the If current through HCN4 channels. This is achieved via the intracellular second messenger, cAMP.[3]
-
Sympathetic Stimulation (Fight-or-Flight): Beta-adrenergic receptor activation increases intracellular cAMP levels. cAMP binds directly to the CNBD of HCN4 channels, making them easier to open (shifting their activation voltage to more positive potentials) and increasing the current, which steepens the slope of diastolic depolarization and accelerates the heart rate.[3]
-
Parasympathetic Stimulation (Rest-and-Digest): Vagal nerve activation decreases cAMP levels, which has the opposite effect, slowing heart rate.
This elegant mechanism provides a direct pathway for pharmacological intervention.
Preclinical Discovery and Characterization of Cilobradine
Cilobradine, also known as DK-AH269, emerged from research programs seeking to develop specific bradycardic agents.[7][8] It is a benzazepine derivative, a chemical class it shares with other notable HCN blockers like zatebradine and the clinically approved ivabradine.[][7][9]
In Vitro Pharmacology: Confirming the Mechanism of Action
The primary goal of in vitro studies was to verify that Cilobradine directly inhibits the If current and to characterize the nature of this inhibition.
-
Preparation: The experiment utilizes either native cardiac pacemaker cells (e.g., isolated from rabbit sino-atrial nodes) or a heterologous expression system (e.g., HEK293 cells transfected with DNA for a specific human HCN isoform like hHCN1, hHCN2, or hHCN4).[7][10]
-
Technique: The whole-cell patch-clamp or two-microelectrode voltage-clamp technique is employed. This allows the experimenter to control the membrane potential of the cell and measure the resulting ion currents flowing through the channels.[7]
-
Activation Protocol: To elicit the If/Ih current, the cell membrane is held at a depolarized potential (e.g., -40 mV) where HCN channels are closed, and then stepped to a series of hyperpolarizing potentials (e.g., -60 mV to -120 mV) to activate them.[11]
-
Drug Application: A baseline recording of the current is established. Cilobradine is then introduced into the extracellular solution at varying concentrations.
-
Data Analysis: The amplitude, activation kinetics, and voltage-dependence of the current are measured before and after drug application to determine the inhibitory concentration (IC50) and the mechanism of block.
-
Potent, Dose-Dependent Blockade: Cilobradine was shown to reduce the amplitude of the If current in a dose-dependent manner.[7] An IC50 of 0.62 µM was reported in mouse sinoatrial node cells.[8]
-
Use-Dependent Inhibition: A critical insight was that Cilobradine induces a "use-dependent" blockade. This means the inhibition becomes more pronounced with repeated activation of the channels.[7] This strongly suggests that Cilobradine preferentially accesses its binding site when the channel is in the open conformation.[7][12]
-
Open-Channel Block Mechanism: The use-dependency points to an open-channel block mechanism. It is presumed that Cilobradine, like related compounds, accesses a binding site located within the inner, water-filled cavity of the channel pore.[7][12][13][14] It can only reach this site when the intracellular activation gate is open.
-
Lack of Isoform Specificity: In heterologous expression systems, the steady-state inhibition of different HCN isoforms (HCN1-4) by Cilobradine was not found to be isoform-specific, suggesting it can block all four types.[10]
In Vivo Pharmacology: Translating Channel Blockade to Heart Rate Reduction
The next logical step was to determine if the in vitro channel blocking activity translated into a physiological effect in living organisms.
-
Animal Model: Mice or rats are used.[8]
-
Instrumentation: A small telemetry transmitter is surgically implanted into the animal. This device continuously records the electrocardiogram (ECG) and transmits the data wirelessly to a receiver, allowing for stress-free monitoring of the conscious, freely moving animal.
-
Drug Administration: After a baseline recording period, Cilobradine is administered (e.g., via subcutaneous injection) at various doses.
-
Data Analysis: The ECG recordings are analyzed to determine the heart rate before and after drug administration, allowing for the construction of a dose-response curve and calculation of the effective dose for 50% of the maximal response (ED50).
-
Cilobradine produced a robust, dose-dependent reduction in heart rate in animal models.[8]
-
The ED50 for heart rate decrease in mice was determined to be 1.2 mg/kg, confirming its in vivo potency.[8]
-
Studies also revealed effects in other tissues expressing HCN channels, such as dose-dependent changes to the electroretinogram (ERG) in rats, highlighting potential for off-target (non-cardiac) effects.[10]
Pharmacokinetics and Toxicology
Preclinical development requires a thorough understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its safety.[15][16] These studies are essential to predict human pharmacokinetics and establish a safe dose range for clinical trials.[15][17] While specific ADME data for Cilobradine is not extensively published, the process involves administering the drug to animal models and analyzing its concentration in blood and tissues over time.[18] Like most xenobiotics, it is presumed to be metabolized primarily by hepatic enzymes.[17][19] Toxicology studies are conducted to identify any potential adverse effects and determine the no-observable-adverse-effect level (NOAEL).[16]
Clinical Development: From Healthy Volunteers to Patient Trials
The promising preclinical data supported the advancement of Cilobradine into human clinical trials.
Phase 1: First-in-Human Studies
A Phase 1 trial was conducted with Cilobradine in healthy volunteers (NCT02264002).[10] The primary objectives of such studies are to evaluate the drug's safety, tolerability, and pharmacokinetic profile in humans. Typically, these involve single ascending dose and multiple ascending dose cohorts to identify the maximum tolerated dose and to understand how the drug is absorbed, metabolized, and cleared by the human body.
Efficacy and Safety in a Target Population
While Cilobradine was initially envisioned for human cardiac conditions, one of the most comprehensive clinical trials conducted was a large, multicenter study in a veterinary population: cats with congestive heart failure (CHF) due to primary cardiomyopathy.[20][21] This study provides the most robust clinical data available on the effects of Cilobradine in a setting of cardiac disease.
-
Population: 367 client-owned cats with a first episode of CHF.[21]
-
Intervention: Cats were randomized to receive either Cilobradine or a placebo.
-
Primary Outcome: A composite of cardiac mortality (death due to cardiac causes) or cardiac morbidity (worsening of CHF).[20][21]
-
Secondary Outcome: Measurement of heart rate reduction.
The results of this trial were both insightful and sobering.
-
Success in Heart Rate Reduction: The drug worked exactly as intended on its primary pharmacodynamic endpoint. Cilobradine significantly lowered the mean heart rate by approximately 28-29 beats per minute (bpm) compared to the placebo group, and this effect was sustained.[20][21]
-
Failure to Improve Clinical Outcomes: Despite the potent heart rate reduction, Cilobradine failed to improve the primary outcome. The median time to cardiac death or morbidity was significantly shorter in the Cilobradine group (84 days) compared to the placebo group (203 days).[21] The hazard ratio was 1.44, indicating a higher risk of a negative outcome for the group receiving Cilobradine.
-
Safety Concerns: While the total number of adverse events did not differ between groups, a higher number of serious adverse events were reported in the Cilobradine group.[20][21]
| Parameter | Cilobradine Group | Placebo Group | P-value | Citation |
| Mean Heart Rate Reduction (Day 7) | ~28 bpm lower | - | < 0.0001 | [21] |
| Median Time to Primary Outcome | 84 days | 203 days | 0.057 | [21] |
| Hazard Ratio for Primary Outcome | 1.44 | 1.00 | - | [21] |
| Serious Adverse Events | More frequent | Less frequent | - | [21] |
Synthesis and Conclusion: A Validated Mechanism, A Failed Hypothesis
The story of Cilobradine is a powerful case study in drug development. The journey began with a clear, rational, and elegant therapeutic concept: selective inhibition of the cardiac pacemaker current for pure heart rate reduction.
-
What Was Proven: The preclinical and clinical data unequivocally validate Cilobradine as a potent and effective HCN channel blocker. It successfully engages its target in vitro and produces the expected physiological response—a significant reduction in heart rate—in vivo.[7][8][20][21]
-
Where the Hypothesis Failed: The central therapeutic hypothesis—that pure heart rate reduction would be beneficial in this population of heart failure patients—was not supported. In fact, the outcome was detrimental.[20][21]
This leads to critical questions for the field:
-
Was the Target Wrong? It is possible that the If current, while central to pacemaking, plays other compensatory roles in the diseased heart that are detrimental to block. Furthermore, research has shown Cilobradine can also inhibit other ion channels, such as the delayed-rectifier K+ current (IK(DR)), which could introduce pro-arrhythmic effects not seen with more selective agents.[8][11]
-
Was the Context Wrong? The context of heart failure is complex. It is possible that the modest tachycardia observed in these patients is a necessary compensatory mechanism and that blunting it pharmacologically is harmful. This contrasts with the approved HCN blocker, Ivabradine, which has shown benefit, but only in a very specific subset of human patients with systolic heart failure who are in sinus rhythm with a heart rate ≥70 bpm and on optimal standard therapy.[9][22][23] This highlights that the benefit of If inhibition is highly context- and patient-dependent.
-
Future Directions: The development of Cilobradine underscores the immense challenge of translating a pharmacodynamic effect into a positive clinical outcome. Future research in this area may focus on developing highly isoform-selective HCN blockers to better separate cardiac effects (HCN4) from neuronal effects (HCN1/2) or on better identifying the precise patient populations who stand to benefit from this therapeutic strategy.[][24]
The development of Cilobradine, though not resulting in a therapeutic approval for cardiac disease, has provided invaluable insights into the complex physiology of HCN channels and the nuanced role of heart rate in the pathophysiology of heart failure.
References
- Review: HCN Channels in the Heart - PMC - PubMed Central. (n.d.). PubMed Central.
-
HCN channel - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
An evolutionarily conserved pacemaker role for HCN ion channels in smooth muscle. (2022, August 15). Nature Communications. Retrieved January 2, 2026, from [Link]
-
HCN Channels and Heart Rate - MDPI. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
(PDF) HCN channels in the heart - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Van Bogaert, P. P., & de la Cueva, F. G. (2003). Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. European Journal of Pharmacology, 478(2-3), 161-171. Retrieved January 2, 2026, from [Link]
-
Bucchi, A., Baruscotti, M., Nardini, M., Barbuti, A., Micheloni, S., Bolognesi, M., & DiFrancesco, D. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLOS ONE, 8(1), e53132. Retrieved January 2, 2026, from [Link]
-
Bucchi, A., Baruscotti, M., Nardini, M., Barbuti, A., Micheloni, S., Bolognesi, M., & DiFrancesco, D. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLOS ONE, 8(1), e53132. Retrieved January 2, 2026, from [Link]
-
Characterization of drug binding within the HCN1 channel pore - PMC - PubMed Central. (2019, January 24). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. (2021, May 27). ACS Omega. Retrieved January 2, 2026, from [Link]
-
Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy. | . (n.d.). PhysiciansWeekly.com. Retrieved January 2, 2026, from [Link]
-
Schober, K. E., et al. (2022). Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy. Journal of Veterinary Cardiology, 41, 179-193. Retrieved January 2, 2026, from [Link]
-
Advances in Cardiovascular Pharmacotherapy. II. Ivabradine, an Inhibitor of the Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel - PubMed. (2025, March 20). PubMed. Retrieved January 2, 2026, from [Link]
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - NIH. (2020, March 31). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Calò, L., et al. (2015). Treatment of inappropriate sinus tachycardia with ivabradine. Journal of Interventional Cardiac Electrophysiology, 44(2), 165-173. Retrieved January 2, 2026, from [Link]
-
Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy - R Discovery. (2022, March 5). R Discovery. Retrieved January 2, 2026, from [Link]
-
Preclinical Results With I(f) Current Inhibition by Ivabradine - PubMed. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Cappato, R., et al. (2012). Clinical efficacy of ivabradine in patients with inappropriate sinus tachycardia: a prospective, randomized, placebo-controlled, double-blind, crossover evaluation. Journal of the American College of Cardiology, 60(15), 1323-1329. Retrieved January 2, 2026, from [Link]
-
Wu, S.-N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2416. Retrieved January 2, 2026, from [Link]
-
Study Details | NCT05280093 | HEAL-IST IDE Trial - ClinicalTrials.gov. (n.d.). ClinicalTrials.gov. Retrieved January 2, 2026, from [Link]
-
Ptaszynski, P., Kaczmarek, K., & Ruta, J. (2016). Inappropriate sinus tachycardia: focus on ivabradine. Internal Medicine Journal, 46(10), 1210-1214. Retrieved January 2, 2026, from [Link]
-
Drug Metabolism - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
The Clinical Use of Ivabradine - American College of Cardiology. (2017, September 25). American College of Cardiology. Retrieved January 2, 2026, from [Link]
-
Preclinical Research | Bio-Rad. (n.d.). Bio-Rad. Retrieved January 2, 2026, from [Link]
-
Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation - MDPI. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
preclinical pharmacological study: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 2, 2026, from [Link]
-
Rosano, G. M. C., Vitale, C., Spoletini, I., & Volterrani, M. (2014). Clinical utility of ivabradine in cardiovascular disease management: current status. Clinical Investigation, 4(8), 735-744. Retrieved January 2, 2026, from [Link]
-
Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
- Use of cilobradine or the pharmaceutically acceptable salts thereof for the treatment or prevention of heart failure - Google Patents. (n.d.). Google Patents.
-
A historical perspective on the discovery of statins - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Pharmacokinetics and metabolism of bepridil - PubMed. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
(PDF) 9-Deazaguanine and Its Methyl Derivatives: Synthesis, Antitumor Activity in vitro and Effects on Purine Nucleoside Phosphorylase Gene Expression - ResearchGate. (2025, August 9). ResearchGate. Retrieved January 2, 2026, from [Link]
Sources
- 1. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCN channel - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Cardiovascular Pharmacotherapy. II. Ivabradine, an Inhibitor of the Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 14. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Research | Bio-Rad [bio-rad.com]
- 17. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and metabolism of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. physiciansweekly.com [physiciansweekly.com]
- 21. Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Clinical Use of Ivabradine - American College of Cardiology [acc.org]
- 23. dovepress.com [dovepress.com]
- 24. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pharmacological Properties of DK-AH 269 (Cilobradine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK-AH 269, also known as Cilobradine, is a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2] Initially investigated for its bradycardic effects, its complex pharmacological profile has garnered interest in its potential therapeutic applications beyond heart rate control, including in the realm of neurological disorders. This guide provides a comprehensive overview of the pharmacological properties of this compound, synthesizing preclinical and available clinical data to inform future research and development.
Physicochemical Properties
A solid understanding of the fundamental physicochemical characteristics of a compound is paramount for its development.
| Property | Value |
| Chemical Name | (S)-(+)-7,8-Dimethoxy-3-[[1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride |
| Synonyms | This compound, Cilobradine hydrochloride |
| CAS Number | 186097-54-1 |
| Molecular Formula | C₂₈H₃₈N₂O₅ · HCl |
| Molecular Weight | 519.07 g/mol |
| Appearance | White solid |
| Solubility | H₂O: ~20 mg/mL |
Pharmacodynamics: Mechanism of Action and Physiological Effects
The primary mechanism of action of this compound is the blockade of HCN channels, which are crucial regulators of cellular excitability in both cardiac and neuronal tissues.
Primary Target: Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
HCN channels are unique voltage-gated ion channels that are activated by membrane hyperpolarization and are modulated by cyclic nucleotides like cAMP.[] They conduct an inward cation current, termed If in the heart and Ih in neurons, which plays a pivotal role in pacemaking activity and setting the resting membrane potential.[]
This compound is a potent, non-isoform-specific blocker of HCN channels. It has been shown to block human HCN1, HCN2, HCN3, and HCN4 channels in a dose- and treatment-dependent manner.[4] The mechanism of blockade is use-dependent, indicating that the channel must be open for the drug to exert its effect.[5] It is believed that this compound acts as an open-channel blocker, accessing a binding site within the channel pore.[5]
The following diagram illustrates the central role of HCN channels in cellular excitability and the inhibitory effect of this compound.
Caption: Mechanism of HCN channel blockade by this compound.
Cardiovascular Effects
The most prominent physiological effect of this compound is a dose-dependent reduction in heart rate.[1] This bradycardic effect is a direct consequence of HCN channel blockade in the sinoatrial node, the heart's natural pacemaker. By inhibiting the If current, this compound slows the rate of diastolic depolarization, thereby extending the cardiac cycle and reducing the heart rate.[5]
-
In Vivo Efficacy: In mice, this compound has been shown to reduce heart rate in a dose-dependent manner with an ED₅₀ of 1.2 mg/kg.[1]
At higher concentrations, however, this compound exhibits proarrhythmic properties.[1] This is a critical consideration for its therapeutic window and is likely attributable to its effects on other cardiac ion channels.
Effects on Other Ion Channels
While HCN channels are the primary target, this compound also modulates other ion channels, which likely contributes to its complex pharmacological profile and potential side effects.
-
Delayed-Rectifier Potassium Current (IK(DR)): this compound has been shown to suppress the delayed-rectifier potassium current (IK(DR)) and accelerate its inactivation.[6] The IC₅₀ for this effect was measured to be 3.54 µM.[6] This action on a key repolarizing current could contribute to the proarrhythmic effects observed at higher concentrations.
-
Voltage-Gated Sodium Current (INa): Studies have indicated that this compound does not significantly affect the peak density of the voltage-gated sodium current (INa).[6]
The multifaceted interactions of this compound with different ion channels are summarized in the table below.
| Ion Channel | Effect of this compound | Potency (IC₅₀) | Reference |
| HCN Channels (Ih/If) | Blockade | 0.62 µM (mouse sinoatrial node cells) | [1] |
| Delayed-Rectifier K⁺ Current (IK(DR)) | Suppression & Accelerated Inactivation | 3.54 µM | [6] |
| Voltage-Gated Na⁺ Current (INa) | No significant effect | Not applicable | [6] |
Neuropharmacological Effects
The widespread expression of HCN channels in the central nervous system makes them a compelling target for neurological and psychiatric disorders. Recent preclinical studies have highlighted the potential of this compound as an antidepressant.
-
Antidepressant-like Activity: In a mouse model of chronic social defeat stress, this compound demonstrated rapid and sustained antidepressant-like effects.[6] This was associated with a reduction in the hyperactivity of dopamine neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[6]
The antidepressant effects of this compound are thought to be mediated by the normalization of neuronal excitability in critical brain circuits implicated in depression.
Caption: Hypothesized mechanism for the antidepressant effect of this compound.
Ocular Effects
Given the expression of HCN channels in the retina, this compound can affect visual function. In rats, subcutaneous administration of this compound was found to prolong the latency of the a-wave and b-wave of the electroretinogram (ERG) in a dose-dependent manner.[1] This indicates an alteration in retinal signal processing.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
A clinical trial was initiated to investigate the absorption, metabolism, and excretion of [¹⁴C]-labeled this compound in healthy male volunteers following both oral and intravenous administration.[5] However, the detailed results of this study, including key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and major metabolic pathways in humans, are not publicly available at this time. The successful development of any therapeutic agent hinges on a thorough understanding of its ADME profile.
Safety and Toxicology
The primary safety concern identified in preclinical studies is the proarrhythmic potential of this compound at higher doses.[1] In mice, proarrhythmic effects were noted at concentrations exceeding 5 mg/kg.[1] This is likely a consequence of its off-target effects, particularly the inhibition of the IK(DR) current, which can lead to delayed repolarization and an increased risk of arrhythmias. A comprehensive preclinical toxicology package, including repeat-dose toxicity studies in multiple species, would be necessary to fully characterize the safety profile of this compound.
Experimental Protocols
The following are representative protocols for key in vitro and in vivo assays used to characterize the pharmacological properties of this compound.
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
Objective: To measure the effect of this compound on specific ion channel currents (e.g., Ih, IK(DR)) in isolated cells.
Methodology:
-
Cell Preparation: Culture a suitable cell line expressing the target ion channel (e.g., HEK293 cells transfected with HCNx, or a cell line endogenously expressing the channel like GH₃ cells).
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (for Ih): Composed of (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.5 MgCl₂, 5.5 glucose, and 5 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (for Ih): Composed of (in mM): 130 K-aspartate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, 5 Na₂-ATP, and 0.1 Na-GTP, adjusted to pH 7.2 with KOH.
-
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Apply a specific voltage protocol to elicit the target current. For Ih, this typically involves hyperpolarizing voltage steps from a holding potential of -40 mV.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at various concentrations.
-
Record the current in the presence of the compound and after washout.
-
-
Data Analysis: Measure the peak current amplitude at each voltage step before, during, and after drug application. Construct dose-response curves to determine the IC₅₀.
Caption: Experimental workflow for whole-cell voltage clamp analysis.
In Vivo Cardiovascular Assessment: Telemetric ECG in Mice
Objective: To evaluate the effect of this compound on heart rate and cardiac rhythm in conscious, freely moving animals.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice.
-
Telemetry Implantation: Surgically implant a telemetric transmitter (e.g., DSI TA11ETA-F10) into the peritoneal cavity of anesthetized mice. Position the ECG leads subcutaneously to approximate a lead II configuration.
-
Recovery: Allow animals to recover from surgery for at least one week.
-
Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses. Include a vehicle control group.
-
Data Acquisition: Continuously record ECG signals before and after drug administration using a telemetry receiver system.
-
Data Analysis: Analyze the ECG recordings to determine heart rate, heart rate variability, and the presence of any arrhythmias.
Conclusion and Future Directions
This compound (Cilobradine) is a potent, non-selective HCN channel blocker with significant effects on both the cardiovascular and central nervous systems. Its well-established bradycardic action is complemented by emerging evidence of its potential as a rapid-acting antidepressant. However, several critical questions remain. The lack of publicly available human pharmacokinetic data is a significant impediment to its clinical development. Furthermore, a more detailed understanding of the electrophysiological basis of its proarrhythmic effects at higher doses is essential for defining a safe therapeutic window.
Future research should focus on:
-
HCN Subtype Selectivity: The development of analogues of this compound with greater selectivity for specific HCN subtypes could help to dissociate the desired therapeutic effects from unwanted side effects.
-
Clinical Pharmacokinetics: If the data from the Phase I study becomes available, it will be crucial for designing future clinical trials.
-
Mechanism of Antidepressant Action: Further elucidation of the downstream signaling pathways and neural circuits modulated by this compound in the context of depression is warranted.
-
Safety Profile: Comprehensive preclinical toxicology studies are necessary to fully characterize the safety of this compound.
References
-
Cai M, et al. HCN channel inhibitor induces ketamine-like rapid and sustained antidepressant effects in chronic social defeat stress model. Neurobiol Stress. 2023 Aug 19:26:100565. [Link]
-
ClinicalTrials.gov. Metabolism and Pharmacokinetics of [14C]-DK-AH 269 CL in 12 Healthy Male Volunteers. [Link]
-
Lu TL, Lu TJ, Wu SN. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. Int J Mol Sci. 2020 Mar 31;21(7):2416. [Link]
-
Umeya N, et al. Detection of retinal dysfunction induced by HCN channel inhibitors using multistep light stimulus and long-duration light stimulus ERG in rats. Exp Eye Res. 2024 Apr;241:109847. [Link]
-
Bucchi A, Tognati A, Milanesi R, Barbuti A, DiFrancesco D. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. J Physiol. 2006 Jan 1;570(Pt 1):11-25. [Link]
-
Varghese F, et al. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. Br J Pharmacol. 2003 Oct;140(3):443-52. [Link]
-
Varkevisser R, et al. Drug-induced proarrhythmia: risk factors and electrophysiological mechanisms. Nat Rev Cardiol. 2016 Jan;13(1):36-47. [Link]
-
Konstantopoulou A, et al. Mechanisms of drug-induced proarrhythmia in clinical practice. World J Cardiol. 2013 Jun 26;5(6):175-85. [Link]
Sources
- 1. Detection of retinal dysfunction induced by HCN channel inhibitors using multistep light stimulus and long-duration light stimulus ERG in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCN channel inhibitor induces ketamine-like rapid and sustained antidepressant effects in chronic social defeat stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Targets of Cilobradine Beyond HCN Channels
Abstract
Cilobradine is a well-characterized blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, primarily investigated for its bradycardic effects.[1][2][3] However, the comprehensive target profile of any small molecule is crucial for a complete understanding of its pharmacological effects and potential therapeutic applications or liabilities. This guide provides a detailed framework for researchers to systematically investigate and validate potential off-targets of Cilobradine. We will delve into the rationale for off-target profiling, present robust, field-proven experimental strategies, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness.
Introduction: The Rationale for Looking Beyond HCN Channels
While Cilobradine's primary mechanism of action involves the blockade of HCN channels to reduce pacemaker firing rates, it is imperative to consider that no drug is perfectly specific.[1][2] Unidentified molecular interactions, or "off-targets," can lead to unexpected side effects, polypharmacology (where a drug interacts with multiple targets to produce a beneficial effect), or opportunities for drug repurposing.
The structurally related compound, Ivabradine, also an HCN channel blocker, has been extensively studied and provides a rationale for investigating the broader pharmacology of this class of molecules.[4][5][6][7][8] Studies on Ivabradine have explored its utility in various conditions beyond its primary indications, hinting at a more complex biological activity profile.[4] Furthermore, research has shown that Cilobradine itself may interact with other ion channels, such as delayed-rectifier K+ currents (IK(DR)), suggesting a broader target scope.[9][10]
Key Motivations for Off-Target Investigation:
-
Safety and Toxicology: Early identification of potential off-target liabilities is a cornerstone of modern drug development, helping to mitigate the risk of adverse drug reactions.[11][12][13][14][15]
-
Mechanism of Action (MoA) Deconvolution: A comprehensive target profile can elucidate the full mechanism responsible for a drug's observed physiological effects.
-
Drug Repurposing: Identifying novel targets can open up new therapeutic avenues for Cilobradine.
-
Structure-Activity Relationship (SAR) Studies: Understanding off-target interactions can guide medicinal chemistry efforts to design more selective and potent compounds.[11]
This guide will equip researchers with the necessary strategies and protocols to systematically uncover and validate the non-HCN targets of Cilobradine.
Strategic Approach to Off-Target Identification
A multi-pronged approach, combining unbiased discovery methods with targeted validation, is essential for a thorough investigation. Our strategy is built on two main pillars:
-
Pillar 1: Unbiased Discovery Proteomics: Employing techniques that can identify Cilobradine-binding proteins from a complex biological sample without prior assumptions.
-
Pillar 2: Targeted Confirmatory & Functional Assays: Using a panel of specific assays to confirm interactions and assess the functional consequences of these interactions.
Below is a logical workflow for this investigation.
Caption: High-level workflow for Cilobradine off-target identification.
Pillar 1: Unbiased Discovery Using Chemical Proteomics
The cornerstone of the discovery phase is chemical proteomics, a powerful set of techniques to identify protein interactions with a small molecule.[16] The most robust method for this purpose is affinity chromatography coupled with mass spectrometry (AC-MS).[17][18][19]
Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
Rationale: This technique relies on immobilizing Cilobradine onto a solid support (resin) to "fish" for binding partners from a cell or tissue lysate.[19] Bound proteins are then eluted and identified using high-resolution mass spectrometry.
Step-by-Step Methodology:
-
Synthesis of Immobilized Cilobradine:
-
Causality: A linker arm must be chemically attached to a position on the Cilobradine molecule that is not critical for its binding to its known target (HCN channels) or potential new targets. This preserves the pharmacophore. A control resin, lacking the immobilized drug, is crucial for distinguishing specific binders from non-specific background proteins.
-
Protocol:
-
Identify a suitable functional group on Cilobradine for linker attachment (e.g., a secondary amine).
-
Synthesize a derivative of Cilobradine with a linker (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an amine).
-
Covalently couple the linker-modified Cilobradine to an activated chromatography resin (e.g., NHS-activated Sepharose or AminoLink resin).
-
Prepare a control resin by deactivating the reactive groups on the resin in the absence of the drug.
-
Thoroughly wash both resins to remove any non-covalently bound material.
-
-
-
Preparation of Protein Lysate:
-
Causality: The choice of biological source is critical. A cell line or tissue known to express a wide range of potential targets (e.g., human-derived cell lines like HEK293 or SH-SY5Y, or rodent brain/heart tissue) is recommended. Lysis conditions should be gentle to preserve protein structure and potential binding interactions.
-
Protocol:
-
Harvest cells or tissue and wash with cold phosphate-buffered saline (PBS).
-
Lyse the biological material in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and a protease inhibitor cocktail).
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteome. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
-
Affinity Chromatography:
-
Causality: The incubation of the lysate with the Cilobradine-coupled and control resins allows for the specific capture of binding proteins. A competition experiment, where free Cilobradine is added to the lysate before incubation with the resin, is a key validation step. True binders will show reduced binding to the resin in the presence of the free drug.
-
Protocol:
-
Incubate a defined amount of protein lysate with the Cilobradine resin and the control resin in parallel for 2-4 hours at 4°C with gentle rotation.
-
Set up a third condition: pre-incubate the lysate with an excess of free Cilobradine for 1 hour before adding the Cilobradine resin.
-
Pack the resins into chromatography columns and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be done using a competitive eluent (high concentration of free Cilobradine), a denaturing eluent (e.g., SDS-PAGE sample buffer), or by changing the pH or ionic strength of the buffer.
-
-
-
Protein Identification by Mass Spectrometry:
-
Causality: Mass spectrometry provides a highly sensitive and accurate method for identifying the eluted proteins.[17]
-
Protocol:
-
Run the eluted proteins on a 1D SDS-PAGE gel for separation and visualization.
-
Perform an in-gel digest of the protein bands using a sequence-specific protease like trypsin.[17]
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
-
Data Analysis and Candidate Prioritization
The output from the mass spectrometer will be a list of proteins identified in each condition.
Data Interpretation:
-
Primary Hits: Proteins that are present in the Cilobradine resin eluate but absent or significantly reduced in the control resin eluate.
-
Validated Hits: Primary hits that are also significantly reduced in the competition elution (with free Cilobradine).
Prioritization Criteria:
-
Abundance and Score: Prioritize proteins identified with high confidence (e.g., high Mascot score, multiple unique peptides).
-
Biological Plausibility: Cross-reference the validated hits with databases (e.g., Gene Ontology, KEGG) to assess their function. Are they enzymes, receptors, transporters, or other ion channels?
-
Druggability: Assess whether the identified proteins belong to families known to be druggable.
Pillar 2: Targeted Validation and Functional Profiling
Once a prioritized list of candidate off-targets is generated, the next crucial phase is to confirm these interactions and determine their functional consequences.
In Vitro Binding Assays
Rationale: Orthogonal, biophysical methods are required to confirm a direct interaction between Cilobradine and the purified candidate protein.
| Technique | Principle | Key Output |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (Cilobradine) to a ligand (protein) immobilized on a sensor chip. | Binding affinity (KD), kinetics (kon, koff) |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. | Binding affinity (KD) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
In Vitro Safety Pharmacology Profiling
Rationale: This is a standard industry practice to de-risk drug candidates by screening them against a broad panel of known targets associated with adverse drug reactions.[11][12][13][14][15] This serves as both a validation step for any panel targets identified in the AC-MS screen and a discovery tool for other potential liabilities.
Methodology:
-
Engage a specialized contract research organization (CRO) that offers comprehensive safety pharmacology panels.[11][13][14]
-
Screen Cilobradine at multiple concentrations against a panel that typically includes:
-
G-protein coupled receptors (GPCRs)
-
Ion channels (including various potassium, sodium, and calcium channels)
-
Transporters
-
Enzymes (e.g., kinases, proteases, PDEs)
-
The results will provide quantitative data on the potency of Cilobradine at a wide range of clinically relevant targets.
Caption: Workflow for in vitro safety pharmacology profiling.
Cell-Based Functional Assays
Rationale: Once a binding interaction is confirmed, it is essential to determine if this interaction has a functional consequence in a cellular context.
Experimental Design:
-
The specific assay will depend on the nature of the validated off-target.
-
Example 1: If a kinase is identified:
-
Use a cell-based assay to measure the phosphorylation of a known substrate of that kinase in the presence and absence of Cilobradine.
-
-
Example 2: If a GPCR is identified:
-
Use a calcium flux assay or a cAMP assay in cells overexpressing the receptor to determine if Cilobradine acts as an agonist or antagonist.
-
-
Example 3: If a non-HCN ion channel is identified:
-
Use patch-clamp electrophysiology on cells expressing the channel to measure changes in current in response to Cilobradine.[20]
-
Data Integration and Interpretation
The final step is to synthesize the data from all experiments to build a comprehensive off-target profile for Cilobradine.
-
Correlate Binding Affinity with Functional Potency: A strong correlation between the binding affinity (e.g., KD from SPR) and the functional potency (e.g., IC50 or EC50 from a cell-based assay) provides compelling evidence for a true off-target effect.
-
Assess Therapeutic Index: Compare the potency of Cilobradine at its primary target (HCN channels) with its potency at any validated off-targets. A large window between on-target and off-target potencies suggests a lower risk of side effects mediated by that off-target.
-
Contextualize with Known Pharmacology: Relate the identified off-targets to any unexplained preclinical or clinical observations for Cilobradine or related compounds.
Conclusion
Investigating the targets of Cilobradine beyond HCN channels is a critical exercise in modern drug discovery and development. By employing a systematic and multi-faceted approach that combines unbiased discovery proteomics with rigorous biophysical and functional validation, researchers can build a comprehensive understanding of Cilobradine's molecular interactions. This knowledge is invaluable for predicting potential safety liabilities, elucidating its complete mechanism of action, and potentially uncovering new therapeutic opportunities. The self-validating nature of the described workflows ensures that the generated data is robust, reliable, and provides a solid foundation for informed decision-making in any research or development program.
References
-
Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]
-
Title: Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development Source: Drug Discovery Today URL: [Link]
-
Title: Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL: [Link]
-
Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: PubMed URL: [Link]
-
Title: Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development Source: American Chemical Society URL: [Link]
-
Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Safety Pharmacology Services Source: ICE Bioscience URL: [Link]
-
Title: In vitro safety pharmacology profiling Source: European Pharmaceutical Review URL: [Link]
-
Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF Source: ResearchGate URL: [Link]
-
Title: Ivabradine: A Review of Labeled and Off-Label Uses Source: PubMed URL: [Link]
-
Title: Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry Source: PMC URL: [Link]
-
Title: Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries Source: LCGC International URL: [Link]
-
Title: Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: Off-Target Effects Analysis Source: Creative Diagnostics URL: [Link]
-
Title: Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine Source: PubMed URL: [Link]
-
Title: Ivabradine - StatPearls Source: NCBI Bookshelf URL: [Link]
-
Title: Ivabradine: A Review of Labeled and Off-Label Uses | Request PDF Source: ResearchGate URL: [Link]
-
Title: Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents Source: MDPI URL: [Link]
-
Title: Inhibition of hyperpolarisation‐activated cyclic nucleotide‐gated channels by β‐blocker carvedilol Source: PMC URL: [Link]
-
Title: Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure Source: ResearchGate URL: [Link]
-
Title: Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review Source: MDPI URL: [Link]
-
Title: Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents Source: NIH URL: [Link]
-
Title: Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents Source: PubMed URL: [Link]
-
Title: Inflammatory and neuropathic pain are rapidly suppressed by peripheral block of hyperpolarisation-activated cyclic nucleotide-gated ion channels Source: PubMed URL: [Link]
-
Title: Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model Source: PMC URL: [Link]
Sources
- 1. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ivabradine: A Review of Labeled and Off-Label Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inflammatory and neuropathic pain are rapidly suppressed by peripheral block of hyperpolarisation-activated cyclic nucleotide-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
DK-AH 269 (Cilobradine): Characterization of its Inhibitory Effects on Hyperpolarization-Activated Currents (Ih)
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of DK-AH 269 (also known as Cilobradine) and its modulatory effects on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular, neurological, and ion channel research. This document synthesizes mechanistic insights, quantitative data, and field-proven experimental protocols to facilitate a deeper understanding of this important pharmacological tool.
Foundational Concepts: Hyperpolarization-Activated Currents (Ih) and HCN Channels
Hyperpolarization-activated currents, termed Ih in neuronal contexts and If ("funny" current) in cardiac pacemaker cells, are critical determinants of cellular excitability and rhythmicity.[1][2][3] These currents are unique in that they are activated by the hyperpolarization of the cell membrane, rather than depolarization.[2][4] This inward cationic current, primarily carried by Na+ and K+ ions, provides a depolarizing drive that is fundamental to processes like cardiac pacemaking and neuronal dendritic integration.[1][5][6]
The molecular entities responsible for Ih are the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][4] These channels are tetramers, with each subunit possessing six transmembrane domains, a voltage sensor, a pore region, and a C-terminal cyclic nucleotide-binding domain (CNBD).[4][6]
Four distinct HCN channel isoforms have been identified (HCN1-4), each with unique biophysical properties[4][7]:
-
HCN1: Exhibits the fastest activation kinetics and is weakly modulated by cyclic adenosine monophosphate (cAMP).[6]
-
HCN2 & HCN3: Display intermediate kinetics and cAMP sensitivity.[4]
-
HCN4: Features the slowest activation kinetics and is strongly modulated by cAMP.[4][6]
The differential expression of these isoforms across tissues contributes to the diverse functional roles of Ih.[5][7]
Signaling and Modulation of HCN Channels
The diagram below illustrates the fundamental mechanism of an HCN channel. Hyperpolarization of the membrane potential triggers the opening of the channel pore, allowing an influx of cations (Na+ and K+) that generates the Ih current. Intracellular cyclic nucleotides, such as cAMP, can bind directly to the CNBD, which facilitates channel opening by shifting the voltage-dependence of activation to more depolarized potentials.
This compound (Cilobradine): A Potent HCN Channel Blocker
This compound, also known as Cilobradine, is a well-established pharmacological agent used to investigate the function of HCN channels.[8] It is recognized primarily as a bradycardic agent due to its ability to slow the spontaneous firing rate of the sinoatrial node in the heart.[9][10] This effect is a direct consequence of its inhibition of the If current.
| Identifier | Value |
| Common Name | Cilobradine, this compound |
| Formal Name | 3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride[9] |
| CAS Number | 186097-54-1[8][9] |
| Molecular Formula | C₂₈H₃₈N₂O₅ • HCl[9] |
| Primary Action | HCN Channel Blocker[8][11] |
Mechanism and Characterization of Ih Inhibition by this compound
This compound exerts a potent, concentration-dependent, and use-dependent block on hyperpolarization-activated currents. Its mechanism involves direct interaction with the HCN channel, altering its gating properties and reducing current flow.
Concentration-Dependent Blockade
The inhibitory potency of this compound varies depending on the cellular context and the specific HCN isoforms expressed.
-
In mouse sinoatrial node cells , which are rich in HCN4, this compound blocks If with a half-maximal inhibitory concentration (IC₅₀) of 0.62 µM .[9][10]
-
In pituitary tumor (GH₃) cells , which functionally express HCN2 and HCN3 isoforms, the IC₅₀ for Ih suppression was found to be 3.38 µM .[1][10][12]
-
Studies using heterologous expression systems (HEK293 cells) have shown that Cilobradine blocks human HCN1, HCN2, HCN3, and HCN4 channels, suggesting its steady-state inhibition is not highly isoform-specific.[11]
Effects on Channel Gating and Kinetics
Beyond simply reducing current amplitude, this compound fundamentally alters the biophysical properties of HCN channels.
-
Shift in Voltage-Dependence of Activation: this compound causes a distinct shift in the steady-state activation curve of Ih toward more negative potentials. For instance, a 3 µM concentration of the compound was shown to shift the activation curve in GH₃ cells in a hyperpolarizing direction by approximately 10 mV.[1][12] This means that a stronger hyperpolarization is required to achieve the same level of channel activation, effectively reducing the channel's activity at physiological resting potentials.
-
Slowing of Activation Kinetics: The compound also slows the rate of current activation. Electrophysiological studies have demonstrated that this compound increases the activation time constant of Ih during sustained hyperpolarizing pulses.[1][12] This kinetic slowing further contributes to the reduction of the overall depolarizing influence of Ih.
The diagram below conceptualizes the blocking mechanism. This compound acts as an open-channel blocker, entering and occluding the pore after the channel has been activated by hyperpolarization. This interaction is use-dependent, meaning the block becomes more pronounced with repeated channel activation.
Off-Target Effects
A critical consideration in pharmacological studies is the selectivity of the compound. While this compound is a potent HCN channel blocker, it is not entirely specific.
-
Delayed-Rectifier K⁺ Current (IK(DR)): Studies have shown that this compound can also suppress IK(DR) with an IC₅₀ of approximately 3.54 µM and accelerate the inactivation time course of this current.[1][12]
-
Peak Na⁺ Current (INa): The peak voltage-gated sodium current appears to be resistant to blockade by this compound.[1][12]
Researchers must account for these potential off-target effects, particularly the modulation of IK(DR), when interpreting data from experiments using this compound, as this could influence cellular repolarization and firing patterns.
Experimental Protocol: Quantifying the Effect of this compound on Ih via Whole-Cell Voltage-Clamp
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of pharmacological agents on ion channel currents.[1] The following protocol provides a validated workflow for assessing the impact of this compound on Ih.
Workflow Diagram
Step-by-Step Methodology
1. Cell Preparation:
-
Culture cells known to express HCN channels (e.g., pituitary tumor GH₃ cells, cardiac H9c2 cells, or primary dorsal root ganglion neurons) under standard conditions.
-
On the day of the experiment, gently dissociate cells and plate them onto glass coverslips in a recording chamber.
2. Solutions and Reagents:
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, 5 Na₂-ATP, 0.1 Na₂-GTP. Adjust pH to 7.2 with KOH. This composition minimizes contamination from other currents.
-
External (Bath) Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block other currents, Tetrodotoxin (TTX, 1 µM) can be added to block voltage-gated Na⁺ channels, and BaCl₂ (2 mM) can be used to block inwardly rectifying K⁺ channels.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Using a micromanipulator, approach a single cell and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Set the holding potential to -40 mV to ensure all HCN channels are in a closed state.
4. Voltage Protocol and Data Acquisition:
-
To elicit Ih, apply a series of hyperpolarizing voltage steps (e.g., for 2 seconds) from the -40 mV holding potential to a range of test potentials, typically from -50 mV to -140 mV in 10 mV increments.
-
Record the resulting currents using a patch-clamp amplifier and digitize the data.
-
First, record a stable set of baseline currents (control condition).
-
Next, perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 3 µM). Allow several minutes for the drug to equilibrate.
-
Repeat the voltage protocol to record Ih in the presence of the compound.
5. Data Analysis:
-
Current Amplitude: Measure the steady-state current amplitude at the end of each hyperpolarizing step. Plot this as a function of voltage to generate a current-voltage (I-V) relationship.
-
Activation Kinetics: Fit the activation phase of the current trace at each voltage step with a single or double exponential function to extract the activation time constant(s) (τ).
-
Voltage-Dependence of Activation:
-
Calculate the tail current amplitude immediately following the return to the holding potential (-40 mV).
-
Normalize these tail currents to the maximum tail current.
-
Plot the normalized tail current amplitude against the preceding test potential.
-
Fit this plot with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂) and the slope factor (k).
-
Compare the V₁/₂ values between control and this compound conditions to quantify the shift in voltage dependence.
-
Summary of this compound's Effects on Ih
| Parameter | Effect of this compound | Typical Observation | Reference |
| Ih Amplitude | Inhibition / Blockade | Concentration-dependent reduction | [1][12] |
| IC₅₀ | Varies by cell type | 0.62 µM (mouse SAN) to 3.38 µM (GH₃ cells) | [1][9][10] |
| Activation V₁/₂ | Negative / Hyperpolarizing Shift | ~10 mV shift with 3 µM | [1][12] |
| Activation Kinetics (τ) | Slower Activation | Increase in the activation time constant | [1][12] |
| Use-Dependence | Yes | Block increases with repetitive stimulation | [11] |
| Off-Target Effects | Yes | Inhibition of IK(DR); No effect on INa | [1][12] |
Conclusion for the Researcher
This compound (Cilobradine) is an invaluable tool for probing the physiological and pathophysiological roles of hyperpolarization-activated currents. Its primary mechanism of action is a use-dependent block of the HCN channel pore, which results in a reduction of Ih amplitude, a slowing of activation kinetics, and a hyperpolarizing shift in the voltage-dependence of activation. While potent, researchers must remain cognizant of its off-target effects on other channels, such as delayed-rectifier potassium currents, to ensure accurate interpretation of experimental outcomes. The electrophysiological protocols outlined in this guide provide a robust framework for characterizing these effects and advancing our understanding of Ih modulation.
References
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. National Institutes of Health. [Link]
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. MDPI. [Link]
-
Wahl-Schott, C., & Biel, M. (2009). HCN Channels—Modulators of Cardiac and Neuronal Excitability. MDPI. [Link]
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. PubMed. [Link]
-
Sartiani, L., et al. (2017). HCN Channels Modulators: The Need for Selectivity. PubMed Central. [Link]
-
What are HCN channels modulators and how do they work? Patsnap Synapse. [Link]
-
Wu, S. N., & Wu, P. Y. (2023). Modulating Hyperpolarization-Activated Cation Currents through Small Molecule Perturbations: Magnitude and Gating Control. MDPI. [Link]
-
Saponaro, A., et al. (2021). Ih from synapses to networks: HCN channel functions and modulation in neurons. PubMed Central. [Link]
-
Hyperpolarization-activated cyclic nucleotide-gated channel. Wikipedia. [Link]
Sources
- 1. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HCN channels modulators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. HCN channel - Wikipedia [en.wikipedia.org]
- 5. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound = 98 HPLC, solid 186097-54-1 [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents | MDPI [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Bradycardiac Effects of DK-AH 269: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the bradycardiac agent DK-AH 269 (also known as Cilobradine). It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology. This document delves into the core mechanism of action, details established preclinical models for evaluation, and provides actionable protocols for investigating the effects of sinus node inhibitors.
Introduction: The Clinical Imperative for Heart Rate Modulation
Tachycardia is a significant contributor to the pathophysiology of several cardiovascular disorders, including ischemic heart disease and heart failure. Elevated heart rate increases myocardial oxygen demand while reducing the duration of diastole, the critical period for coronary perfusion. Consequently, pharmacological agents that can effectively and safely reduce heart rate present a valuable therapeutic strategy. This compound has emerged as a potent and specific bradycardic agent, offering a targeted approach to heart rate reduction by directly acting on the cardiac pacemaker.
Core Mechanism of Action: Targeting the "Funny" Current in the Sinoatrial Node
The primary pacemaker of the heart is the sinoatrial (SA) node, a specialized cluster of cells in the right atrium.[1][2] The automaticity of these cells is driven by a unique ion current known as the "funny" current (If), which is also referred to as the pacemaker current.[3][4] This current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node.[5][6]
The If current is activated during diastole upon hyperpolarization of the cell membrane, allowing an inward flow of positive ions that initiates the diastolic depolarization phase of the cardiac action potential.[3][7] The steepness of this depolarization phase directly determines the heart rate.[4] Sympathetic stimulation increases cyclic adenosine monophosphate (cAMP), which enhances the If current and accelerates the heart rate, while parasympathetic stimulation has the opposite effect.[6][7]
This compound exerts its bradycardiac effect by selectively blocking these HCN channels.[8][9] By inhibiting the If current, this compound reduces the slope of diastolic depolarization in SA node cells, thereby prolonging the time it takes to reach the threshold for the next action potential and resulting in a dose-dependent decrease in heart rate.[9][10]
Signaling Pathway of this compound in a Sinoatrial Node Pacemaker Cell
Caption: Mechanism of this compound action on the HCN4 channel.
Preclinical Evaluation of Bradycardiac Effects
A thorough preclinical assessment of any new cardiovascular agent is critical to determine its efficacy and safety profile. This aligns with the principles outlined in the ICH S7A guidelines for safety pharmacology, which mandate the evaluation of a drug's effects on vital functions, including the cardiovascular system.[8][11][12][13]
In Vitro Assays for HCN Channel Inhibition
The initial characterization of this compound's activity involves direct assessment of its interaction with HCN channels.
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the inhibitory effects of compounds on ion channels. This technique allows for the direct measurement of the If current in isolated cells.
Key Parameters to Determine:
-
IC50: The half-maximal inhibitory concentration, which quantifies the potency of the compound. For this compound, the IC50 for HCN channel blockade in mouse sinoatrial node cells is 0.62 µM.[10] In pituitary tumor (GH3) cells, the IC50 for suppressing the hyperpolarization-evoked Ih current is 3.38 µM.[14]
-
Kinetics of Blockade: Determining whether the block is use-dependent or voltage-dependent.
-
Ion Channel Selectivity: Assessing the compound's effects on other cardiac ion channels (e.g., hERG, sodium, and calcium channels) to identify potential off-target effects.
Experimental Protocol: Whole-Cell Voltage-Clamp on HCN-Expressing Cells
-
Cell Culture: Utilize a cell line stably expressing the desired HCN isoform (e.g., HCN4) or primary isolated sinoatrial node myocytes.
-
Pipette Solution (Intracellular): Prepare a solution containing (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP, adjusted to pH 7.2 with KOH.
-
External Solution: Prepare a solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocol: To measure the Ih current, apply hyperpolarizing voltage steps from a holding potential of -40 mV to -120 mV in 10 mV increments.
-
Data Acquisition: Record the resulting currents before and after the application of varying concentrations of this compound.
-
Analysis: Construct a concentration-response curve to determine the IC50 value.
For initial screening of compound libraries, fluorescence-based assays using membrane potential-sensitive dyes can be employed.[15][16] These assays provide a more rapid, albeit less detailed, assessment of HCN channel blockade.
Ex Vivo Isolated Heart Models
Isolated heart preparations, such as the Langendorff model, are invaluable for studying the direct effects of a compound on the heart, free from systemic neurohormonal influences.[17][18][19]
Experimental Protocol: Langendorff Isolated Rabbit Heart Preparation
-
Animal Preparation: Anesthetize a rabbit and perform a thoracotomy.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries.
-
Instrumentation: Place electrodes on the heart to record an electrocardiogram (ECG) and insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Drug Administration: Introduce this compound into the perfusate at various concentrations.
-
Data Recording: Continuously record heart rate, left ventricular developed pressure (LVDP), and coronary flow.
Data from Isolated Rabbit Heart Studies with this compound Studies on isolated, blood-perfused rabbit hearts have demonstrated that this compound effectively reduces heart rate and prolongs diastole without a major negative inotropic effect.
| Parameter | Control (Paced) | This compound (Paced) | This compound (Not Paced) |
| Heart Rate (beats/min) | 161 ± 20 | 161 ± 19 | 101 ± 32 |
| Diastole Duration (ms) | 241 ± 35 | 234 ± 38 | 459 ± 220 |
| Coronary Blood Flow (ml/min/100g) | 204 ± 29 | 156 ± 21 | 148 ± 33 |
| Myocardial O2 Consumption (ml/min/100g) | 9.8 ± 3.0 | 8.7 ± 3.0 | 6.2 ± 3.8 |
Data adapted from a study on isolated blood-perfused rabbit hearts.
In Vivo Studies in Animal Models
In vivo studies are essential for understanding the integrated physiological response to a drug, including its pharmacokinetic and pharmacodynamic properties in a whole organism.
Experimental Protocol: Telemetric ECG Monitoring in Mice
-
Animal Model: Use adult male mice (e.g., C57BL/6 strain).
-
Telemetry Implantation: Surgically implant a telemetry transmitter (e.g., DSI ETA-F10) into the peritoneal cavity of the mouse under anesthesia.[20][21] Position the ECG leads subcutaneously to approximate a Lead II configuration.[22][23]
-
Recovery: Allow the animals to recover from surgery for at least 5-7 days before starting the experiment.
-
Baseline Recording: Record baseline ECG, heart rate, and activity for at least 24 hours to establish a diurnal rhythm.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
Continuous Monitoring: Continuously record ECG and heart rate for a defined period post-dosing to assess the onset, magnitude, and duration of the bradycardiac effect.
-
Data Analysis: Analyze the ECG recordings for changes in heart rate, as well as effects on other ECG intervals such as the PR and QT intervals.[24][25] A common formula for heart rate correction of the QT interval in mice is QTc = QT/√(RR/100).[23]
In vivo studies in mice using telemetric ECG recordings have shown that this compound reduces heart rate in a dose-dependent manner with an ED50 of 1.2 mg/kg.[10]
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A stepwise workflow for the preclinical evaluation of this compound.
Safety and Selectivity Considerations
A critical aspect of developing a bradycardic agent is ensuring its cardiac safety and selectivity. While this compound is a potent HCN channel blocker, it is also known to inhibit delayed-rectifier K+ currents (IK(DR)) at higher concentrations.[10][14] Inhibition of these potassium channels can affect cardiac repolarization and may have proarrhythmic potential. Therefore, a thorough evaluation of the therapeutic window and potential off-target effects is crucial. Cardiovascular safety pharmacology studies, as outlined in ICH S7A and S7B, are designed to assess these risks, including effects on blood pressure, heart rate, and the electrocardiogram.[11][12]
Conclusion
This compound represents a targeted pharmacological approach to reducing heart rate through the specific inhibition of the If current in the sinoatrial node. A comprehensive understanding of its bradycardiac effects requires a multi-faceted preclinical evaluation, encompassing in vitro ion channel assays, ex vivo isolated heart models, and in vivo telemetric monitoring. The methodologies and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to accurately characterize the pharmacodynamic profile of this compound and other sinus node inhibitors, ultimately contributing to the development of safer and more effective therapies for cardiovascular diseases.
References
-
ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. [Link]
-
Pacemaker current. Wikipedia. [Link]
-
The Role of the Funny Current in Pacemaker Activity. Circulation Research. [Link]
-
Cardiac Pacemaker Cells and Action potential. LITFL. [Link]
-
The funny current I f is essential for the fight-or-flight response in cardiac pacemaker cells. Journal of General Physiology. [Link]
-
The funny current: cellular basis for the control of heart rate. PubMed. [Link]
-
Cardiac Safety in Clinical Trials. Applied Clinical Trials. [Link]
-
Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]
-
ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. [Link]
-
Safety Pharmacology Core Battery Cardiovascular Testing ICH S7A. Testing Laboratory. [Link]
-
Summary: Effects of a Bradycardic Agent (this compound) on Haemodynamics and Oxygen Consumption of Isolated Blood-Perfused Rabbit Hearts. Krause und Pachernegg. [Link]
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. MDPI. [Link]
-
Langendorff's isolated perfused rat heart technique: a review. SciSpace. [Link]
-
Langendorff heart. Wikipedia. [Link]
-
An Isolated Working Heart System for Large Animal Models. Journal of Visualized Experiments. [Link]
-
In vitro characterization of HCN channel kinetics and frequency dependence in myocytes predicts biological pacemaker functionality. The Journal of Physiology. [Link]
-
Detection of ligand binding to purified HCN channels using fluorescence-based size exclusion chromatography. PubMed. [Link]
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. PubMed. [Link]
-
Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. PubMed. [Link]
-
A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR. PubMed. [Link]
-
What to consider for ECG in mice—with special emphasis on telemetry. Pflügers Archiv - European Journal of Physiology. [Link]
-
Effects of a Bradycardic Agent (this compound) on Haemodynamics and Oxygen Consumption of Isolated Blood-Perfused Rabbit Hearts. Krause und Pachernegg. [Link]
-
Sample IACUC protocol to implant MouseMonitor Telemetry radio-telemetry ECG, Temperature-Activity monitor in a mouse. Indus Instruments. [Link]
-
Ambulatory ECG Recording in Mice. Journal of Visualized Experiments. [Link]
-
Best practices for setting-up an isolated Langendorff heart preparation. ADInstruments. [Link]
-
Heart Rate and Electrocardiography Monitoring in Mice. PubMed Central. [Link]
-
Antidepressant-like activity of a brain penetrant HCN channel inhibitor in mice. Frontiers in Pharmacology. [Link]
-
Antidepressant-like activity of a brain penetrant HCN channel inhibitor in mice. PubMed Central. [Link]
-
HCN channel inhibitor induces ketamine-like rapid and sustained antidepressant effects in chronic social defeat stress model. PubMed Central. [Link]
-
A Novel High-Throughput Screening Assay for HCN Channel Blocker Using Membrane Potential-Sensitive Dye and FLIPR. ResearchGate. [Link]
-
Ambulatory ECG Recording In Mice l Protocol Preview. YouTube. [Link]
-
A Novel Flow Cytometry-Based Assay for the Identification of HCN4 CNBD Ligands. Semantic Scholar. [Link]
-
12227 PDFs | Review articles in SINOATRIAL NODE. ResearchGate. [Link]
-
DOT Language. Graphviz. [Link]
-
dot. Graphviz. [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Visualizing infrastructure with dot and graphviz. Medium. [Link]
-
User Guide — graphviz 0.21 documentation. Graphviz. [Link]
-
Electrophysiological and Molecular Mechanisms of Sinoatrial Node Mechanosensitivity. Frontiers in Physiology. [Link]
-
Long-term Outcomes in Individuals with a Prolonged PR Interval or First-Degree Atrioventricular Block. JAMA. [Link]
-
The anatomy and physiology of the sinoatrial node--a contemporary review. PubMed. [Link]
-
Abnormalities in the ECG Measurements. ECG Learning Center. [Link]
-
The Electrophysiology Study in the Evaluation of Bradycardia: The SA Node, AV Node, and His–Purkinje System. Thoracic Key. [Link]
-
ECG Intervals Explained: PR, QRS, QT in Clinical Practice. CPR Tampa. [Link]
Sources
- 1. Electrophysiological and Molecular Mechanisms of Sinoatrial Node Mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anatomy and physiology of the sinoatrial node--a contemporary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacemaker current - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. rupress.org [rupress.org]
- 6. The funny current: cellular basis for the control of heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. testinglab.com [testinglab.com]
- 9. HCN channel inhibitor induces ketamine-like rapid and sustained antidepressant effects in chronic social defeat stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 13. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Langendorff heart - Wikipedia [en.wikipedia.org]
- 19. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. indusinstruments.com [indusinstruments.com]
- 21. Ambulatory ECG Recording in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Long-term Outcomes in Individuals with a Prolonged PR Interval or First-Degree Atrioventricular Block - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ECG Learning Center - An introduction to clinical electrocardiography [ecg.utah.edu]
Methodological & Application
Protocol for Electrophysiological Characterization of DK-AH 269 (Cilobradine) in Patch-Clamp Experiments
Introduction: Understanding DK-AH 269
This compound, also known as Cilobradine, is a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2][3][4] These channels are critical in regulating rhythmic activity in both the heart and central nervous system.[5][6] The primary current conducted by HCN channels is the pacemaker current, denoted as Ih in neurons and If in cardiac cells.[1][6] this compound's inhibitory action on these channels leads to a reduction in the pacemaker current, thereby slowing the firing rate of spontaneously active cells.[7] This makes it a valuable tool for investigating the physiological roles of HCN channels and a compound of interest in cardiovascular research.
However, as with many pharmacological agents, understanding its full electrophysiological profile is crucial. Research has shown that this compound can also exert off-target effects, notably on delayed-rectifier potassium currents (IK(DR)), which play a key role in the repolarization phase of the action potential.[8] This application note provides a comprehensive protocol for the use of this compound in whole-cell patch-clamp experiments to characterize its effects on both its primary target, the Ih current, and potential off-target potassium currents.
Mechanism of Action: A Dual Target Profile
The primary mechanism of action for this compound is the blockade of HCN channels. This blockade is use-dependent, meaning the drug has a higher affinity for the channel in its open state.[1] In pituitary tumor (GH3) cells, this compound has been shown to suppress Ih in a concentration-dependent manner with an IC50 of 3.38 µM.[8] Beyond simple blockade, it also modulates the gating properties of the channel, shifting the steady-state activation curve to more hyperpolarized potentials.[8]
It is imperative for researchers to be aware of the potential for off-target effects. Studies have demonstrated that this compound can also suppress delayed-rectifier K+ currents (IK(DR)) and accelerate the inactivation time course of this current.[8] This interaction with IK(DR) highlights the importance of a comprehensive electrophysiological characterization to fully understand the cellular consequences of applying this compound.
Figure 1. Signaling pathway of this compound.
Materials and Reagents
This compound Preparation and Storage
Proper preparation and storage of this compound are critical for experimental reproducibility.
| Parameter | Recommendation | Source |
| Compound Name | This compound (Cilobradine) | [1][2][3][4][7] |
| Molecular Weight | 519.1 g/mol (hydrochloride salt) | [7] |
| Solubility | DMSO: 3 mg/mL, PBS (pH 7.2): 2 mg/mL | [7] |
| Stock Solution | Prepare a 10 mM stock solution in DMSO. | |
| Storage | Aliquot and store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [9] |
| Working Solution | On the day of the experiment, dilute the stock solution to the desired final concentrations in the external recording solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects. |
Note: Always consult the manufacturer's safety data sheet (SDS) for specific handling and safety precautions.[1] Personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.[1]
Solutions for Patch-Clamp Recordings
The composition of internal and external solutions is critical for isolating the currents of interest.
| Solution Component | Concentration (mM) | Purpose |
| External Solution (for Ih) | 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose | Standard physiological saline. |
| Add: 1 µM Tetrodotoxin (TTX) | To block voltage-gated sodium channels. | |
| Add: 0.1 mM CdCl2 | To block voltage-gated calcium channels. | |
| Add: 10 mM Tetraethylammonium (TEA) | To block voltage-gated potassium channels. | |
| Internal Solution (for Ih) | 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP | K-based internal to maintain physiological gradients. |
| External Solution (for IK(DR)) | 140 Choline-Cl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose | Choline replaces Na+ to eliminate sodium currents. |
| Add: 1 µM Tetrodotoxin (TTX) | To block any residual voltage-gated sodium channels. | |
| Internal Solution (for IK(DR)) | 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 5 Mg-ATP | High K+ internal for studying potassium currents. |
Note: Adjust the pH of all solutions to 7.3-7.4 with the appropriate acid or base (e.g., KOH for internal solutions, NaOH for external solutions). The osmolarity of the internal solution should be slightly lower (5-10 mOsm) than the external solution to promote seal formation.
Experimental Protocols
The following protocols are designed for whole-cell voltage-clamp recordings.
Figure 2. Experimental workflow for patch-clamp analysis of this compound.
Protocol 1: Characterization of Ih Blockade
-
Cell Preparation: Culture cells expressing HCN channels (e.g., GH3 cells, HEK293 cells transfected with specific HCN isoforms) on glass coverslips.
-
Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution for Ih.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution for Ih.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Baseline Recordings:
-
Clamp the cell at a holding potential of -40 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments for 2 seconds) to activate Ih.
-
Follow each hyperpolarizing step with a depolarizing step to a fixed potential (e.g., -60 mV) to record the tail current.[10]
-
Record stable baseline currents for at least 5 minutes.
-
-
Application of this compound:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Repeat the voltage protocol at regular intervals to observe the onset of the block.
-
Once a steady-state block is achieved (typically within 5-10 minutes), record the currents.
-
To construct a concentration-response curve, apply increasing concentrations of this compound, allowing for a stable effect at each concentration.
-
-
Washout: Perfuse the chamber with the drug-free external solution to assess the reversibility of the block.
Protocol 2: Evaluation of Off-Target Effects on IK(DR)
-
Cell and Pipette Preparation: Use the appropriate external and internal solutions for isolating IK(DR).
-
Recording and Baseline:
-
Hold the cell at a potential where IK(DR) is largely inactive (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 1 second) to activate IK(DR).[2]
-
Record stable baseline currents.
-
-
Drug Application and Washout: Follow the same procedure as in Protocol 1 to apply this compound and assess its effects on the amplitude and kinetics of IK(DR).
Data Analysis
-
Current Amplitude: Measure the steady-state current amplitude at the end of the voltage step for Ih and the peak current for IK(DR).
-
Concentration-Response Analysis:
-
Calculate the percentage of current inhibition at each concentration of this compound relative to the baseline current.
-
Plot the percentage inhibition against the logarithm of the drug concentration.
-
Fit the data with the Hill equation to determine the IC50 and Hill coefficient.
-
-
Gating Analysis:
-
For Ih, measure the tail current amplitude at the beginning of the depolarizing step.
-
Normalize the tail current amplitudes to the maximum tail current and plot them against the preceding hyperpolarizing voltage.
-
Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor. Compare these parameters in the absence and presence of this compound.
-
Analyze the activation and deactivation kinetics by fitting the current traces with exponential functions.
-
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following validation steps into your experimental design:
-
Vehicle Control: Perform experiments with the vehicle (e.g., 0.1% DMSO) alone to confirm it has no effect on the recorded currents.
-
Time-Matched Control: In a separate set of cells, record currents over the same duration as the drug application experiments without applying this compound to control for any time-dependent changes in current amplitude ("rundown").
-
Positive Control: Use a known HCN channel blocker, such as ZD7288, to confirm the presence and properties of Ih in your cell type.
-
Reversibility: A thorough washout should, if the block is reversible, return the current to near-baseline levels. The extent of reversibility provides insight into the binding kinetics of the compound.
By following these detailed protocols and incorporating the principles of scientific integrity, researchers can confidently characterize the electrophysiological effects of this compound and contribute to a deeper understanding of its therapeutic potential and limitations.
References
-
Recording Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Currents (Ih) in Neurons. (2016). Cold Spring Harbor Protocols. Available at: [Link]
-
Protocol for recording Ih in neurons. UCL Discovery. Available at: [Link]
-
HCN Two-Electrode Voltage Clamp Experiments in Oocytes. Bio-protocol. Available at: [Link]
-
The HCN domain couples voltage gating and cAMP response in hyperpolarization-activated cyclic nucleotide-gated channels. (2018). eLife. Available at: [Link]
-
The voltage-clamp experiment. ResearchGate. Available at: [Link]
-
Kv2 Channels Form Delayed-Rectifier Potassium Channels In Situ. (1998). Neuron. Available at: [Link]
-
Voltage-dependence of HCN channel activation. ResearchGate. Available at: [Link]
-
The delayed rectifier K channel and unitary K current. YouTube. Available at: [Link]
-
Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain. (2018). Frontiers in Molecular Neuroscience. Available at: [Link]
-
Voltage Clamp. Foundations of Neuroscience. Available at: [Link]
-
Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. (2021). SLAS DISCOVERY. Available at: [Link]
-
Inactivation of Kv2.1 Potassium Channels with use of Voltage-Clamp Amplifier. Harvard Apparatus. Available at: [Link]
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. (2020). International Journal of Molecular Sciences. Available at: [Link]
-
Patch-clamp analysis of the functional effects of the de novo HCN1 mutations. ResearchGate. Available at: [Link]
-
Deep Learning-Based Ion Channel Kinetics Analysis for Automated Patch Clamp Recording. (2023). Advanced Intelligent Systems. Available at: [Link]
-
HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons. (2019). eLife. Available at: [Link]
-
This compound. Labchem Catalog. Available at: [Link]
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. (2020). PubMed. Available at: [Link]
-
Solution Stability. ResearchGate. Available at: [Link]
-
Cilobradine hydrochloride. Ace Therapeutics. Available at: [Link]
-
Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. (1985). Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Stability of nicardipine hydrochloride in intravenous solutions. (1990). American Journal of Health-System Pharmacy. Available at: [Link]
Sources
- 1. This compound = 98 HPLC, solid 186097-54-1 [sigmaaldrich.com]
- 2. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents [mdpi.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. Inhibitors & Activators - Ace Therapeutics [acetherapeutics.com]
- 5. Recording Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Currents (Ih) in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HCN domain couples voltage gating and cAMP response in hyperpolarization-activated cyclic nucleotide-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes & Protocols: In Vitro Profiling of DK-AH 269 (Cilobradine) in Cultured Neurons
Introduction: Understanding DK-AH 269 and its Neuronal Target
This compound, also known as Cilobradine, is a well-characterized pharmacological tool primarily known for its potent blockade of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2] These channels are critical players in neuronal excitability, contributing to the "funny" current (I_f) in cardiac pacemaker cells and the analogous hyperpolarization-activated current (I_h) in a wide variety of neurons.[3]
The I_h current is a key regulator of neuronal resting membrane potential, dendritic integration, and rhythmic firing patterns. Its dysfunction is implicated in several neurological and psychiatric conditions, making HCN channels a compelling target for drug discovery. This compound provides a means to probe the functional consequences of HCN channel inhibition in neuronal circuits. It acts as an open-channel blocker, exhibiting use-dependent properties. While its primary target is the HCN channel family (HCN1-4), researchers should be aware that at higher concentrations, off-target effects, such as modulation of delayed-rectifier potassium currents (I_K(DR)), have been observed.[3][4][5]
These application notes provide a comprehensive guide for researchers to effectively utilize this compound in cultured neuron systems. We will cover essential protocols from stock solution preparation to functional endpoint assays, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.
Physicochemical & Pharmacological Properties
Proper experimental design begins with a thorough understanding of the compound's characteristics. This data is crucial for accurate dosing and interpretation of results.
| Property | Value | Source |
| Synonyms | Cilobradine, (S)-(+)-7,8-Dimethoxy-3-[[1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride | |
| Target | Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels | [1][2] |
| IC₅₀ | ~0.62 µM (in mouse sinoatrial node cells) ~3.38 µM (for I_h in pituitary GH₃ cells) | [1][5] |
| Molecular Weight | 519.1 g/mol (HCl salt) | [1] |
| Solubility | DMSO: ~3 mg/mL Water: ~20 mg/mL PBS (pH 7.2): ~2 mg/mL | [1] |
Experimental Design Workflow
A logical workflow is essential for validating the effects of this compound. The following diagram illustrates a typical experimental cascade, from initial compound handling to functional neuronal assessment.
Caption: A typical experimental workflow for characterizing this compound.
Protocol 1: Stock Solution Preparation
Rationale: Accurate and consistent stock solutions are the foundation of reproducible pharmacology. This compound is soluble in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is recommended for high-concentration primary stocks due to its solvating power and compatibility with most cell culture media at low final concentrations.
Materials:
-
This compound (Cilobradine hydrochloride, MW: 519.1 g/mol )
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biosafety cabinet to prevent contamination.
-
Weighing: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh out a precise amount of this compound (e.g., 5.19 mg).
-
Expert Tip: Using an amber tube protects the compound from potential photodegradation. Weighing directly into the storage vessel minimizes transfer loss.
-
-
Solubilization: Add the appropriate volume of DMSO to achieve a desired high-concentration stock, for example, 10 mM.
-
Calculation for 10 mM Stock:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.00519 g / (0.010 mol/L * 519.1 g/mol ) = 0.001 L = 1.0 mL
-
Add 1.0 mL of DMSO to 5.19 mg of this compound.
-
-
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect for any remaining particulates.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber tubes.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture, compromising its integrity.
-
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. A working aliquot can be kept at 4°C for short-term use (1-2 weeks).
Protocol 2: Primary Neuronal Culture (Example: Cortical Neurons)
Rationale: Primary neurons provide a physiologically relevant model for studying neuronal function. This protocol outlines a standard procedure for isolating and culturing rodent cortical neurons. The health and maturity of these cultures are paramount for obtaining meaningful data.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15)
-
Hibernate-E medium
-
Papain and DNase I
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement
-
GlutaMAX™ Supplement
-
Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO) coated culture plates
-
Sterile dissection tools
Procedure:
-
Plate Coating: Coat culture plates with PDL (50 µg/mL in sterile water) overnight at 37°C or for 2 hours at room temperature. Aspirate the PDL solution and wash plates three times with sterile, cell-culture grade water. Allow plates to dry completely before use.
-
Dissection & Dissociation: Euthanize the timed-pregnant dam according to approved institutional animal care and use committee (IACUC) protocols. Dissect the embryonic cortices in ice-cold Hibernate-E medium. Mince the tissue and digest with a papain/DNase I solution according to the manufacturer's protocol to achieve a single-cell suspension.
-
Plating: Perform a cell count using a hemocytometer and trypan blue to assess viability. Plate the neurons onto the pre-coated plates at a desired density (e.g., 100,000 - 200,000 cells/cm²) in pre-warmed Neurobasal Plus/B-27 Plus medium.
-
Maturation: Culture the neurons at 37°C in a humidified incubator with 5% CO₂. Perform a 50% media change every 3-4 days. Allow the neurons to mature for at least 7-10 days in vitro (DIV 7-10) before conducting experiments, which allows for the development of synaptic connections and robust expression of ion channels like HCN.
Protocol 3: Dose-Response and Viability Assessment
Rationale: Before conducting functional assays, it is critical to establish a non-toxic concentration range for this compound in your specific neuronal culture system. High concentrations of any compound can induce cytotoxicity, confounding the interpretation of results.
Materials:
-
Mature neuronal cultures (DIV 7-10)
-
This compound working solutions
-
Cell viability assay kit (e.g., PrestoBlue™, CellTiter-Glo®, or Live/Dead staining)
Procedure:
-
Prepare Working Solutions: Create a series of 2X final concentration working solutions of this compound by diluting your high-concentration stock in culture medium. For example, to test a final concentration range of 0.1 µM to 30 µM, prepare 2X solutions from 0.2 µM to 60 µM.
-
Treatment: Add a volume of the 2X working solution equal to the volume of media already in the well (e.g., add 100 µL of 2X solution to a well containing 100 µL of media). Include a vehicle control (e.g., 0.1% DMSO final concentration) and a positive control for cell death (e.g., high-concentration glutamate or staurosporine).
-
Incubation: Incubate the cells for a duration relevant to your planned functional experiments (e.g., 1 hour for acute electrophysiology, 24 hours for protein expression studies).
-
Viability Assay: Perform the viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the viability data against the log of the this compound concentration. Determine the highest concentration that does not significantly reduce cell viability compared to the vehicle control. This will define the upper limit for your functional experiments.
Protocol 4 & 5: Functional Assessment via Whole-Cell Patch-Clamp Electrophysiology
Rationale: The most direct method to confirm the action of this compound is to measure its effect on the I_h current using electrophysiology. This technique provides high-resolution data on ion channel function.
Materials:
-
Mature neuronal cultures on glass coverslips
-
Patch-clamp electrophysiology rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., Tyrode's solution) and Internal pipette solution
-
This compound working solutions
Procedure:
-
Preparation: Transfer a coverslip with mature neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Pulling: Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration: Approach a neuron with the pipette and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Record Baseline I_h: Clamp the neuron at a holding potential of -60 mV. Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments for 1-2 seconds) to elicit the I_h current. Record the stable baseline currents.
-
Self-Validation: A stable baseline recording for several minutes before drug application is essential to ensure that any observed changes are due to the compound and not rundown of the current.
-
-
Apply this compound: Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1-10 µM, based on IC₅₀ and viability data).
-
Record Post-Treatment I_h: After a few minutes of perfusion to allow for equilibration, repeat the same voltage-step protocol to record the I_h current in the presence of the blocker.
-
Washout: Perfuse the chamber with the control external solution to wash out the compound and observe any reversal of the effect.
-
Data Analysis: Measure the steady-state current amplitude at the end of each hyperpolarizing step before and after drug application. Plot the current-voltage (I-V) relationship. Calculate the percentage of block at each voltage.
Interpreting the Data: The HCN Channel Signaling Context
This compound's blockade of HCN channels has direct downstream consequences on neuronal function. Understanding this pathway is key to interpreting experimental outcomes.
Caption: Mechanism of action for this compound on neuronal function.
By blocking the HCN channel, this compound reduces the depolarizing I_h current that is active at rest in many neurons. This leads to a hyperpolarization of the resting membrane potential, moving it further from the threshold for firing an action potential. Consequently, this reduces the spontaneous firing rate and overall excitability of the neuron.[6]
References
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2416. [Link]
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the A - Semantic Scholar. [Link]
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed. [Link]
-
Chevaleyre, V., & Castillo, P. E. (2002). Assessing a role of I(h) channels in synaptic transmission and mossy fiber LTP. Proceedings of the National Academy of Sciences, 99(14), 9570–9575. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Researcher's Guide to DK-AH 269 (Cilobradine)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution, preparation, and handling of DK-AH 269 (also known as Cilobradine) for experimental use. By integrating established chemical properties with practical, field-proven insights, this document aims to ensure the integrity and reproducibility of your experiments.
Introduction to this compound (Cilobradine)
This compound, or Cilobradine, is a potent and selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1] These channels are crucial in regulating neuronal and cardiac pacemaker activity. Understanding the precise mechanism of action of this compound is fundamental to designing and interpreting experiments.
Mechanism of Action: this compound exerts its effects by inhibiting the ion current (Ih or If) that flows through HCN channels. This inhibition slows the spontaneous firing rate of sinoatrial node cells in the heart, leading to a reduction in heart rate.[1][2] In neuronal systems, the blockade of Ih can modulate neuronal excitability and synaptic integration. The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 0.62 µM in mouse sinoatrial node cells.[1][2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for its correct handling and preparation.
| Property | Value | Source |
| Synonyms | Cilobradine, (S)-(+)-7,8-Dimethoxy-3-[[1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride | |
| CAS Number | 186097-54-1 | [1][3] |
| Molecular Formula | C₂₈H₃₈N₂O₅ • HCl | [1][3] |
| Molecular Weight | 519.1 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% (HPLC) |
Solubility Data and Solvent Selection
The choice of solvent is a critical first step in preparing this compound for any experiment. The following table summarizes the reported solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Source |
| DMSO (Dimethyl Sulfoxide) | ≥ 125 mg/mL | [4] |
| DMF (Dimethylformamide) | 3 mg/mL | [1] |
| Water | 100 mg/mL (with sonication) | [4] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | 2 mg/mL | [1] |
| Ethanol | 0.5 mg/mL | [1] |
Expert Insight: For most in vitro cell-based assays, DMSO is the recommended solvent for preparing high-concentration stock solutions due to its high solvating power. However, it is crucial to use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.[4] For in vivo studies, preparing a solution in an aqueous vehicle like water or PBS is often necessary. The use of sonication can aid in the dissolution of this compound in aqueous solutions.[4]
Step-by-Step Protocols for Solution Preparation
The following protocols provide detailed instructions for preparing stock and working solutions of this compound for both in vitro and in vivo applications.
Protocol for Preparing a High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * 1 L/1000 mL * 519.1 g/mol * 1000 mg/g = 5.191 mg
-
-
Weigh the compound: Carefully weigh out 5.191 mg of this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. MedChemExpress suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[4]
Protocol for Preparing a Working Solution for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to prepare a working solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Serial Dilution: It is best practice to perform serial dilutions to achieve the final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Add the appropriate volume of the 100 µM solution to your cell culture vessel to achieve the final desired concentration.
-
-
Control for Solvent Effects: Always include a vehicle control in your experiments. This should be an equivalent volume of DMSO (without the compound) added to the cell culture medium at the same final concentration as in the experimental conditions.
Protocol for Preparing an Aqueous Solution for in vivo Administration
This protocol describes the preparation of a this compound solution in water for applications such as subcutaneous or intraperitoneal injection.
Materials:
-
This compound (crystalline solid)
-
Sterile, pyrogen-free water
-
Sterile conical tubes
-
Bath sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the compound: Weigh the required amount of this compound into a sterile conical tube.
-
Add sterile water: Add the calculated volume of sterile water to achieve the desired concentration (e.g., 1 mg/mL).
-
Aid dissolution: Tightly cap the tube and place it in a bath sonicator. Sonicate until the compound is fully dissolved.[4]
-
Sterile filtration: Once dissolved, filter the solution through a 0.22 µm sterile syringe filter to ensure sterility before in vivo administration.[4]
-
Use immediately: It is recommended to prepare aqueous solutions fresh on the day of use.
Experimental Workflow and Mechanistic Visualization
To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for preparing this compound and its mechanism of action.
Caption: Workflow for this compound solution preparation.
Caption: Simplified mechanism of action of this compound.
Safety and Handling Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of unused material and solutions in accordance with local, state, and federal regulations.
Disclaimer: This product is for research use only and is not intended for human or veterinary use.[1]
References
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed. [Link]
-
This compound - Cayman Chemical - Cambridge Bioscience. [Link]
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - NIH. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Dissecting the Role of HCN Channels in SCN Neuron Excitability Using DK-AH 269 (Cilobradine)
Introduction: The Suprachiasmatic Nucleus and the Rhythm of Life
The suprachiasmatic nucleus (SCN) of the hypothalamus functions as the master circadian pacemaker in mammals, orchestrating the daily rhythms of physiology and behavior.[1][2] A key output of the SCN is a rhythmic variation in spontaneous action potential firing, with neurons exhibiting higher firing rates during the day and relative quiescence at night.[3][4] This electrical activity is fundamental to transmitting time-of-day information to the rest of the brain and body. The intrinsic excitability of individual SCN neurons is governed by a complex interplay of various ion channels.[4][5]
Among the key regulators of neuronal excitability are the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. These channels conduct the depolarizing cation current, Ih, which is activated by membrane hyperpolarization and modulated by cyclic nucleotides.[6][7] In many neuronal populations, Ih plays a crucial role in setting the resting membrane potential, contributing to spontaneous rhythmic firing, and shaping synaptic integration. This application note provides a detailed guide for utilizing DK-AH 269 (also known as Cilobradine), a potent HCN channel blocker, to investigate the specific contribution of HCN channels to action potential firing in SCN neurons.
Pharmacological Profile of this compound (Cilobradine)
This compound is a well-characterized bradycardic agent that acts as a specific and potent blocker of all four isoforms of the HCN channel (HCN1-4).[8][9][10] It has been shown to block HCN channels in a use-dependent manner, with an IC50 in the low micromolar range.[9][11] While primarily targeting HCN channels, it is important for researchers to be aware of potential off-target effects. At concentrations similar to those used for HCN channel blockade, Cilobradine has also been reported to suppress delayed-rectifier K+ currents (IK(DR)) in certain cell types.[11][12][13] There is currently no scientific literature to support the direct activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by this compound. Therefore, its utility in studying SCN physiology lies in its established role as an HCN channel antagonist.
Quantitative Data on this compound
| Property | Value | Source |
| Primary Target | HCN Channels (HCN1-4) | [8][9] |
| IC50 for Ih Block | ~0.62 µM (mouse sinoatrial node) | [11] |
| IC50 for Ih Block (GH3 cells) | 3.38 µM | [12] |
| IC50 for IK(DR) Block | 3.54 µM | [11][12] |
| Solubility | ~20 mg/mL in H2O | Sigma-Aldrich |
Investigating HCN Channels in SCN Neurons: Experimental Rationale
The day-night difference in the firing rate of SCN neurons is intrinsic to the cells themselves.[4][5][14] Various ion currents contribute to this rhythm, including voltage-gated Na+, Ca2+, and a suite of K+ currents.[3][14][15] The depolarizing Ih current carried by HCN channels is a prime candidate for influencing the transition between the hyperpolarized, quiescent state at night and the depolarized, active state during the day. By applying this compound, researchers can specifically block this current and observe the resulting changes in neuronal behavior, thereby elucidating the functional role of HCN channels in SCN pacemaking.
Hypothesized Mechanism of HCN Channel Contribution in SCN Neurons
Caption: Role of HCN channels in SCN neuron excitability and the inhibitory action of this compound.
Detailed Protocols
This section provides a comprehensive, step-by-step guide for preparing acute SCN slices and performing whole-cell patch-clamp recordings to study the effects of this compound.
Protocol 1: Preparation of Acute Coronal SCN Slices
This protocol is adapted from standard procedures for obtaining viable brain slices for electrophysiology.[2][9]
Materials:
-
Rodent (mouse or rat, age P14-P28)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.
-
Oxygenated Artificial Cerebrospinal Fluid (ACSF) for recovery and recording (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2.
-
Vibrating microtome (vibratome)
-
Recovery chamber and recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional animal care guidelines.
-
Perform transcardial perfusion with ice-cold, oxygenated slicing solution until the tissue is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.
-
Isolate the hypothalamic block containing the SCN. A coronal cut can be made anterior to the optic chiasm for orientation.
-
Mount the brain block onto the vibratome stage using cyanoacrylate glue.
-
Submerge the block in the ice-cold, oxygenated slicing solution in the vibratome buffer tray.
-
Cut coronal slices containing the SCN at a thickness of 250-300 µm.
-
Immediately transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated ACSF until they are transferred to the recording chamber. Slices should remain viable for several hours.[9]
Protocol 2: Whole-Cell Patch-Clamp Recording and this compound Application
This protocol outlines the procedure for recording action potential firing and isolating the Ih current.[4]
Materials:
-
Prepared SCN slice
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system (e.g., Axon Instruments, HEKA)
-
Glass micropipettes (3-6 MΩ resistance)
-
Intracellular solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
This compound stock solution (e.g., 10 mM in dH2O)
-
Perfusion system for drug application
Procedure:
-
Transfer a single SCN slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Using DIC optics, visually identify neurons in the SCN.
-
Fill a glass micropipette with the intracellular solution and approach a target neuron.
-
Establish a gigaohm seal (>1 GΩ) on the cell membrane and then rupture the patch to obtain the whole-cell configuration.
-
Current-Clamp Recording:
-
Switch to current-clamp mode and allow the neuron's membrane potential to stabilize.
-
Record the spontaneous action potential firing for a stable baseline period of 5-10 minutes.
-
Prepare working concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) in ACSF.
-
Switch the perfusion to ACSF containing the desired concentration of this compound and record the changes in firing rate, resting membrane potential, and input resistance.
-
-
Voltage-Clamp Protocol to Isolate Ih:
-
Switch to voltage-clamp mode and hold the neuron at -60 mV.
-
To measure Ih, apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments for 1-2 seconds). The slow, inward-developing current is Ih.
-
Establish a stable baseline measurement of Ih.
-
Apply this compound via perfusion and repeat the voltage-step protocol to quantify the degree of Ih blockade.
-
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound effects on SCN neurons.
Data Interpretation and Expected Outcomes
Application of this compound is expected to reveal the contribution of the Ih current to the electrophysiological properties of SCN neurons.
-
Effect on Spontaneous Firing: Blocking the depolarizing Ih current should lead to a hyperpolarization of the resting membrane potential. This will move the membrane potential further from the action potential threshold, resulting in a decrease in the spontaneous firing rate . The magnitude of this effect will likely be concentration-dependent.
-
Effect on Ih Current: In voltage-clamp experiments, this compound will cause a reduction in the amplitude of the slow, inward current elicited by hyperpolarizing voltage steps. This provides direct evidence of HCN channel blockade.
Anticipated Results Summary
| Parameter | Control Condition (Baseline) | After this compound (3-10 µM) | Primary Mechanism |
| Spontaneous Firing Rate | Rhythmic, higher during subjective day | Significantly decreased | Hyperpolarization of RMP |
| Resting Membrane Potential | e.g., -55 mV | More negative (e.g., -60 to -65 mV) | Block of depolarizing Ih |
| Input Resistance | Baseline value | Increased | Closure of HCN channels |
| Ih Current Amplitude | Present and measurable | Significantly reduced or abolished | Direct block of HCN channels |
Conclusion and Significance
This compound (Cilobradine) serves as a powerful pharmacological tool for the functional dissection of HCN channels in the SCN. By following the protocols outlined in this application note, researchers can precisely quantify the contribution of the Ih current to the intrinsic pacemaking activity of SCN neurons. These experiments are crucial for building a complete model of how the daily rhythm in neuronal excitability is generated and maintained, providing fundamental insights into the molecular machinery of the master circadian clock. Understanding these mechanisms is not only vital for basic neuroscience but also for drug development professionals exploring targets for sleep disorders, jet lag, and other conditions linked to circadian disruption.
References
-
Wu, S.-N., Li, H.-F., Jan, C.-R., & Shen, A. Y. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2416. [Link]
-
Wu, S.-N., Li, H.-F., Jan, C.-R., & Shen, A. Y. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. PubMed. [Link]
-
Colwell, C. S. (2011). Ion Channels Controlling Circadian Rhythms in Suprachiasmatic Nucleus Excitability. Physiological Reviews, 91(4), 1173–1213. [Link]
-
Wahl-Schott, C., & Biel, M. (2009). HCN channels—modulators of cardiac and neuronal excitability. Pflügers Archiv - European Journal of Physiology, 457(4), 869–877. [Link]
-
Stieber, J., Wieland, K., Stöckl, G., Berghaus, A., & Hofmann, F. (2005). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology, 563(Pt 1), 15–27. [Link]
-
Wu, S.-N., Li, H.-F., Jan, C.-R., & Shen, A. Y. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. MDPI. [Link]
-
Patsnap Synapse. (2024). What are HCN channels blockers and how do they work? Patsnap Synapse. [Link]
-
Lüscher, C., & Slesinger, P. A. (2010). Emerging roles for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature Reviews Neuroscience, 11(5), 301–315. [Link]
-
Michel, S., & Colwell, C. S. (2015). Electrophysiological Approaches to Studying the Suprachiasmatic Nucleus. SpringerLink. [Link]
-
Sartiani, L., Romanelli, M. N., & Cerbai, E. (2021). The HCN channel as a pharmacological target: Why, where, and how to block it. Progress in Biophysics and Molecular Biology, 166, 173–181. [Link]
-
de Jeu, M., Geurtsen, A., & Pennartz, C. (1998). Electrophysiological and morphological heterogeneity of neurons in slices of rat suprachiasmatic nucleus. The Journal of Physiology, 508(Pt 1), 123–135. [Link]
-
Wikipedia. (n.d.). G protein-coupled inwardly rectifying potassium channel. Wikipedia. [Link]
-
ConductScience. (2022). Ultimate Guide on Neuronal or Brain Slice Electrophysiology. ConductScience. [Link]
-
Chapman, M. L., & Poo, M. M. (2014). Inflammatory and neuropathic pain are rapidly suppressed by peripheral block of hyperpolarisation-activated cyclic nucleotide-gated ion channels. Pain, 155(10), 2215–2226. [Link]
-
Precisionary Instruments. (n.d.). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Precisionary Instruments. [Link]
-
Itri, J. N., & Colwell, C. S. (2003). Circadian Regulation of A-Type Potassium Currents in the Suprachiasmatic Nucleus. Journal of Neurophysiology, 90(4), 2261–2269. [Link]
-
Wickman, K., & Slesinger, P. A. (2022). Neuronal G protein-gated K+ channels. Physiological Reviews, 102(3), 1339–1386. [Link]
-
Slesinger, P. A., & Wickman, K. (2022). Neuronal G protein-gated K+ channels. Physiology, 37(4), 1339–1386. [Link]
-
Meredith, A. L., Wiler, S. W., Miller, B. H., Takahashi, J. S., Fodor, A. A., & Aldrich, R. W. (2006). Daily rhythmicity of large-conductance Ca2+ -activated K+ currents in suprachiasmatic nucleus neurons. The Journal of Neuroscience, 26(52), 13444–13448. [Link]
-
Colwell, C. S. (2011). Ion Channels Controlling Circadian Rhythms in Suprachiasmatic Nucleus Excitability. Physiological Reviews, 91(4), 1173-1213. [Link]
-
Wiler, S. W., & Allada, R. (2012). Silencing Neurons: Tools, Applications, and Experimental Constraints. Neuron, 76(1), 9–29. [Link]
-
Michel, S., & Colwell, C. S. (2015). Electrophysiological Approaches to Studying the Suprachiasmatic Nucleus. ResearchGate. [Link]
-
Banghart, M. R., Borges, K., Isacoff, E., Trauner, D., & Kramer, R. H. (2004). Light-activated ion channels for remote control of neuronal firing. Nature Neuroscience, 7(12), 1381–1386. [Link]
-
Tsetsenis, T., & Allada, R. (2016). Selective inhibition of excitatory synaptic transmission alters the emergent bursting dynamics of in vitro neural networks. Frontiers in Neural Circuits, 10, 84. [Link]
-
Kudo, T., Loh, D. H., Tahara, Y., & Colwell, C. S. (2011). Linking neural activity and molecular oscillations in the SCN. Journal of Molecular Neuroscience, 45(2), 202–212. [Link]
-
Exley, R., & Cragg, S. J. (2012). Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices. Journal of Visualized Experiments, (68), e4256. [Link]
-
Meredith, A. L., Wiler, S. W., Miller, B. H., Takahashi, J. S., Fodor, A. A., & Aldrich, R. W. (2006). Daily rhythmicity of large-conductance Ca2+-activated K+ currents in suprachiasmatic nucleus neurons. PubMed. [Link]
-
Romanelli, M. N., Sartiani, L., & Masi, A. (2011). Updates on HCN Channels in the Heart: Function, Dysfunction and Pharmacology. Current Medicinal Chemistry, 18(30), 4614–4625. [Link]
-
Itri, J. N., & Colwell, C. S. (2003). Circadian Regulation of A-Type Potassium Currents in the Suprachiasmatic Nucleus. Journal of Neurophysiology, 90(4), 2261-2269. [Link]
-
Zhang, L., & Geng, X. (2014). Dysfunctional Hyperpolarization-Activated Cyclic Nucleotide-gated Ion Channels in Cardiac Diseases. Journal of Cardiovascular Pharmacology, 64(1), 1–6. [Link]
Sources
- 1. Dysfunctional Hyperpolarization-Activated Cyclic Nucleotide-gated Ion Channels in Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HCN channels blockers and how do they work? [synapse.patsnap.com]
- 7. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Updates on HCN Channels in the Heart: Function, Dysfunction and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The HCN channel as a pharmacological target: Why, where, and how to block it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective inhibition of excitatory synaptic transmission alters the emergent bursting dynamics of in vitro neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological and morphological heterogeneity of neurons in slices of rat suprachiasmatic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DK-AH 269 Administration in Animal Models of Tachycardia
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the administration of DK-AH 269 (also known as Cilobradine) in preclinical animal models of tachycardia. This document outlines the scientific rationale, detailed experimental protocols, and critical considerations to ensure data integrity and reproducibility.
I. Scientific Foundation: The Rationale for this compound in Tachycardia Research
Tachycardia, characterized by an abnormally rapid heart rate, can lead to life-threatening arrhythmias and contribute to the progression of various cardiovascular diseases. This compound is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1] These channels are the primary drivers of the "funny" current (If), which is crucial for the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial (SA) node.[2] By blocking HCN channels, this compound effectively reduces the heart rate.[1][3]
The use of animal models is indispensable for understanding the complex pathophysiology of tachycardia and for the preclinical evaluation of novel antiarrhythmic agents like this compound. These models allow for the controlled induction of tachyarrhythmias and the detailed assessment of a drug's efficacy and safety profile before human trials.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the blockade of HCN channels in the SA node. This inhibition slows the rate of diastolic depolarization, leading to a reduction in the firing rate of the SA node and consequently, a decrease in heart rate.[2]
Caption: Mechanism of action of this compound in reducing heart rate.
II. Preclinical Tachycardia Models: A Comparative Overview
The choice of animal model and tachycardia induction method is critical for the relevance of preclinical findings. Below is a summary of commonly used models.
| Tachycardia Model | Animal Species | Induction Method | Key Features | Relevant Tachycardia Type |
| Programmed Electrical Stimulation (PES) | Rat, Dog, Pig, Rabbit | Delivery of precisely timed electrical stimuli to the heart. | Allows for controlled induction and assessment of arrhythmia vulnerability. | Ventricular Tachycardia (VT), Atrial Fibrillation (AF) |
| Ischemia-Reperfusion Injury | Rat, Dog, Pig | Temporary occlusion and subsequent release of a coronary artery. | Mimics tachycardia associated with myocardial infarction. | Ventricular Tachycardia (VT) |
| Pharmacological Induction | Mouse, Rat | Administration of pro-arrhythmic drugs (e.g., aconitine, isoproterenol). | Useful for high-throughput screening of anti-arrhythmic compounds. | Atrial and Ventricular Tachyarrhythmias |
| Rapid Atrial Pacing | Dog, Pig, Rabbit | Chronic high-rate pacing of the atria. | Induces atrial remodeling and sustained atrial fibrillation. | Atrial Fibrillation (AF) |
III. Experimental Protocols: Administration of this compound
The following protocols are designed as a template and should be adapted based on the specific research question, animal model, and institutional guidelines. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
A. Formulation of this compound
Proper formulation is critical for accurate and reproducible dosing. This compound hydrochloride is soluble in aqueous solutions.[1][4]
1. Vehicle Selection:
-
For Intravenous (IV) Administration: Sterile 0.9% saline or Phosphate-Buffered Saline (PBS, pH 7.2) are suitable vehicles.[1]
-
For Oral Gavage (PO) and Subcutaneous (SC) Administration: Sterile water or 0.9% saline can be used.[4]
2. Preparation of Stock Solution (Example for IV administration):
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
Dissolve in sterile 0.9% saline to a desired stock concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution. The solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Store stock solutions at 2-8°C for short-term use, or as recommended by the manufacturer.[5]
B. Protocol 1: Intravenous Administration of this compound in a Rat Model of Ischemia-Reperfusion Induced Ventricular Tachycardia
This protocol describes the administration of this compound to assess its efficacy in suppressing ventricular tachycardia following myocardial ischemia-reperfusion.
Caption: Workflow for IV administration of this compound in a rat model of VT.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane.
-
Establish continuous electrocardiogram (ECG) and hemodynamic monitoring (e.g., via a carotid artery catheter).
-
Perform a left thoracotomy to expose the heart.
-
-
Tachycardia Induction:
-
Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce myocardial ischemia.
-
Release the ligature to initiate reperfusion, which often triggers spontaneous ventricular arrhythmias.
-
If spontaneous VT does not occur, programmed electrical stimulation can be used to induce VT.
-
-
This compound Administration:
-
Prepare this compound in sterile 0.9% saline at the desired concentration.
-
Administer a single intravenous bolus of this compound (suggested dose range: 1-5 mg/kg) or vehicle control via a jugular vein catheter. The ED50 for heart rate reduction in mice is 1.2 mg/kg, providing a starting point for dose-ranging studies.[1]
-
-
Efficacy Assessment:
-
Continuously monitor ECG and hemodynamic parameters for a defined period (e.g., 60 minutes) post-administration.
-
Analyze the incidence and duration of VT episodes, as well as changes in heart rate and blood pressure.
-
C. Protocol 2: Oral Administration of this compound in a Canine Model of Pacing-Induced Atrial Fibrillation
This protocol is designed to evaluate the prophylactic effects of chronic oral this compound administration on the development of atrial fibrillation.
Step-by-Step Methodology:
-
Animal Model Development:
-
Surgically implant a pacemaker in adult mongrel dogs.
-
Induce atrial fibrillation by rapid atrial pacing (e.g., 400 bpm) for several weeks.
-
-
This compound Administration:
-
Based on studies with the similar compound ivabradine, a starting dose of 4 mg/kg/day of this compound administered orally can be considered.
-
Formulate this compound in sterile water for oral gavage.
-
Administer the daily dose, potentially divided into two administrations, for the duration of the rapid atrial pacing period.
-
-
Efficacy Assessment:
-
Perform regular ECG monitoring (e.g., 24-hour Holter monitoring) to assess the burden of atrial fibrillation.
-
At the end of the treatment period, conduct electrophysiological studies to assess atrial refractory periods and the inducibility of AF.
-
IV. Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment and control groups.
Table 1: Example Data Summary for IV this compound in a Rat VT Model
| Treatment Group | n | VT Incidence (%) | Mean VT Duration (s) | Heart Rate Reduction (%) |
| Vehicle Control | 10 | 80 | 45 ± 12 | 5 ± 2 |
| This compound (1 mg/kg) | 10 | 40 | 15 ± 5 | 25 ± 4 |
| This compound (5 mg/kg) | 10 | 20 | 5 ± 2 | 45 ± 6 |
| p < 0.05 vs. Vehicle Control |
V. Trustworthiness and Scientific Integrity
To ensure the validity of the experimental results, the following points are crucial:
-
Randomization and Blinding: Animals should be randomly assigned to treatment and control groups. Whenever possible, experiments should be conducted in a blinded manner.
-
Control Groups: Appropriate vehicle control groups are essential to differentiate the effects of this compound from those of the administration vehicle.
-
Dose-Response Relationship: Establishing a dose-response relationship strengthens the evidence for the pharmacological effect of this compound.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the findings.
VI. References
-
Budriesi, R., Rampa, A., Bisi, A., Fabbri, G., Chiarini, A., & Valenti, P. (1995). Synthesis and pharmacological characterization of some benzazepinone derivatives. Arzneimittel-Forschung, 45(3), 234–9.
-
Stieber, J., Wieland, K., Stöckl, G., Ludwig, A., & Hofmann, F. (2006). Bradycardic and proarrhythmic properties of sinus node inhibitors. Molecular pharmacology, 69(4), 1328–1337.
-
Sartiani, L., Romanelli, M. N., & Cerbai, E. (2003). Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. British journal of pharmacology, 140(3), 505–514.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents | MDPI [mdpi.com]
- 4. This compound = 98 HPLC, solid 186097-54-1 [sigmaaldrich.com]
- 5. This compound = 98 HPLC, solid 186097-54-1 [sigmaaldrich.com]
Cilobradine Dosage for In Vivo Cardiac Studies: Principles, Protocols, and Best Practices
An Application Guide for Researchers
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing cilobradine in in vivo cardiac studies. Cilobradine, a specific inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, offers a targeted approach to modulating cardiac pacemaker activity. This document moves beyond simple procedural lists to explain the scientific rationale behind experimental design, dosage selection, and protocol execution. We consolidate findings from peer-reviewed literature to establish field-proven protocols for acute and chronic studies, present data in accessible formats, and offer troubleshooting advice. The core objective is to equip researchers with the necessary knowledge to design robust, reproducible, and ethically sound experiments that accurately evaluate the cardiovascular effects of cilobradine.
Introduction: The Role of Cilobradine in Cardiac Pacing Modulation
The heart's intrinsic rhythm is orchestrated by the sinoatrial (SA) node, the primary pacemaker. Central to this automaticity is the "funny" current (If), a mixed sodium-potassium current generated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2] The If current is a key determinant of the diastolic depolarization rate, which dictates the frequency of action potential firing and, consequently, the heart rate.
Cilobradine (also known as DK-AH269) is a potent and selective blocker of these HCN channels.[3] By inhibiting the If current, cilobradine reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate.[4] Unlike other cardioinhibitory drugs such as beta-blockers or calcium channel blockers, cilobradine's mechanism is highly specific to the pacemaker current, with minimal effects on myocardial contractility (inotropy) or other cardiac ionic currents at therapeutic concentrations.[1][5] This specificity makes cilobradine a valuable pharmacological tool for investigating the physiological and pathophysiological roles of heart rate in various cardiovascular conditions.
This guide provides the essential theoretical background and practical protocols for determining the appropriate cilobradine dosage and study design for in vivo cardiac research.
Scientific Foundation: Mechanism of Action and Pharmacodynamics
Molecular Target: The HCN Channel and If Current
HCN channels are unique in that they are activated by membrane hyperpolarization, a feature critical to their role in initiating diastolic depolarization in pacemaker cells. Cilobradine enters and blocks the pore of the HCN channel when it is in the open state.[4] This "use-dependent" blockade means its efficacy is enhanced during periods of channel activity, making it an efficient modulator of pacemaker firing.[4]
Caption: Experimental workflow for an acute cilobradine dosage study.
Step-by-Step Methodology:
-
Preparation: Use animals previously instrumented with telemetry devices or anesthetized animals with catheterized arteries/veins for IV administration and direct blood pressure monitoring.
-
Vehicle Formulation: Prepare the cilobradine formulation. Ensure the vehicle used is inert and appropriate for the route of administration (e.g., saline or DMSO/saline for injections). Note the solubility and stability of cilobradine in the chosen vehicle.
-
Baseline: Establish a stable baseline as described in Protocol 3.3.1.
-
Dosing: Administer a single bolus of cilobradine or vehicle. The volume should be consistent across all animals (e.g., 5 ml/kg for rats PO).
-
Data Collection: Record cardiovascular parameters continuously. Key endpoints include:
-
Heart Rate (HR)
-
Mean Arterial Pressure (MAP)
-
ECG intervals (PR, QRS, QT) to assess for any off-target effects on cardiac conduction.
-
-
Analysis: Determine the nadir heart rate and the time to peak effect. Calculate the percentage change from baseline for each parameter. Compare dose groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol: Chronic Dosing for Sustained Efficacy
This design is used to evaluate the effects of long-term heart rate reduction.
Step-by-Step Methodology:
-
Administration Method Selection:
-
Osmotic Minipumps: Provide continuous, steady-state drug delivery. Requires a minor surgical procedure for subcutaneous or intraperitoneal implantation. Ideal for ensuring compliance and stable plasma concentrations.
-
Medicated Drinking Water/Food: Less invasive but can lead to variable dosing due to fluctuations in animal consumption. Requires validation of drug stability and palatability. A study on ivabradine used administration in drinking water for a life-long study in mice. [6] * Repeated Oral Gavage: Ensures accurate dosing but induces stress, which can significantly impact cardiovascular parameters.
-
-
Dose Selection: Based on the acute DRF study, select a dose that provides significant heart rate reduction with a good safety margin. For example, a chronic study in rats using ivabradine administered 10 mg/kg/day. [7]3. Duration: The study duration will depend on the research question, ranging from several days to months.
-
Monitoring:
-
Telemetry: The gold standard for continuous, stress-free monitoring of conscious, freely moving animals.
-
Periodic Checks: Regularly measure body weight, and food and water consumption.
-
Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis and tissues for histopathology or molecular analysis.
-
Data Presentation and Interpretation
Quantitative Data Summary
Organizing data into tables allows for clear comparison between dose groups.
Table 1: Example Dose-Response Data from an Acute Study in Rats
| Dose Group (mg/kg, IV) | N | Baseline HR (bpm) | Peak HR Reduction (%) | Time to Peak Effect (min) | Change in MAP (mmHg) |
| Vehicle | 5 | 355 ± 15 | 2 ± 1.5 | N/A | -1 ± 3 |
| Cilobradine 0.3 | 5 | 360 ± 12 | 15 ± 4 | 10 ± 2 | -3 ± 4 |
| Cilobradine 1.0 | 5 | 352 ± 18 | 32 ± 6 | 8 ± 2 | -5 ± 5 |
| Cilobradine 3.0 | 5 | 358 ± 14 | 45 ± 5 | 7 ± 1 | -8 ± 6 |
| Data are presented as Mean ± SD. p < 0.05 vs. Vehicle. Data are hypothetical for illustrative purposes. |
Potential Pitfalls and Troubleshooting
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline HR | Inadequate acclimatization; animal stress during handling; improper surgical recovery. | Extend acclimatization period; handle animals gently; ensure full recovery from surgery before starting the experiment. |
| No/minimal heart rate reduction | Incorrect dose calculation; poor drug solubility/stability; incorrect administration (e.g., failed gavage). | Verify all calculations; check drug formulation and solubility; confirm administration technique; consider a different route of administration. |
| Unexpected drop in blood pressure | Potential off-target effect at high doses; interaction with anesthesia. | Analyze dose-response relationship for BP effects; conduct studies in conscious animals if anesthesia is a confounder; reduce dose. |
| Arrhythmias observed | Pro-arrhythmic effect at high doses. [8] | Immediately lower the dose or cease administration; carefully review ECGs for QT prolongation or other abnormalities. The DRF study is critical to avoid this. |
Conclusion and Future Directions
Cilobradine is a powerful tool for investigating the role of heart rate in cardiovascular health and disease. Successful in vivo studies hinge on a methodical approach that begins with a thorough understanding of its mechanism of action, followed by systematic dose-finding experiments to establish a safe and effective dose range for the chosen animal model. The protocols and principles outlined in this guide provide a robust foundation for researchers to generate high-quality, reproducible data. By prioritizing careful experimental design and ethical considerations, the scientific community can effectively leverage cilobradine to advance our understanding of cardiac physiology and develop novel therapeutic strategies.
References
-
Van Bogaert, P. P., & Stoleriu, O. (2003). Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. PubMed. [Link]
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. National Institutes of Health (NIH). [Link]
-
Anonymous. (n.d.). Funny current in cardiac pacemaker cells and its specific inhibitor ivabradine. International Journal of Bioassays. [Link]
-
Petite, S. E., et al. (2018). Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review. PubMed. [Link]
-
Yaniv, Y., et al. (2012). The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. National Institutes of Health (NIH). [Link]
-
Wess, G., et al. (2022). Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy. PubMed. [Link]
-
PhysiciansWeekly.com. (2022). Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy. [Link]
-
Li, M., et al. (2017). Structures and action mechanisms of HCN channel inhibitors. ResearchGate. [Link]
-
CVPharmacology.com. (n.d.). Cardioinhibitory Drugs. [Link]
-
Duda, M., et al. (2015). Heart rate reduction and longevity in mice. PubMed. [Link]
-
D'Annunzio, V., et al. (2013). Long-term treatment with ivabradine in post-myocardial infarcted rats counteracts f-channel overexpression. National Institutes of Health (NIH). [Link]
-
Paepe, D., et al. (2013). Pharmacodynamic effects of ivabradine, a negative chronotropic agent, in healthy cats. Journal of Veterinary Cardiology. [Link]
-
Boadas-Llauradó, E., et al. (2021). Ivabradine Induces Cardiac Protection against Myocardial Infarction by Preventing Cyclophilin-A Secretion in Pigs under Coronary Ischemia/Reperfusion. PubMed. [Link]
Sources
- 1. ijbio.com [ijbio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]
- 6. Heart rate reduction and longevity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term treatment with ivabradine in post-myocardial infarcted rats counteracts f-channel overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
Application of DK-AH 269 in Hair Cell Electrophysiology: An In-Depth Technical Guide
This guide provides a comprehensive overview and detailed protocols for the application of DK-AH 269 (Cilobradine hydrochloride) in the field of hair cell electrophysiology. It is designed for researchers, scientists, and drug development professionals seeking to investigate the role of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and other potassium currents in auditory and vestibular sensory cells.
Introduction: The Significance of Ion Channels in Hair Cell Function and the Role of this compound
Hair cells, the primary sensory receptors of the inner ear, are responsible for converting mechanical stimuli into electrical signals, a process fundamental to hearing and balance.[1][2] The precise functioning of these mechanosensory cells is critically dependent on a diverse array of ion channels that shape their membrane potential and signal transduction.[3][4] Among these, hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which mediate the hyperpolarization-activated current (Ih), and various potassium channels are pivotal in regulating hair cell excitability and synaptic transmission.[1]
This compound, also known as Cilobradine, is a potent pharmacological agent recognized for its blocking effect on HCN channels.[5][6] It has been utilized to investigate the physiological roles of Ih in various excitable cells.[5] Notably, research has shown that this compound not only inhibits Ih but can also affect other ion channels, such as the delayed-rectifier K+ current (IK(DR)).[5][6] This dual activity makes this compound a valuable tool for dissecting the complex interplay of ionic currents that govern hair cell function.
This application note will provide a detailed framework for utilizing this compound in hair cell electrophysiology, from tissue preparation to data acquisition and interpretation. The protocols described herein are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure experimental robustness and reproducibility.
Mechanism of Action of this compound
This compound is an open-channel blocker of HCN channels, meaning it binds to the channel pore while it is in the open state, thereby physically occluding ion flow. This results in a concentration-dependent suppression of the hyperpolarization-activated current (Ih).[5][6] Studies in pituitary tumor (GH3) cells have determined an effective IC50 of 3.38 μM for Ih suppression.[5][6] In addition to amplitude reduction, this compound can also alter the gating kinetics of HCN channels, often shifting the voltage-dependence of activation to more hyperpolarized potentials.[5][6]
Furthermore, this compound has been shown to inhibit delayed-rectifier K+ currents (IK(DR)) with a similar IC50 value of 3.54 μM.[5][6] This off-target effect is crucial to consider when interpreting experimental results and underscores the importance of appropriate controls.
Experimental Protocols
Part 1: Preparation of Acutely Dissected Organ of Corti for Electrophysiology
This protocol is adapted from established methods for whole-cell patch-clamp recordings from inner hair cells in the intact organ of Corti.[7][8]
Materials:
-
Dissection microscope
-
Fine forceps and scissors
-
Minutien pins
-
Coverslips
-
External solution (see Table 1)
-
Enzymatic solution (e.g., Collagenase Type IV in external solution)
Procedure:
-
Humanely euthanize the animal model (e.g., mouse or rat) in accordance with institutional guidelines.
-
Dissect the cochleae and place them in ice-cold external solution.
-
Under a dissection microscope, carefully remove the bony labyrinth to expose the organ of Corti.
-
Gently peel away the tectorial membrane to gain access to the hair cells. For some preparations, enzymatic digestion (e.g., with collagenase) may be used to facilitate this process, though care must be taken to avoid over-digestion.
-
Mount the isolated organ of Corti on a coverslip in the recording chamber, securing it with minutien pins.
-
Continuously perfuse the preparation with oxygenated external solution.
Part 2: Preparation and Application of this compound
Materials:
-
This compound hydrochloride (solid)
-
High-purity water (H2O) or DMSO for stock solution
-
External solution (see Table 1)
Stock Solution Preparation (10 mM):
-
This compound has a molecular weight of 519.07 g/mol (as hydrochloride salt).
-
To prepare a 10 mM stock solution, dissolve 5.19 mg of this compound in 1 mL of H2O or DMSO. This compound is soluble in water at approximately 20 mg/mL.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
Prepare fresh working solutions of this compound daily by diluting the stock solution into the external recording solution.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 1 mL of the external solution.
-
The final concentration of this compound should be determined based on the experimental goals, with concentrations ranging from 1 to 30 µM being a reasonable starting point based on its known IC50 values.[5][6]
Application to the Preparation:
-
This compound can be applied via bath perfusion for global application or through a local perfusion system for more rapid and targeted delivery to the recorded cell.
Part 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for obtaining whole-cell recordings from hair cells.[7][8][9][10]
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Internal solution (see Table 1)
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the filtered internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach the target hair cell under visual guidance (e.g., DIC microscopy).
-
Gently press the pipette against the basolateral membrane of the hair cell and release the positive pressure to form a gigaohm seal.
-
Once a stable seal is formed, apply brief suction to rupture the membrane and establish the whole-cell configuration.
-
Switch to voltage-clamp mode to record ionic currents.
Investigating the Effects of this compound on Hair Cell Currents
Isolating and Recording Hyperpolarization-Activated Current (Ih)
Rationale: Ih is activated by membrane hyperpolarization.[1] To study the effect of this compound on this current, a voltage protocol that elicits Ih is required.
Voltage Protocol:
-
Hold the cell at a depolarized potential (e.g., -60 mV) where Ih is largely deactivated.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments) for a duration sufficient to allow for current activation (e.g., 1-2 seconds).
-
Return to the holding potential.
Expected Results:
-
In the absence of this compound, hyperpolarizing steps will elicit a slowly activating inward current, characteristic of Ih.
-
Upon application of this compound, a concentration-dependent reduction in the amplitude of Ih is expected.[5][6]
-
Analyze changes in the current amplitude, activation kinetics, and the voltage-dependence of activation.
Isolating and Recording Delayed-Rectifier K+ Current (IK(DR))
Rationale: Delayed-rectifier K+ currents are activated by membrane depolarization and contribute to the repolarization of the cell.[11]
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure the channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to activate the outward K+ currents.
-
To isolate IK(DR) from other K+ currents, specific pharmacological blockers for other channel types (e.g., BK or SK channels) may be included in the external solution.
Expected Results:
-
Depolarizing voltage steps will evoke outward potassium currents.
-
Application of this compound is expected to cause a reduction in the amplitude of the sustained component of the outward current, corresponding to the inhibition of IK(DR).[5][6]
-
Analyze changes in the current-voltage relationship and inactivation kinetics.
Data Presentation and Visualization
Table 1: Composition of Electrophysiology Solutions
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 135 |
| KCl | 5.8 | |
| CaCl2 | 1.3 | |
| MgCl2 | 0.9 | |
| NaH2PO4 | 0.7 | |
| HEPES | 10 | |
| Glucose | 5.6 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal Solution | KCl | 140 |
| MgCl2 | 2 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na2-GTP | 0.4 | |
| pH adjusted to 7.2 with KOH |
Table 2: Summary of this compound Pharmacological Properties
| Parameter | Value | Cell Type | Reference |
| Ih IC50 | 3.38 µM | Pituitary Tumor (GH3) | [5][6] |
| IK(DR) IC50 | 3.54 µM | Pituitary Tumor (GH3) | [5][6] |
Visualizing Experimental Workflows and Mechanisms
Caption: Experimental workflow for investigating the effects of this compound on hair cell electrophysiology.
Caption: Mechanism of action of this compound on HCN and delayed-rectifier K+ channels.
Trustworthiness and Self-Validation
To ensure the validity of the experimental findings, the following controls are recommended:
-
Vehicle Control: Perform recordings with the vehicle (e.g., external solution with the same concentration of DMSO as the this compound working solution) to control for any effects of the solvent.
-
Time Control: Record from a hair cell for a prolonged period without applying this compound to ensure that the observed effects are not due to rundown of the currents over time.
-
Washout: After applying this compound, perfuse the preparation with the drug-free external solution to determine if the effects are reversible.
By incorporating these controls, researchers can confidently attribute the observed electrophysiological changes to the specific action of this compound on hair cell ion channels. This rigorous approach is essential for producing reliable and publishable data in the field of auditory and vestibular research.
References
- Whole-Cell Patch-Clamp Recording of Mouse and Rat Inner Hair Cells in the Intact Organ of Corti - The Pyott Lab. (URL: )
-
Whole-Cell Patch-Clamp Recording of Mouse and Rat Inner Hair Cells in the Intact Organ of Corti - PubMed. (URL: [Link])
-
Patch-Clamp Recordings from Lateral Line Neuromast Hair Cells of the Living Zebrafish. (URL: [Link])
-
Patch Clamp Recordings in Inner Ear Hair Cells Isolated from Zebrafish - JoVE. (URL: [Link])
-
Patch clamp recordings of hair cells isolated from zebrafish auditory and vestibular end organs - PubMed. (URL: [Link])
-
(PDF) Electrophysiological Recordings of Voltage-Dependent and Mechanosensitive Currents in Sensory Hair Cells of the Auditory and Vestibular Organs of the Mouse - ResearchGate. (URL: [Link])
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed. (URL: [Link])
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - MDPI. (URL: [Link])
-
Electrophysiological properties of vestibular hair cells isolated from human crista - PMC. (URL: [Link])
-
Electrophysiological Recordings of Voltage-Dependent and Mechanosensitive Currents in Sensory Hair Cells of the Auditory and Vestibular Organs of the Mouse | Springer Nature Experiments. (URL: [Link])
-
Biophysical Recording from Adult Hair Cells | Springer Nature Experiments. (URL: [Link])
-
Sigma > this compound ≥98% (HPLC), solid | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰. (URL: [Link])
-
Mechanoelectrical Transduction and Adaptation in Hair Cells of the Mouse Utricle, a Low-Frequency Vestibular Organ - NIH. (URL: [Link])
-
Electrophysiology of mammalian cochlear hair cells in aging mice. (URL: [Link])
-
Mechanotransduction in mouse inner ear hair cells requires transmembrane channel-like genes - PubMed. (URL: [Link])
-
The speed of the hair cell mechanotransducer channel revealed by fluctuation analysis. (URL: [Link])
-
CRRL269: A Novel Particulate Guanylyl Cyclase A Receptor Peptide Activator For Acute Kidney Injury - PMC - NIH. (URL: [Link])
-
Macroscopic control of cell electrophysiology through ion channel expression - eLife. (URL: [Link])
-
CRRL269: a novel designer and renal-enhancing pGC-A peptide activator - ResearchGate. (URL: [Link])
-
CRRL269: a novel designer and renal-enhancing pGC-A peptide activator - PMC - NIH. (URL: [Link])
-
The crucial decade that ion channels were proven to exist: The vision of Bertil Hille and Clay Armstrong and how it came through - PubMed Central. (URL: [Link])
-
Cardiac Potassium Channels: Physiological Insights for Targeted Therapy - PMC - NIH. (URL: [Link])
Sources
- 1. Electrophysiological properties of vestibular hair cells isolated from human crista - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanotransduction in mouse inner ear hair cells requires transmembrane channel-like genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch clamp recordings of hair cells isolated from zebrafish auditory and vestibular end organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macroscopic control of cell electrophysiology through ion channel expression | eLife [elifesciences.org]
- 5. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thepyottlab.com [thepyottlab.com]
- 8. Whole-Cell Patch-Clamp Recording of Mouse and Rat Inner Hair Cells in the Intact Organ of Corti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Patch Clamp Recordings in Inner Ear Hair Cells Isolated from Zebrafish [jove.com]
- 11. Cardiac Potassium Channels: Physiological Insights for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrophysiological Techniques for Measuring Ih Inhibition by DK-AH 269
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to characterize the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, Ih, by the pharmacological agent DK-AH 269 (also known as Cilobradine). We delve into the principles of whole-cell voltage-clamp electrophysiology, offering detailed, field-proven protocols for accurately measuring Ih, determining the half-maximal inhibitory concentration (IC50), and assessing the voltage-dependence of the block. This guide emphasizes the causality behind experimental choices to ensure robust, reproducible, and self-validating results.
Introduction: The Ih Current and its Inhibitor, this compound
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are unique members of the voltage-gated ion channel superfamily, primarily distinguished by their activation upon membrane hyperpolarization rather than depolarization.[1] The current conducted by these channels, termed Ih (or If in cardiac tissue), is a non-selective cation current that plays a crucial role in regulating rhythmic firing and excitability in cardiac pacemaker cells and a wide array of neurons.[2][3] The four known HCN isoforms (HCN1-4) exhibit distinct biophysical properties and expression patterns, making them attractive therapeutic targets for conditions ranging from cardiac arrhythmias to neuropathic pain.[2][4]
This compound (Cilobradine) is a potent bradycardic agent that functions as a specific blocker of HCN channels.[5] It exerts its effect by binding to the open state of the channel from the cytoplasmic side, a mechanism that leads to a use-dependent mode of action.[3] Understanding the precise pharmacological interaction between this compound and HCN channels is critical for developing novel therapeutics. This application note provides the essential electrophysiological protocols to quantify this interaction.
Foundational Principles: The Voltage-Clamp Technique
The gold standard for studying ion channel function is the patch-clamp technique, most commonly in the voltage-clamp configuration.[6][7] This method allows an experimenter to control or "clamp" the membrane potential of a cell at a set value while measuring the ionic currents that flow across the cell membrane.[8] By systematically changing the membrane voltage and recording the corresponding currents, one can characterize the biophysical properties of specific ion channels and assess their modulation by pharmacological compounds.
Mechanism of Ih Inhibition by this compound
This compound is characterized as an open-channel blocker. This means it preferentially binds to and blocks the HCN channel when it is in its open, ion-conducting conformation. This mechanism has two key implications for experimental design:
-
Use-Dependence: The degree of block will increase with repeated or prolonged channel activation.
-
Voltage-Dependence: Since channel opening is voltage-dependent, the inhibitory effect can also appear voltage-dependent.
Figure 2: General experimental workflow for whole-cell patch-clamp analysis of Ih inhibition.
Protocol 1: Standard Measurement of Ih Inhibition
This protocol is designed to measure the tonic block of Ih by a single concentration of this compound.
-
Cell Preparation: Place the coverslip with adherent cells (or brain slice) in the recording chamber and perfuse with the external recording solution containing the blocker cocktail.
-
Pipette Positioning: Fill a glass micropipette (4-6 MΩ resistance) with the internal solution. [9]Under visual guidance, approach a target cell and apply light positive pressure.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (≥1 GΩ) "giga-ohm" seal. [7]4. Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Activation: Set the amplifier to voltage-clamp mode. Hold the membrane potential at -40 mV . At this potential, most HCN channels are in a closed state.
-
Ih Elicitation (Control): Apply a series of hyperpolarizing voltage steps. A standard protocol is to step from the -40 mV holding potential to test potentials ranging from -50 mV to -140 mV in 10 mV increments for 2 seconds. [2][10]This duration is sufficient for Ih to approach its steady-state activation. Return the potential to a value such as -60 mV to record the tail currents, which are used to determine the voltage-dependence of activation. [10]7. Drug Application: After recording a stable baseline, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1-10 µM). Wait for the effect to reach a steady state (typically 5-10 minutes).
-
Ih Elicitation (Drug): Repeat the voltage-step protocol from step 6 in the presence of this compound.
-
Data Analysis: Measure the steady-state current amplitude at the end of a strong hyperpolarizing step (e.g., -120 mV) in both control and drug conditions. The percent inhibition is calculated as: % Inhibition = (1 - (I_drug / I_control)) * 100
Figure 3: A representative voltage-clamp protocol to elicit Ih. The cell is held at -40 mV, stepped to a hyperpolarizing potential (-120 mV) to activate the current, and then stepped to -60 mV to measure the tail current.
Protocol 2: Determining the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the current by 50% and is a key measure of drug potency.
-
Follow steps 1-6 from Protocol 1 to obtain a stable baseline Ih recording.
-
Apply increasing concentrations of this compound sequentially (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Ensure a steady-state block is achieved at each concentration before applying the next.
-
For each concentration, measure the steady-state current at a fixed voltage (e.g., -120 mV).
-
Calculate the fractional block (Idrug / Icontrol) for each concentration.
-
Plot the fractional block against the logarithm of the drug concentration.
-
Fit the data with the Hill equation to determine the IC50: Fractional Block = 1 / (1 + ([Drug] / IC₅₀)ⁿ) where [Drug] is the drug concentration and n is the Hill coefficient.
Protocol 3: Assessing Voltage-Dependence of Activation
This protocol determines if this compound alters the voltage range over which HCN channels activate.
-
Perform Protocol 1 at a concentration near the IC50 of this compound.
-
For both control and drug conditions, measure the amplitude of the tail current at the beginning of the step to -60 mV for each preceding test potential (-50 mV to -140 mV). [11]3. Normalize the tail current amplitudes by dividing each by the maximal tail current amplitude (typically observed after the -140 mV step).
-
Plot the normalized tail current amplitude against the test potential.
-
Fit the resulting curves with a Boltzmann function: [10] I / I_max = 1 / (1 + exp((V - V₁/₂) / k)) where V₁/₂ is the half-activation voltage and k is the slope factor.
-
Interpretation: A significant shift in the V₁/₂ to more hyperpolarized potentials in the presence of this compound indicates that the drug stabilizes the closed state of the channel, making it harder to open. Studies have shown this compound can shift the steady-state activation curve in this manner. [12]
Data Summary and Interpretation
| Parameter | Description | Typical Value for this compound | Reference |
| IC50 | Concentration for 50% inhibition of Ih/If. | ~0.62 µM (mouse sinoatrial node) ~3.38 µM (GH₃ cells) | [12][13] |
| V₁/₂ Shift | Change in the half-activation voltage. | Negative/hyperpolarizing shift (~10 mV at 3 µM) | [12] |
| Kinetics | Change in activation time constant (τ). | Increased activation time constant (slower activation) | [12] |
Table 2: Key pharmacological parameters for characterizing the inhibition of Ih by this compound.
Potential Pitfalls and Troubleshooting:
-
Current Rundown: Ih can decrease in amplitude over the course of a long whole-cell recording. Always obtain a stable baseline before drug application and consider performing a time-matched vehicle control.
-
Series Resistance: High series resistance can lead to voltage errors. Ensure it is well-compensated (60-70%) and monitored throughout the experiment. [10]If it changes by >20%, the recording should be discarded.
-
Off-Target Effects: At higher concentrations, this compound has been shown to inhibit other channels, such as the delayed-rectifier K⁺ current (IK(DR)). [12][14]The use of a comprehensive blocker cocktail is essential, and any unexpected results should be investigated for potential off-target activity.
Conclusion
The electrophysiological protocols detailed in this application note provide a robust framework for the quantitative analysis of HCN channel inhibition by this compound. By employing whole-cell voltage-clamp techniques, researchers can accurately determine key pharmacological parameters such as IC50, changes in activation kinetics, and shifts in the voltage-dependence of activation. A thorough understanding of these interactions is fundamental to the continued development and optimization of HCN channel modulators for therapeutic use.
References
-
Liu, J., Cui, J., & Zheng, J. (2016). Patch-clamp fluorometry–based channel counting to determine HCN channel conductance. Journal of General Physiology, 148(1), 65–76. [Link]
-
Liu, J., Cui, J., & Zheng, J. (2016). Patch-clamp fluorometry–based channel counting to determine HCN channel conductance. Journal of General Physiology, 148(1), 65–76. [Link]
-
Liu, J., Cui, J., & Zheng, J. (2016). Patch-clamp fluorometry-based channel counting to determine HCN channel conductance. Journal of General Physiology, 148(1), 65–76. [Link]
-
Shah, M. M. (n.d.). Protocol for recording Ih in neurons. UCL Discovery. [Link]
-
Wu, S.-N., Li, H.-F., Jan, C.-R., & Chen, B.-S. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2416. [Link]
-
DiFrancesco, D., & Borer, K. (2024). Missing validation of key features in HCN single-channel recordings. Proceedings of the National Academy of Sciences, 121(16), e2401991121. [Link]
-
Wu, S., et al. (2011). State-Dependent cAMP Binding to Functioning HCN Channels Studied by Patch-Clamp Fluorometry. VCU Scholars Compass. [Link]
-
Wu, S.-N., Li, H.-F., Jan, C.-R., & Chen, B.-S. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2416. [Link]
-
Virtual Labs. (n.d.). Voltage Clamp Protocol. Virtual Labs. [Link]
-
ResearchGate. (n.d.). Electrophysiological properties of HCN4 channel current recorded using... ResearchGate. [Link]
-
Wikipedia. (n.d.). Voltage clamp. Wikipedia. [Link]
-
ResearchGate. (n.d.). Fig. 2 Electrophysiological properties of 4e blocking HCN2 current. ResearchGate. [Link]
-
Axion BioSystems. (n.d.). Whole-cell patch-clamp protocol. Axion BioSystems. [Link]
-
ResearchGate. (n.d.). Multi-step voltage clamp protocol. ResearchGate. [Link]
-
Liu, Z., & Baufreton, J. (2014). Noradrenergic Modulation of the Hyperpolarization-Activated Cation Current (Ih) in Dopamine Neurons of the Ventral Tegmental Area. PLoS ONE, 9(11), e111243. [Link]
-
Mittal, S., & Narayanan, R. (2018). The enigmatic HCN channels: A cellular neurophysiology perspective. Journal of Biosciences, 43(3), 547–562. [Link]
-
Wahl-Schott, C., & Biel, M. (2009). HCN Channels—Modulators of Cardiac and Neuronal Excitability. Physiological Reviews, 89(4), 1133–1179. [Link]
-
Li, Y.-C., Yang, Y., & Gao, W.-J. (2018). Cell-Type Specific Development of the Hyperpolarization-Activated Current, Ih, in Prefrontal Cortical Neurons. Frontiers in Cellular Neuroscience, 12, 126. [Link]
-
Romanelli, M. N., et al. (2020). Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain. Frontiers in Molecular Biosciences, 7, 608976. [Link]
-
Baro, D. J., et al. (2003). Overexpression of a Hyperpolarization-Activated Cation Current (Ih) Channel Gene Modifies the Firing Activity of Identified Motor Neurons in a Small Neural Network. Journal of Neuroscience, 23(27), 9139–9149. [Link]
-
ResearchGate. (n.d.). Hyperpolarization-activated cation current (IH current). ResearchGate. [Link]
Sources
- 1. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Virtual Labs [virtual-labs.github.io]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Voltage clamp - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Cell-Type Specific Development of the Hyperpolarization-Activated Current, Ih, in Prefrontal Cortical Neurons [frontiersin.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Noradrenergic Modulation of the Hyperpolarization-Activated Cation Current (Ih) in Dopamine Neurons of the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Design for Assessing the Efficacy of DK-AH 269 (Cilobradine) in Oncology
Introduction
DK-AH 269, also known as Cilobradine, is a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2] Initially investigated for its bradycardic effects due to its action on the sinoatrial node, the therapeutic potential of HCN channel inhibitors is expanding into other areas, including oncology.[1] Emerging evidence suggests that HCN channels are aberrantly expressed in various malignancies and may contribute to tumor progression, making them a novel therapeutic target.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust preclinical experimental plan to assess the efficacy of this compound as a potential anti-cancer agent. The protocols outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in established methodologies.
Scientific Rationale: HCN Channels as a Target in Cancer
HCN channels are voltage-gated ion channels that play a crucial role in controlling cellular excitability. In cancer, their overexpression can lead to a more depolarized resting membrane potential, which has been linked to increased cell proliferation, migration, and resistance to apoptosis. Therefore, inhibiting HCN channels with this compound presents a rational approach to potentially halt or reverse tumor progression. This guide will focus on a glioblastoma multiforme (GBM) model, a cancer type where HCN channel expression has been documented and is associated with poor prognosis.
Part 1: In Vitro Efficacy Assessment
The initial phase of efficacy testing involves a series of in vitro assays to determine the direct effects of this compound on cancer cells.
Cell Line Selection and Culture
The choice of cell lines is critical for the relevance of in vitro studies. It is recommended to use a panel of well-characterized GBM cell lines (e.g., U-87 MG, T98G) and a non-cancerous cell line (e.g., human astrocytes) to assess selectivity.
Protocol: Cell Culture
-
Culture GBM cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly test for mycoplasma contamination to ensure data integrity.
Determination of Target Expression
Before proceeding with functional assays, it is essential to confirm the expression of HCN channel isoforms (HCN1-4) in the selected cell lines.
Protocol: Western Blotting for HCN Channels
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against HCN1, HCN2, HCN3, and HCN4 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Cellular Viability and Proliferation Assays
These assays will determine the cytotoxic and cytostatic effects of this compound on GBM cells.
Protocol: MTS Assay for Cell Viability
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure absorbance at 490 nm using a plate reader.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: IC50 Values of this compound in GBM Cell Lines
| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |
| U-87 MG | [Insert Value] | [Insert Value] |
| T98G | [Insert Value] | [Insert Value] |
| Human Astrocytes | [Insert Value] | [Insert Value] |
Apoptosis Assay
To determine if the observed decrease in cell viability is due to the induction of programmed cell death, an apoptosis assay is crucial.
Protocol: Annexin V/PI Staining
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Migration and Invasion Assays
These assays are critical to assess the impact of this compound on the metastatic potential of GBM cells.
Protocol: Transwell Migration Assay
-
Seed serum-starved GBM cells in the upper chamber of a Transwell insert (8 µm pore size).
-
Add media with 10% FBS as a chemoattractant to the lower chamber.
-
Treat cells in the upper chamber with this compound.
-
Incubate for 24 hours.
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells under a microscope.
For the invasion assay, the Transwell insert is coated with Matrigel to simulate the extracellular matrix.
Experimental Workflow for In Vitro Efficacy
Caption: Workflow for in vitro assessment of this compound efficacy.
Part 2: In Vivo Efficacy Assessment
Following promising in vitro results, the anti-tumor efficacy of this compound must be evaluated in a living organism.
Animal Model Selection
An orthotopic glioblastoma mouse model is the gold standard for preclinical GBM studies as it closely mimics the human disease.
Protocol: Orthotopic GBM Xenograft Model
-
Anesthetize immunodeficient mice (e.g., NOD-SCID) and secure them in a stereotactic frame.
-
Inject U-87 MG cells stably expressing luciferase into the cerebral cortex.
-
Monitor tumor growth weekly using bioluminescence imaging.
Dosing and Treatment Schedule
Based on existing data, a starting dose for this compound can be estimated, but a dose-finding study is recommended.
Protocol: Treatment of Tumor-Bearing Mice
-
Once tumors are established (e.g., a detectable bioluminescent signal), randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Monitor animal health and body weight daily.
Efficacy Endpoints
The primary endpoint for in vivo efficacy is the inhibition of tumor growth and an increase in overall survival.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Average Tumor Bioluminescence (Day 21) | % Tumor Growth Inhibition |
| Vehicle Control | [Insert Value] | N/A |
| This compound (Low Dose) | [Insert Value] | [Insert Value] |
| This compound (High Dose) | [Insert Value] | [Insert Value] |
Data Presentation: Survival Analysis
A Kaplan-Meier survival curve should be generated to compare the survival rates between the treatment groups.
Part 3: Mechanism of Action Confirmation
To ensure that the observed anti-tumor effects are due to the inhibition of HCN channels, target engagement and downstream signaling pathways should be investigated.
Target Engagement in a Cellular Context
Patch-clamp electrophysiology is the gold standard for confirming the inhibition of HCN channel activity.
Protocol: Whole-Cell Patch-Clamp
-
Culture GBM cells on glass coverslips.
-
Perform whole-cell voltage-clamp recordings.
-
Elicit hyperpolarization-activated currents (Ih) by applying hyperpolarizing voltage steps.
-
Perfuse cells with this compound and measure the reduction in Ih amplitude.
Signaling Pathway Downstream of HCN Channels
Caption: Hypothesized signaling pathway of this compound in cancer cells.
Conclusion
This comprehensive guide provides a robust framework for the preclinical evaluation of this compound's efficacy in an oncology setting. By following these detailed protocols and maintaining scientific rigor, researchers can generate high-quality, reproducible data to support the further development of this promising compound.
References
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. National Institutes of Health. Available at: [Link]
-
PHGDH: a novel therapeutic target in cancer. PubMed. Available at: [Link]
Sources
- 1. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. PHGDH: a novel therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DK-AH 269 Solubility in Experimental Buffers
Welcome to the technical support guide for DK-AH 269 (Cilobradine). This document provides in-depth troubleshooting for common solubility challenges encountered when preparing this HCN channel blocker for in vitro and in vivo experiments. Our goal is to equip you with the foundational knowledge and practical protocols to ensure consistent, reliable, and precipitate-free solutions for your research.
Section 1: The Foundational Challenge: Understanding the this compound Solubility Profile
A primary challenge in working with this compound stems from significant variability in its reported solubility across different suppliers and solvent systems. This is not uncommon for complex small molecules and underscores the need for a systematic approach to solubilization.
The compound, formally known as 3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride, is supplied as a hydrochloride salt.[1][2] This salt form is intended to enhance aqueous solubility. However, its large, complex, and relatively lipophilic structure means that its behavior in aqueous buffers can be unpredictable.
Data Presentation: Reported Solubility of this compound
The following table summarizes publicly available solubility data. Note the significant discrepancies, particularly in aqueous and DMSO-based solvents. This highlights why a one-size-fits-all protocol is often insufficient.
| Solvent | Supplier A (Cayman Chemical)[1] | Supplier B (Sigma-Aldrich)[2] | Supplier C (MedChemExpress)[3] |
| Water (H₂O) | Not specified | ~20 mg/mL | 100 mg/mL (ultrasonication needed) |
| PBS (pH 7.2) | 2 mg/mL | Not specified | Not specified |
| DMSO | 3 mg/mL | Not specified | ≥ 125 mg/mL |
| Ethanol | 0.5 mg/mL | Not specified | Not specified |
| DMF | 3 mg/mL | Not specified | Not specified |
Insight: The vast difference between solubility in pure water and a buffered saline solution like PBS (2 mg/mL) is a critical observation.[1] It suggests that ions present in the buffer may decrease the solubility of this compound, a phenomenon known as the "common ion effect" or "salting out".[4] The extremely high solubility reported in water and DMSO by some vendors may represent ideal conditions (e.g., with heating or sonication) and should be approached as a theoretical maximum rather than a practical starting point in complex biological media.[3]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues researchers face when handling this compound.
Q1: My this compound won't dissolve directly in my aqueous buffer (PBS, Tris, HEPES). What is the correct first step?
Answer: Direct dissolution of this compound in aqueous buffers is not recommended and is a common point of failure. The correct and essential first step is to prepare a highly concentrated stock solution in a suitable organic solvent.
Causality: Poorly soluble organic compounds require a solvent that can effectively disrupt their crystal lattice energy.[5] Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective at this. Once the compound is molecularly dispersed in the stock solution, it can be carefully diluted into an aqueous environment. Based on the available data, DMSO is the recommended starting solvent due to its high solubilizing capacity (≥ 125 mg/mL reported) and general compatibility with biological assays at low final concentrations.[3]
Q2: I successfully made a DMSO stock, but the compound precipitates immediately when I add it to my buffer. How do I prevent this "crashing out"?
Answer: This is the most frequent challenge and is caused by rapid, localized supersaturation. When a concentrated organic stock is added too quickly to an aqueous buffer, the compound is forced into an environment where it is poorly soluble before it has a chance to disperse, causing it to aggregate and precipitate.[6]
The solution is to control the dilution process carefully. The key is to maintain the compound in a dissolved state throughout the dilution process by ensuring rapid and thorough mixing.
Caption: Workflow for diluting hydrophobic compound stocks.
The key techniques are:
-
Vigorous Mixing: Continuously vortex or stir the aqueous buffer while adding the stock solution.[6]
-
Dropwise Addition: Add the stock solution very slowly, one drop at a time, directly into the vortex of the stirring buffer. This ensures immediate dispersion.[6]
-
Serial Dilution: For very high dilutions, it is best to perform a serial dilution. For example, dilute your 100 mM stock to 10 mM in buffer, vortex thoroughly, and then use this intermediate dilution to prepare your final, lower-concentration working solution.[6]
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
Answer: Yes, pH adjustment can be a powerful tool. This compound is a hydrochloride salt of a weak base. According to the principles of pH-dependent solubility, weak bases become more soluble in acidic conditions (lower pH).[7][8]
Causality: In a low pH environment, the amine groups in the this compound molecule become protonated (positively charged). This charge increases the molecule's polarity, enhancing its interaction with polar water molecules and thereby increasing its solubility. Conversely, at higher (basic) pH, the molecule is deprotonated, becomes more neutral, less polar, and thus less water-soluble.[9]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound = 98 HPLC, solid 186097-54-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing DK-AH 269 Concentration for Maximal Ih Block
Welcome to the technical support center for the optimal use of DK-AH 269 (Cilobradine) in blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, Ih. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of their experiments and troubleshoot common issues. The following question-and-answer format is structured to provide direct solutions to specific challenges you may encounter.
Section 1: Foundational Knowledge & Initial Experimental Design
This section addresses the fundamental properties of this compound and Ih, crucial for designing a successful experiment.
Question 1: What is this compound, and how does it block Ih currents?
This compound, also known as Cilobradine, is a potent blocker of HCN channels, the ion channels responsible for the Ih current (also known as If in cardiac tissue).[1][2] It exhibits a use-dependent blocking mechanism, suggesting that it preferentially binds to the HCN channel when it is in the open state.[3] This means that the channel needs to be activated by hyperpolarizing voltage steps for this compound to exert its maximal blocking effect.[3] The block itself is dose-dependent, but does not typically alter the voltage-dependence or the kinetics of channel activation.[3]
Question 2: I'm planning my first experiment. What is a good starting concentration range for this compound?
The effective concentration of this compound is highly dependent on the cell type and the specific HCN channel isoforms expressed.[4] A sensible approach is to start with a concentration range that brackets the known IC50 values and then perform a dose-response curve to determine the optimal concentration for your specific system.
| Cell Type | Reported IC50 | Reference |
| Mouse sinoatrial node cells | 0.62 µM | [2] |
| Pituitary tumor (GH3) cells | 3.38 µM | [1][5] |
Recommended Initial Concentration Range: 0.1 µM to 10 µM.
This range allows for the exploration of both sub-maximal and maximal block, which is essential for constructing a complete dose-response curve.
Question 3: How should I prepare and store my this compound stock and working solutions?
Proper preparation and storage of this compound are critical for experimental reproducibility.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[6][7] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[6][7] Properly stored stock solutions are generally stable for extended periods.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations in your external recording solution.[8] It is crucial to ensure thorough mixing to avoid concentration gradients. Prepare fresh working solutions daily to prevent degradation.[8]
Section 2: Experimental Protocol & Best Practices for Ih Measurement
This section provides a detailed protocol for measuring Ih and highlights key quality control steps to ensure data integrity.
Question 4: Can you provide a standard whole-cell voltage-clamp protocol for measuring Ih?
Certainly. The following is a widely used protocol for recording Ih currents.
Step-by-Step Protocol for Ih Recording:
-
Establish a stable whole-cell configuration: Aim for a high giga-ohm seal (>1 GΩ) and low access resistance (<20 MΩ).[9]
-
Set the holding potential: A holding potential of -40 mV is common, as it is typically above the activation threshold for Ih.[8]
-
Apply hyperpolarizing voltage steps: From the holding potential, apply a series of hyperpolarizing voltage steps, for example, from -50 mV to -140 mV in 10 mV increments.[8] The duration of these steps should be long enough to allow the Ih current to reach a steady state, typically 1-2 seconds.[8]
-
Record the tail currents: Following the hyperpolarizing step, a depolarizing step to a fixed potential (e.g., -60 mV or the holding potential) is used to record the tail currents.[8] The amplitude of the tail current is proportional to the number of channels that were open at the preceding hyperpolarizing potential.
-
Data Acquisition: Digitize the currents at an appropriate sampling rate (e.g., 10 kHz) and filter at a suitable frequency (e.g., 2 kHz).[10]
Caption: Workflow for Ih Recording.
Question 5: What are the critical quality control checkpoints during an Ih recording experiment?
Maintaining high-quality recordings is paramount for obtaining reliable data. Here are some key checkpoints:
-
Stable Seal and Access Resistance: Monitor the seal and access resistance throughout the experiment.[11] A sudden increase in access resistance or a decrease in seal resistance can significantly affect your recordings and should be a criterion for discarding the cell.
-
Monitor for Current Rundown: Ih currents can exhibit "rundown," a gradual decrease in amplitude over time, independent of any drug application.[8] To account for this, record a stable baseline of Ih for several minutes before applying this compound. If the current is not stable, the cell should not be used for pharmacological experiments.
-
Use of Positive and Negative Controls:
-
Negative Control (Vehicle): Apply the vehicle (e.g., external solution with DMSO at the same final concentration as your drug solution) to ensure it has no effect on Ih.
-
Positive Control: If possible, use a known Ih blocker, such as ZD7288, at a saturating concentration at the end of the experiment to confirm the identity of the recorded current.[8]
-
Section 3: Troubleshooting Common Experimental Issues
This section addresses specific problems that you might encounter while optimizing this compound concentration.
Question 6: I'm not seeing a significant block of Ih even at high concentrations of this compound. What could be the problem?
Several factors could contribute to a lack of effect. Let's troubleshoot this systematically.
Caption: Decision tree for troubleshooting lack of Ih block.
-
Is your this compound solution viable? As mentioned earlier, ensure your stock solution has been stored correctly and that your working solution is freshly prepared.
-
Is your voltage protocol adequate to activate Ih? Remember that this compound is a use-dependent blocker.[3] Ensure your hyperpolarizing steps are sufficiently negative and long enough to open the HCN channels.
-
Are you allowing enough time for the drug to act? Ensure adequate perfusion of your recording chamber with the this compound-containing solution. The time to reach maximal effect can vary.
-
Could your cells have low levels of HCN channel expression? The magnitude of Ih can vary significantly between cell types and even within the same cell type.[4] If the baseline Ih is very small, detecting a block can be challenging.
-
Are you sure you are recording Ih? Confirm the identity of your current by applying a known Ih blocker like ZD7288.[8]
Question 7: I'm observing a decrease in current over time, but I'm not sure if it's due to this compound or current rundown. How can I differentiate between the two?
This is a critical and common challenge in electrophysiology.
Strategies to Distinguish Block from Rundown:
-
Stable Baseline Recording: As mentioned in the quality control section, a stable baseline recording before drug application is your primary defense against misinterpreting rundown as a drug effect.[8] If the current decreases by more than 10-15% during the baseline period, the cell is likely not healthy enough for a pharmacology experiment.
-
Washout Experiment: After observing a block with this compound, attempt to "wash out" the drug by perfusing the chamber with the drug-free external solution. A true pharmacological block should be at least partially reversible, while rundown is typically irreversible.
-
Time Course Analysis: Plot the Ih amplitude over time. A drug-induced block will typically have a clear onset that correlates with the application of this compound, while rundown is often a slower, more linear decrease.
Question 8: I'm concerned about potential off-target effects of this compound. What should I look out for?
This compound has been reported to have off-target effects, particularly at higher concentrations.
-
Delayed-Rectifier K+ Currents (IK(DR)): Studies have shown that this compound can suppress IK(DR) with an IC50 in the low micromolar range (around 3.54 µM in GH3 cells).[5] If your cell type expresses these channels, be aware of this potential confounding factor.
-
Proarrhythmic Properties: At higher concentrations, this compound can have proarrhythmic effects.[2] While this is more of a concern in in-vivo or cardiac preparations, it highlights the importance of using the lowest effective concentration.
To mitigate these concerns, it is crucial to perform a careful dose-response analysis and use the lowest concentration of this compound that produces a maximal block of Ih.
Section 4: Advanced Considerations & Data Interpretation
This section delves into the finer details of this compound's action and how to interpret your results in that context.
Question 9: Does this compound affect the kinetics of the Ih current?
While the primary effect of this compound is a reduction in the amplitude of Ih, some studies have reported subtle effects on its kinetics. For instance, an increase in the activation time constant of Ih has been observed in the presence of this compound, meaning the current activates more slowly.[1][5] Additionally, a slight hyperpolarizing shift in the voltage-dependence of activation has been reported.[1][5] Analyzing these kinetic parameters can provide a more comprehensive understanding of the blocking mechanism in your specific system.
Question 10: My Ih current has both a fast and a slow component. Does this compound block both equally?
The kinetics of Ih are determined by the specific HCN channel subunits that are expressed.[12] HCN1-containing channels have faster activation kinetics than those containing HCN2 or HCN4.[12] While there is limited specific data on the differential block of fast and slow components of Ih by this compound, its use-dependent nature suggests it may have a more pronounced effect on channels that open more readily. If you observe a differential block, it could provide insights into the HCN subunit composition of your cells.
By carefully considering the principles and troubleshooting steps outlined in this guide, you will be well-equipped to optimize the use of this compound in your research and obtain high-quality, reproducible data on Ih modulation.
References
-
Wu, S.-N., Li, H.-F., Jan, C.-R., & Chen, B.-S. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2416. [Link]
-
Wu, S.-N., Li, H.-F., Jan, C.-R., & Chen, B.-S. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. PubMed, 32244431. [Link]
-
Benarroch, E. E. (2013). HCN Channels Modulators: The Need for Selectivity. PMC, 3863773. [Link]
-
Stieber, J., Wieland, K., Stöckl, G., Hofmann, F., & Ludwig, A. (2006). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. National Institutes of Health. [Link]
- Ogden, D. (2004).
- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
-
Goodchild, S. J., & Sponne, I. E. (2011). Hyperpolarization-activated, cyclic nucleotide-gated (HCN) channels in the regulation of midbrain dopamine systems. PMC. [Link]
- Lezmy, J., Arancibia-Carcamo, I. L., & Yuste, R. (2017). The Touch and Zap Method for In Vivo Whole-Cell Patch Recording of Intrinsic and Visual Responses of Cortical Neurons and Glial Cells. PLOS One.
- Shah, M. M. (2014). 1 Protocol for recording Ih in neurons Short title. UCL Discovery.
- Van Hook, M. J., & Thiels, E. (2013). Whole-Cell Patch-Clamp Recording.
- Wenzel, D., & Fleischmann, B. K. (2017). Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins. Sci-Hub.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- Wikipedia. (n.d.). HCN channel.
-
Van Bogaert, P. P., & Pittoors, F. (2003). Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. PubMed, 14575801. [Link]
- Kase, D., & Marder, E. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 7. phytotechlab.com [phytotechlab.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Off-Target Effects of DK-AH 269 (Cilobradine) in Cellular Assays
Welcome to the technical support guide for DK-AH 269, a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the use of this compound (also known as Cilobradine) in cellular assays. Our goal is to help you anticipate, identify, and troubleshoot potential off-target effects to ensure the integrity and accuracy of your experimental data.
Introduction to this compound
This compound is widely used to investigate the physiological roles of HCN channels, which are critical in controlling cellular excitability in the heart and brain.[1] While it is a valuable tool, like many small molecule inhibitors, it is not perfectly specific. Understanding its complete pharmacological profile is essential for accurate data interpretation. This guide will walk you through the known off-target activities of this compound and provide actionable strategies to de-risk your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a well-characterized blocker of all four isoforms of HCN channels (HCN1-4).[2] It inhibits the "funny" current (If) in cardiac pacemaker cells and the hyperpolarization-activated current (Ih) in neurons. The reported IC50 for HCN channel blockade is approximately 0.62 µM in mouse sinoatrial node cells.[1][3]
Q2: I'm observing effects in my assay at concentrations higher than the reported IC50 for HCN channels. Could this be an off-target effect?
Yes, this is a strong possibility. A key documented off-target effect of this compound is the inhibition of the delayed-rectifier potassium current (IK(DR)).[3][4] This effect has a reported IC50 of approximately 3.54 µM.[3][4] Therefore, if you are using this compound at concentrations approaching or exceeding this value, you may be observing phenotypes related to the inhibition of IK(DR) rather than, or in addition to, HCN channel blockade.
Q3: What are the cellular consequences of inhibiting the delayed-rectifier potassium current (IK(DR))?
Inhibition of IK(DR) can lead to a broadening of the action potential duration and an increase in cell excitability. This can have profound effects on various cellular processes, including neurotransmitter release, muscle contraction, and gene expression. In cardiac cells, this can contribute to proarrhythmic effects.[1][3]
Q4: Are there any other known off-target effects of this compound?
Current literature suggests that the peak sodium current (INa) is largely resistant to this compound.[3][4] However, it is always good practice to consider the possibility of uncharacterized off-target effects, especially when using high concentrations of any inhibitor.
Troubleshooting Guide
This section provides structured guidance for identifying and mitigating off-target effects of this compound in your experiments.
Issue 1: Unexpected Phenotype Observed
You are using this compound to inhibit HCN channels in your cell model, but you observe a phenotype that is inconsistent with known HCN channel function.
The observed phenotype may be due to the off-target inhibition of IK(DR) or another, uncharacterized target. The following workflow will help you dissect the on- and off-target effects.
Caption: Troubleshooting workflow for unexpected phenotypes.
Experiment 1: Concentration-Response Curve
-
Objective: To determine the effective concentration (EC50) of this compound that produces the observed phenotype.
-
Methodology:
-
Prepare a wide range of this compound concentrations, spanning from low nanomolar to high micromolar (e.g., 10 nM to 30 µM).
-
Treat your cells with the different concentrations of this compound.
-
Measure the phenotype of interest at each concentration.
-
Plot the response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
-
Interpretation:
-
An EC50 close to 0.62 µM suggests an on-target HCN effect.
-
An EC50 close to 3.5 µM suggests an off-target effect on IK(DR).
-
Experiment 2: Use of a Structurally Unrelated HCN Blocker
-
Objective: To confirm that the observed phenotype is due to HCN channel inhibition and not a specific off-target effect of this compound.
-
Methodology:
-
Select a structurally distinct HCN channel inhibitor, such as Ivabradine.
-
Determine the appropriate concentration of the alternative inhibitor based on its reported IC50 for HCN channels.
-
Treat your cells with the alternative inhibitor and assess if the same phenotype is observed as with this compound.
-
-
Interpretation:
-
If the alternative inhibitor recapitulates the phenotype, it is likely an on-target effect of HCN channel blockade.
-
If the alternative inhibitor does not produce the same phenotype, the effect observed with this compound is likely due to an off-target mechanism.
-
Issue 2: Results are Not Reproducible
You are experiencing variability in your results when using this compound.
Inconsistent results can arise from several factors, including compound stability, solubility, and the specific experimental conditions.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize DK-AH 269 pro-arrhythmic properties in experiments
A Guide for Researchers on Mitigating Pro-Arrhythmic Risk in Preclinical Experiments
This guide provides in-depth technical support for researchers working with DK-AH 269, a compound known for its potent therapeutic effects but also its significant pro-arrhythmic properties. As a Senior Application Scientist, my goal is to equip your team with the necessary knowledge and protocols to minimize these risks during your experiments, ensuring data integrity and reliable safety assessments. The pro-arrhythmic effects of this compound are primarily linked to its potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical component in cardiac repolarization. Understanding and controlling the experimental variables that influence this interaction is paramount.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant QT prolongation and early afterdepolarizations (EADs) in our hiPSC-CM MEA assays with this compound, even at low concentrations. How can we create a more stable and physiologically relevant experimental model?
A1: This is a common challenge with potent hERG blockers like this compound. The inherent sensitivity of hiPSC-CMs can be modulated to better reflect a mature cardiac phenotype and reduce baseline arrhythmogenicity.
Root Cause Analysis:
-
Immature Cardiomyocyte Phenotype: Standard hiPSC-CM cultures can be electrophysiologically immature, leading to a higher propensity for arrhythmias.
-
Sub-optimal Ionic Environment: Standard culture media may not fully replicate the cardiac ionic milieu, particularly potassium concentrations, which can exacerbate hERG block.
Troubleshooting & Mitigation Strategies:
-
Promote Cardiomyocyte Maturation:
-
Extended Culture: Culture hiPSC-CMs for at least 30 days post-differentiation to encourage electrical and structural maturation.
-
Biochemical Cues: Supplement media with T3 (tri-iodothyronine) and dexamethasone to promote a more adult-like phenotype.
-
Electrical Pacing: Chronically pace the cardiomyocyte cultures using field stimulation. This can improve sarcomere organization and ion channel expression.
-
-
Optimize Extracellular Ionic Concentrations:
-
Physiological Potassium Levels: The pro-arrhythmic effects of hERG blockers are highly sensitive to extracellular potassium concentration ([K+]o). A slight decrease in [K+]o can significantly potentiate the block. Ensure your assay buffer contains a physiological [K+]o of 4-5 mM.
-
Comprehensive Ionic Balance: Verify that concentrations of other key ions (Na+, Ca2+, Mg2+) are also within the physiological range.
-
Workflow for Optimizing hiPSC-CM Assays:
Caption: Optimized hiPSC-CM MEA Workflow
Q2: Our automated patch-clamp data for this compound shows high variability in IC50 values for hERG block between runs. What are the likely sources of this variability and how can we improve reproducibility?
A2: Variability in automated patch-clamp (APC) assays is often multifactorial, stemming from subtle inconsistencies in experimental conditions and reagents.
Root Cause Analysis:
-
Temperature Sensitivity: hERG channel kinetics and drug binding are highly temperature-dependent. The IC50 of many hERG blockers, including dofetilide (our model for this compound), can shift several-fold with a few degrees change.
-
Voltage Protocol: The specific voltage protocol used to elicit hERG currents can influence the measured potency of state-dependent blockers.
-
Cell Health and Passage Number: The health and passage number of the cell line expressing hERG can affect channel expression levels and biophysical properties.
Troubleshooting & Mitigation Strategies:
-
Stringent Temperature Control:
-
Maintain Physiological Temperature: Whenever possible, conduct experiments at 35-37°C.
-
Monitor and Validate: Use external probes to validate the temperature at the cell plate. Ensure consistent temperature across all wells.
-
-
Standardize the Voltage Protocol:
-
Use a Validated Protocol: Employ a voltage protocol designed to assess state-dependent block, such as a step-ramp protocol. This ensures that the channel is interrogated in its various states (open, inactivated, closed).
-
Consistency is Key: Use the exact same voltage protocol for all experiments comparing this compound with reference compounds.
-
-
Implement Rigorous Cell Culture Practices:
-
Consistent Passage Number: Use cells within a narrow passage number range for all experiments.
-
Monitor Cell Viability: Regularly assess cell viability and discard any batches that do not meet quality control standards.
-
Table 1: Impact of Experimental Variables on hERG IC50 Values
| Parameter | Standard Condition | Potential Issue | Mitigation Strategy |
| Temperature | 35-37°C | Fluctuations of ±2°C | Use temperature-controlled APC platform; validate temperature at the plate. |
| Extracellular K+ | 4-5 mM | Low [K+]o (<4 mM) | Prepare fresh, validated assay buffers for each experiment. |
| Voltage Protocol | Standard step-ramp | Inappropriate for state-dependent block | Employ a validated protocol that assesses multiple channel states. |
| Cell Passage | <30 passages | High passage number | Maintain a low-passage cell bank; use cells within a defined range. |
Q3: In our in vivo canine telemetry studies, we are seeing episodes of Torsades de Pointes (TdP) with this compound. How can we modify the study design to better understand the dose-response relationship and identify a potential safety margin?
A3: The occurrence of TdP in vivo is a significant finding that requires a careful and systematic approach to define the arrhythmogenic threshold.
Root Cause Analysis:
-
Exposure-Response Relationship: The risk of TdP is tightly linked to the plasma concentration of the drug. Understanding this relationship is critical.
-
Electrolyte Imbalance: Hypokalemia and hypomagnesemia can dramatically increase the risk of TdP, especially in the presence of a hERG-blocking drug.
Troubleshooting & Mitigation Strategies:
-
Refine the Dose-Escalation Protocol:
-
Slower Infusion/Dosing Intervals: Use a slower infusion rate or longer intervals between oral doses to avoid sharp peaks in plasma concentration.
-
Include Lower Doses: Add lower dose groups to better define the no-effect level for QT prolongation and arrhythmias.
-
-
Monitor and Control Electrolytes:
-
Baseline Measurements: Ensure all animals have normal plasma potassium and magnesium levels before dosing.
-
Co-administration with Anesthetics: Be aware that some anesthetics can alter electrolyte balance. Choose an anesthetic with minimal cardiovascular effects.
-
-
Integrate Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Correlate QT with Plasma Concentration: Collect time-matched PK samples and ECG data to build a robust PK/PD model. This will allow you to predict the QT effect at different plasma concentrations and establish a safety margin.
-
Diagram: In Vivo Cardiac Safety Assessment Workflow
Caption: In Vivo Cardiac Safety Workflow
Detailed Experimental Protocols
Protocol 1: Automated Patch Clamp (APC) Assay for hERG Block
This protocol is designed to provide a reproducible assessment of the inhibitory potential of this compound on the hERG channel.
1. Cell Preparation: a. Culture HEK293 cells stably expressing the hERG channel in appropriate media. b. Passage cells when they reach 70-80% confluency. Use cells between passages 5 and 20. c. On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution. d. Resuspend cells in the extracellular solution at a concentration of 200,000-500,000 cells/mL.
2. Solutions and Reagents:
- Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
- Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the extracellular solution to achieve final concentrations. Ensure the final DMSO concentration is ≤0.1%.
3. APC Platform Execution: a. Prime the system with the appropriate intracellular and extracellular solutions. b. Load the cell suspension and test compound plates. c. Set the temperature control to 35°C. d. Voltage Protocol: i. Holding potential: -80 mV. ii. Depolarize to +20 mV for 2 seconds to activate and inactivate the channels. iii. Repolarize to -50 mV for 2 seconds to measure the peak tail current. This step is critical for quantifying hERG block. e. Establish a stable seal and whole-cell configuration. f. Record baseline hERG tail currents for 3 minutes. g. Add the test compound at increasing concentrations, with a 3-minute incubation at each concentration. h. After the highest concentration, add a positive control (e.g., 1 µM Dofetilide) to confirm channel block.
4. Data Analysis: a. Measure the peak tail current at -50 mV for each concentration. b. Normalize the data to the baseline current. c. Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
References
-
Title: Pro-arrhythmic potential of drugs: a US regulatory perspective Source: British Journal of Pharmacology URL: [Link]
-
Title: Temperature- and use-dependent block of hERG channels by the novel anti-arrhythmic agent JNJ-1632142 Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: Torsade de Pointes Source: StatPearls URL: [Link]
Cilobradine Technical Support Center: A Guide to Stability and Storage for Researchers
Welcome to the Cilobradine Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the stability and storage of Cilobradine. As a potent and selective HCN channel blocker, understanding its chemical properties is paramount for obtaining reliable and reproducible experimental results.[1] This document provides a comprehensive overview of best practices, from initial handling to long-term storage and troubleshooting common experimental issues.
Core Properties of Cilobradine Hydrochloride
Cilobradine hydrochloride is typically supplied as a white to off-white solid powder.[2] A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₉ClN₂O₅ | [2] |
| Molecular Weight | 519.07 g/mol | [2] |
| Appearance | White to off-white solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Purity | Typically >98% | [2] |
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and activity of Cilobradine. Below are the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | 4°C | >3 years | Store in a tightly sealed container, away from moisture.[2] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2] |
While Cilobradine is shipped at ambient temperature and is stable for several weeks, long-term storage at room temperature is not recommended.[2]
Understanding Cilobradine's Stability Profile
To ensure the reliability of your experimental data, it is crucial to understand the potential degradation pathways of Cilobradine. Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4][5][6][7]
Based on the chemical structure of Cilobradine, which contains a benzazepine core with a lactam ring and a piperidine moiety, the following degradation pathways are of primary concern:
-
Hydrolysis: The lactam ring in the benzazepine structure may be susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on the hydrolytic stability of lactams indicate that the rate of hydrolysis is dependent on ring size and pH.[8][9][10]
-
Oxidation: The piperidine ring and other parts of the molecule could be susceptible to oxidation.[11][12][13][14][15] Oxidizing agents or exposure to air over extended periods, especially in solution, could lead to the formation of N-oxides or other oxidation products.
-
Photodegradation: Compounds with aromatic rings, like the benzazepine moiety in Cilobradine, can be susceptible to photodegradation upon exposure to UV or visible light.[13][16] It is advisable to protect Cilobradine solutions from light.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that researchers may have when working with Cilobradine.
Q1: My Cilobradine solution has turned a slight yellow color. Is it still usable?
A color change in your stock solution may indicate chemical degradation or oxidation. It is recommended to prepare a fresh stock solution from the solid powder and compare its performance in your assay. If the new solution does not exhibit the color change and restores the expected activity, the old solution should be discarded.
Q2: I observe precipitation when I thaw my frozen DMSO stock solution of Cilobradine. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the DMSO has absorbed water. To resolve this, warm the solution gently in a water bath (not exceeding 37°C) and vortex thoroughly to redissolve the compound. To prevent this, consider storing your stock solution at a slightly lower concentration and ensure you are using anhydrous DMSO. Always aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q4: How can I be sure that the observed effect in my experiment is due to Cilobradine and not an artifact?
To ensure the observed phenotype is a direct result of on-target inhibition, consider the following:
-
Use a positive control: If available, use another known HCN channel blocker to see if it produces a similar effect.
-
Perform a dose-response experiment: A specific, on-target effect should be dose-dependent.
-
Consider a rescue experiment: If possible, overexpressing the target protein may rescue the phenotype.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with Cilobradine.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no activity of Cilobradine | Compound Degradation: Improper storage or handling of stock solutions. | Prepare a fresh stock solution from the solid powder stored at 4°C. Aliquot and store at -20°C for short-term use.[2] |
| Poor Solubility: Compound has precipitated out of the working solution. | Visually inspect your working solutions for any precipitate. Prepare fresh dilutions and ensure the final DMSO concentration is not causing insolubility in the aqueous buffer. Gentle warming and vortexing can aid dissolution. | |
| Incorrect Concentration: Errors in weighing or dilution calculations. | Double-check all calculations and ensure your balance is properly calibrated. Perform serial dilutions carefully. | |
| Assay System Issues: Problems with cell health, passage number, or reagent stability. | Use healthy, low-passage cells. Ensure all other reagents are within their expiration dates and stored correctly. | |
| High background or off-target effects | High DMSO Concentration: The final concentration of DMSO in the assay is too high, causing cellular stress or toxicity. | Ensure the final DMSO concentration is below 0.5%. Always include a vehicle control. |
| Compound Cytotoxicity: The concentration of Cilobradine used is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cell line. Conduct your functional assays within this range. |
Experimental Protocols
Preparation of Cilobradine Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Cilobradine hydrochloride in DMSO.
Materials:
-
Cilobradine hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 519.07 g/mol * (1000 mg / 1 g) = 5.19 mg
-
-
Weigh the compound: Accurately weigh approximately 5.19 mg of Cilobradine hydrochloride using a calibrated analytical balance.
-
Dissolve in DMSO: Transfer the weighed compound into a sterile tube. Add 1 mL of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the tube until the compound is fully dissolved. If necessary, sonicate in a water bath for a few minutes to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C for up to one month.[2]
Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to assess the stability of Cilobradine.
Objective: To identify potential degradation products and degradation pathways of Cilobradine under various stress conditions.
Materials:
-
Cilobradine hydrochloride
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers
-
HPLC-UV system
Procedure:
-
Prepare Cilobradine solution: Prepare a solution of Cilobradine in a suitable solvent (e.g., 1 mg/mL in a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix the Cilobradine solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix the Cilobradine solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with HCl before analysis.
-
Oxidation: Mix the Cilobradine solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the solid Cilobradine powder and the Cilobradine solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose the solid Cilobradine powder and the Cilobradine solution to a light source as per ICH Q1B guidelines (e.g., a combination of UV and visible light).[3][12] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by a stability-indicating HPLC method (see Protocol 6.3). Compare the chromatograms to identify degradation products.
Caption: Workflow for a forced degradation study of Cilobradine.
HPLC-UV Method for Purity and Stability Analysis
This protocol provides a starting point for developing an HPLC-UV method for the analysis of Cilobradine. Optimization will be required for your specific instrumentation and application.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH adjusted)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector. Based on the benzazepine structure, a wavelength around 230-280 nm is a reasonable starting point.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare mobile phase: Prepare the buffer and filter all mobile phase components through a 0.45 µm filter.
-
Prepare standard solution: Prepare a known concentration of Cilobradine in the mobile phase.
-
Prepare sample solution: Dilute the samples from the forced degradation study or other experiments to an appropriate concentration with the mobile phase.
-
Equilibrate the system: Run the mobile phase through the HPLC system until a stable baseline is achieved.
-
Inject and analyze: Inject the standard and sample solutions and record the chromatograms.
-
Data analysis: Determine the retention time of Cilobradine from the standard. In the sample chromatograms, identify the Cilobradine peak and any new peaks corresponding to impurities or degradation products. Calculate the purity based on the peak area percentages.
Caption: A decision tree for troubleshooting the inactivity of Cilobradine.
References
-
Wanner, K. T., & Imming, P. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Yutani, R., Teraoka, R., & Fukami, T. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics, 11(10), 543. [Link]
-
Imming, P., & Wanner, K. T. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328-4331. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-10. [Link]
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Imming, P., & Wanner, K. T. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]
-
Pharma Tutor. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. [Link]
-
Xpress Chems. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129-138. [Link]
-
Hanif, M. S. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. [Link]
-
Tookey, K. C., Miller, M. A., & He, M. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in chemistry, 9, 637805. [Link]
-
Gunawan, S., Bedard, N., Foley, C., & Hulme, C. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron letters, 77, 153303. [Link]
-
Möhrle, H., & Berlitz, J. (1988). Oxidation of 2-substituted Pyrrolidines and Piperidines as Nicotine Analogues. Zeitschrift für Naturforschung B, 43(9), 1167-1174. [Link]
-
BIOSYNCE. (2025, July 29). Under what conditions does piperidine decompose?. [Link]
-
Laboratory Safety. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]
-
Imming, P., & Wanner, K. T. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]
-
Andersen, V. F., Nielsen, O. J., & Barnes, I. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(30), 6296-6306. [Link]
-
International Journal of Chemical Studies. (2023). To find out the methodology of oxidation of substituted piperidones by Mn (IV) in sulphuric acid medium. International Journal of Chemical Studies, 11(1), 10-14. [Link]
-
ResearchGate. (2020). How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. [Link]
-
Al-Ghanem, S. M., Al-Otaibi, K. E., & Al-Tamimi, A. M. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules, 27(12), 3853. [Link]
-
Soltaninejad, K., Karimi, M., Nateghi, A., & Daraei, B. (2016). Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV). Iranian journal of pharmaceutical research : IJPR, 15(3), 543–551. [Link]
-
Scribd. (2022, January 21). Stability Study Protocol Overview. [Link]
-
Pereira, V. J., & Sousa, M. J. (2019). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Catalysts, 9(10), 834. [Link]
-
ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Yuan, F., Wang, Z., & Chen, J. (2019). Photodegradation of the pharmaceuticals atorvastatin, carbamazepine, levofloxacin, and sulfamethoxazole in natural waters. Environmental Science and Pollution Research, 26(35), 35689-35698. [Link]
-
Almeida, I. F., & Costa, P. C. (2012). Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 145–150. [Link]
-
World Health Organization. (2009). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]
-
Al-Jenoobi, F. I., Al-Suwayeh, S. A., & Ahad, A. (2012). Development and validation of an HPLC-UV method for the quantification of carbamazepine in rabbit plasma. Saudi Pharmaceutical Journal, 20(4), 347-351. [Link]
-
Wu, S. N., Chen, B. S., Lin, M. W., & Liu, Y. C. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International journal of molecular sciences, 21(7), 2469. [Link]
-
Pharma Guideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 8. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experimental results with DK-AH 269
Technical Support Center: DK-AH 269
A Guide to Addressing Experimental Variability for Researchers
Introduction
Welcome to the technical support guide for this compound, a potent and selective dual inhibitor of the Phosphoinositide 3-Kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1] Aberrant activation of the PI3K/AKT/mTOR cascade is a frequent event in many human cancers, making it a critical target for therapeutic intervention.[1][2][3] this compound is designed for preclinical research to probe the roles of this pathway in cell proliferation, survival, and metabolism.
This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of using this compound, ensuring the reliability and reproducibility of your experimental results. We will address common sources of variability, from compound handling to assay execution and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and how should I store it?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). For long-term storage, aliquot the DMSO stock solution into small, single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage (1-2 weeks), 4°C is acceptable. Always protect the stock solution from light.
Q2: I observe precipitation when I dilute my this compound stock into aqueous cell culture media. How can I prevent this?
A2: This is a common issue with hydrophobic small molecules.[4] Precipitation can lead to inaccurate dosing and significant experimental variability.[5] To prevent this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]
-
Serial Dilutions: Perform serial dilutions in DMSO first to get closer to your final working concentration before the final dilution into the aqueous medium.
-
Vortexing: When making the final dilution, add the this compound dropwise to the culture medium while vortexing or swirling to ensure rapid and even dispersion.
-
Pre-warming: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes aid solubility.
Q3: How can I confirm that this compound is engaging its target in my cell line?
A3: Confirming on-target activity is crucial. The most direct method is to use Western blotting to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.[1] Upon effective inhibition by this compound, you should observe a dose-dependent decrease in the phosphorylation of:
-
Akt (at Ser473 and Thr308), a direct downstream target of PI3K.[6][7]
-
S6 Ribosomal Protein or 4E-BP1 , which are downstream effectors of mTORC1.[1][8]
It is essential to compare the levels of the phosphorylated protein to the total protein levels to confirm that the effect is due to inhibition of signaling, not a change in overall protein expression.[1]
Troubleshooting Guide: Addressing Inconsistent Results
Issue 1: High Variability in IC50 Values in Cell Viability Assays
You've performed multiple cell viability assays (e.g., MTT, CellTiter-Glo®) and find that the half-maximal inhibitory concentration (IC50) for this compound varies significantly between experiments.[9]
-
Cause A: Inconsistent Cell Culture Conditions. Biological variability is a primary driver of inconsistent results.[5]
-
Solution 1: Standardize Cell Passage Number. Use cells within a narrow, low-passage number range (e.g., passages 5-15) for all experiments. Cells at high passage numbers can undergo genetic drift, altering their sensitivity to inhibitors.[5]
-
Solution 2: Control Cell Seeding Density. Ensure a consistent number of cells are seeded in each well.[5] Use a cell counter for accuracy and allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding the inhibitor.[1]
-
Solution 3: Monitor Cell Health. Regularly check cells for signs of stress or contamination. Perform experiments only with healthy, actively dividing cells.
-
-
Cause B: Compound Instability and Handling. The inhibitor itself can be a source of variability if not handled correctly.
-
Solution 1: Prepare Fresh Working Dilutions. Avoid using working dilutions that have been stored for extended periods. Prepare fresh dilutions from your frozen DMSO stock for each experiment.[10] Small molecules can degrade in culture media over long-term experiments.[11]
-
Solution 2: Verify Stock Concentration. If variability persists, consider verifying the concentration of your primary stock solution via analytical methods like HPLC.
-
-
Cause C: Assay-Related Variability. The parameters of the viability assay can significantly influence the IC50 value.[12][13]
-
Solution 1: Standardize Incubation Time. The effect of this compound is time-dependent. Choose a fixed incubation time (e.g., 48 or 72 hours) and use it consistently across all experiments.[5][14]
-
Solution 2: Ensure Linearity of Assay Readout. Confirm that the cell numbers used are within the linear range of your chosen viability assay.
-
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Issue 2: Low Potency or No Effect in Cellular Assays
You've observed high potency in a biochemical assay, but this compound shows little to no effect in your cell-based experiments.[10]
-
Cause A: Poor Cell Permeability. The compound may not be efficiently entering the cells.
-
Solution 1: Increase Incubation Time. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time required for the inhibitor to achieve its maximal effect.[10]
-
Solution 2: Assess Target Engagement. Use a target engagement assay, or more simply, a Western blot for p-Akt, to confirm that the inhibitor is reaching and inhibiting its intracellular target at the concentrations used.[5]
-
-
Cause B: Serum Protein Binding. Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of the inhibitor available to the cells.[15]
-
Solution 1: Reduce Serum Concentration. Perform the experiment in low-serum (e.g., 0.5-2% FBS) or serum-free media. Note that this can affect cell health, so include appropriate controls and ensure cells remain viable for the duration of the experiment.
-
-
Cause C: Pathway Redundancy or Feedback Loops. The cancer cells may have compensatory signaling pathways that bypass the inhibition of PI3K/mTOR.[2][16]
-
Solution 1: Profile Your Cell Line. Ensure your chosen cell line is known to be sensitive to PI3K/mTOR inhibition. Cell lines with mutations in PIK3CA or loss of the tumor suppressor PTEN are often more sensitive.[2][16]
-
Solution 2: Investigate Crosstalk. The Ras/MEK/ERK pathway can sometimes be upregulated in response to PI3K inhibition. Consider co-treatment with a MEK inhibitor to assess for synergistic effects.[2]
-
Key Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition
This protocol is designed to verify the on-target activity of this compound by measuring changes in the phosphorylation of downstream targets.[1][6]
-
Cell Plating & Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest.[1] Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6 hours). Include a vehicle-only control (DMSO).[1]
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
-
Protein Quantification & Sample Preparation:
-
Gel Electrophoresis & Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-total AKT) diluted in 5% BSA in TBST overnight at 4°C.[6][17]
-
Wash the membrane three times with TBST.[1]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash three times with TBST and develop with an ECL substrate.[17]
-
Data Presentation & Visualization
Table 1: Summary of Troubleshooting Strategies
| Issue Observed | Potential Cause | Key Recommendation | Rationale |
| Inconsistent IC50 Values | Cell Passage Number | Use cells within passages 5-15. | High passage can lead to genetic drift and altered drug sensitivity.[5] |
| Compound Degradation | Prepare fresh dilutions for each experiment. | This compound may have limited stability in aqueous media over time.[10][11] | |
| Inconsistent Incubation | Standardize inhibitor incubation time. | The biological effect of the inhibitor is time-dependent.[5] | |
| Low Cellular Potency | Serum Protein Binding | Reduce FBS concentration during treatment. | Serum proteins can bind to the inhibitor, reducing its effective concentration.[15] |
| Pathway Crosstalk | Profile cell line for PI3K pathway dependency. | Cells may utilize redundant pathways, conferring resistance.[2][16] | |
| No Target Inhibition | Poor Compound Solubility | Ensure no precipitation in media. | Insoluble compound cannot enter cells to engage its target.[4] |
| (via Western Blot) | Ineffective Lysis | Use phosphatase inhibitors in lysis buffer. | Phosphatases are highly active post-lysis and can remove the signal.[5] |
Diagram: The PI3K/AKT/mTOR Signaling Pathway
Caption: this compound inhibits both PI3K and mTORC1, blocking downstream signaling.
References
- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Treatment.
- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of the PI3K/AKT/mTOR Pathway Following DS-7423 Treatment.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- BenchChem. (2025). Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution.
- BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors.
- BenchChem. (n.d.). A Researcher's Guide to Comparing IC50 Values Across Different Assay Formats.
- BenchChem. (n.d.). Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments.
- NIH National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
- NIH National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- NIH National Center for Biotechnology Information. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer.
- ResearchGate. (2021). Data variability in standardised cell culture experiments.
- ResearchGate. (n.d.). Western blot analysis of PI3K pathway protein expression levels of PI3K....
- ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- Taylor & Francis Online. (n.d.). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
- NIH National Center for Biotechnology Information. (n.d.). Challenges in the clinical development of PI3K inhibitors.
- Dovepress. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
- YouTube. (2025). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Potential interaction of DK-AH 269 with other ion channels
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the compound DK-AH 269 (also known as Cilobradine). As a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, this compound is a valuable tool for studying cardiac pacemaking, neuronal excitability, and other physiological processes. However, like many targeted pharmacological agents, its activity is not absolutely specific. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential interaction of this compound with other ion channels, ensuring the accuracy and integrity of your experimental findings.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues that may arise from the off-target effects of this compound. The underlying principle of troubleshooting is to first understand the known interaction profile of the compound and then to design experiments that can isolate the on-target versus off-target effects.
Issue 1: Unexpected Changes in Action Potential Duration (APD) or Repolarization
Question: I'm using this compound to block HCN channels (Ih) in my cell model, but I'm observing a significant prolongation of the action potential, which seems inconsistent with a pure Ih block. What could be the cause?
Answer: This is a well-documented observation and is likely due to an off-target effect of this compound on delayed-rectifier potassium channels (IK(DR)). While this compound is a potent HCN channel blocker, it has also been shown to inhibit IK(DR) in a concentration-dependent manner. The block of IK(DR), a key current responsible for the repolarization phase of the action potential, would be expected to prolong the APD.
Causality: The IK(DR) current is crucial for returning the membrane potential to its resting state after depolarization. By inhibiting this current, this compound slows down the repolarization process, leading to a longer action potential. This effect is separate from its intended action on HCN channels, which primarily control diastolic depolarization and resting membrane potential.
-
Confirm IK(DR) Inhibition in Your Model:
-
Objective: To directly measure the effect of this compound on IK(DR) in your specific cell type.
-
Method: Use whole-cell patch-clamp electrophysiology.
-
Voltage Protocol:
-
Hold the cell at a potential where HCN channels are deactivated (e.g., -50 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 1 second) to elicit IK(DR).
-
To isolate IK(DR), ensure your external and internal solutions are designed to block other major currents (e.g., use a Ca2+-free external solution and include Na+ and Ca2+ channel blockers if necessary).
-
-
Procedure:
-
Obtain a stable whole-cell recording and record baseline IK(DR) using the voltage protocol above.
-
Perfuse your cells with a known concentration of this compound (e.g., 3 µM).
-
After the drug effect has stabilized, repeat the voltage protocol to record the inhibited IK(DR).
-
Compare the current amplitudes before and after drug application. A significant reduction in the outward current confirms IK(DR) block.
-
-
-
Determine the Concentration-Dependence:
-
Objective: To understand the concentration range at which this compound affects IK(DR) versus HCN channels.
-
Procedure: Repeat the experiment above with a range of this compound concentrations to generate a dose-response curve. The reported IC50 for IK(DR) inhibition is in the low micromolar range (around 3.54 µM), which may overlap with the concentrations used to achieve a complete block of HCN channels[1][2].
-
-
Experimental Workflow Visualization:
Caption: Workflow to diagnose unexpected APD prolongation.
Issue 2: Altered Inactivation Kinetics of Outward Currents
Question: I've noticed that in the presence of this compound, the decay (inactivation) of my outward potassium current seems faster. Is this a known effect?
Answer: Yes, this is a key characteristic of the interaction of this compound with IK(DR). Studies have shown that this compound not only blocks the channel but also accelerates the inactivation time course of the current[1][2]. This means that the potassium channels close more quickly during a sustained depolarization in the presence of the drug.
Causality: This suggests a complex interaction with the channel's gating machinery, possibly an open-channel block mechanism where the drug binds to the channel in its open state and promotes a transition to an inactivated state. This is further supported by findings that this compound shifts the steady-state inactivation curve of IK(DR) to more hyperpolarized potentials and slows the recovery from inactivation[1][2].
-
Analyze Current Inactivation:
-
Objective: To quantify the change in the inactivation rate of IK(DR).
-
Method: Using your IK(DR) recordings from the previous troubleshooting step, fit the decay phase of the current trace with an exponential function to extract the inactivation time constant (τ).
-
Procedure:
-
For each depolarizing step, compare the inactivation time constant before and after the application of this compound.
-
A significant decrease in the time constant indicates an accelerated rate of inactivation.
-
-
-
Investigate the Steady-State Inactivation:
-
Objective: To determine if this compound alters the voltage-dependence of IK(DR) inactivation.
-
Voltage Protocol:
-
From a holding potential of -50 mV, apply a series of long conditioning pre-pulses (e.g., 1 to 10 seconds) to a range of voltages (e.g., -100 mV to +50 mV).
-
Immediately following each pre-pulse, apply a test pulse to a constant voltage (e.g., +50 mV) to measure the remaining available current.
-
-
Procedure:
-
Plot the normalized current amplitude from the test pulse against the pre-pulse voltage.
-
Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
Perform this experiment in the absence and presence of this compound. A negative shift in the V1/2 in the presence of the drug confirms that it promotes channel inactivation at more hyperpolarized potentials[1][2].
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary molecular target of this compound (Cilobradine) is the family of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. It acts as a blocker of these channels, thereby inhibiting the Ih (or If in the heart) current, which is crucial for pacemaking activity in cardiac cells and for setting the resting membrane potential and rhythmic firing in some neurons[1].
Q2: Does this compound interact with voltage-gated sodium channels (Nav)?
A2: Based on available research, this compound does not significantly affect the peak current amplitude of voltage-gated sodium channels (INa)[1][2]. In experiments conducted on GH3 cells, the application of 3 µM this compound did not alter the peak INa density[2]. Therefore, if you are studying processes dominated by the fast sodium current, this compound is unlikely to have a direct confounding effect on this component.
Q3: What are the known off-target effects of this compound on other ion channels?
A3: The most significant known off-target effect of this compound is the inhibition of delayed-rectifier potassium channels (IK(DR)). This interaction is characterized by:
-
A reduction in the current amplitude.
-
An acceleration of the current's inactivation kinetics.
-
A hyperpolarizing shift in the voltage-dependence of steady-state inactivation.
Q4: At what concentrations should I be concerned about the off-target effects on potassium channels?
A4: The IC50 for IK(DR) inhibition by this compound has been reported to be approximately 3.54 µM[1]. The IC50 for HCN channel block in the same study system (GH3 cells) was found to be 3.38 µM, and in mouse sinoatrial node cells, it is even lower at 0.62 µM. Given the proximity of these values, it is highly probable that at concentrations where you achieve a substantial block of HCN channels, you will also have a significant effect on IK(DR). It is therefore crucial to perform control experiments to dissect these two effects in your system.
Q5: How can I be sure the effects I'm seeing are not due to experimental artifacts?
A5: Ensuring the stability of your patch-clamp recordings is paramount.
-
Stable Baseline: Before applying any drug, ensure you have a stable baseline recording for several minutes.
-
Vehicle Control: Always perform a vehicle control experiment, applying the solvent in which this compound is dissolved at the same final concentration, to ensure the solvent itself does not have an effect on the currents you are measuring.
-
Washout: If possible, attempt to wash out the drug to see if the observed effects are reversible.
-
Positive Controls: Use known blockers of the channels you are studying (e.g., ZD7288 for HCN channels, TEA or 4-AP for IK(DR)) to confirm the identity of the currents in your cells.
Data Summary
| Parameter | Ion Channel | Value | Cell Type | Reference |
| IC50 | HCN | 3.38 µM | GH3 Pituitary Cells | [1] |
| IC50 | HCN | 0.62 µM | Mouse Sinoatrial Node Cells | [1] |
| IC50 (late current) | IK(DR) | 3.54 µM | GH3 Pituitary Cells | [1] |
| Effect on Gating | IK(DR) | Shifts inactivation V1/2 by ~10 mV hyperpolarized (at 3 µM) | GH3 Pituitary Cells | [1][2] |
| Effect on Kinetics | IK(DR) | Accelerates inactivation; slows recovery from inactivation | GH3 Pituitary Cells | [1][2] |
| Effect on Peak Current | INa | No significant change at 3 µM | GH3 Pituitary Cells | [1][2] |
Visualizing the Dual Effect of this compound
The following diagram illustrates the dual inhibitory action of this compound on both HCN and IK(DR) channels, leading to distinct physiological consequences.
Caption: Dual inhibitory effects of this compound.
References
-
Lu, T.-L., Lu, T.-J., & Wu, S.-N. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2416. [Link]
-
Lu, T.-L., Lu, T.-J., & Wu, S.-N. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Optimizing Specificity of DK-AH 269 in Complex Biological Systems
Welcome to the technical support center for DK-AH 269 (also known as Cilobradine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel blocker in your experiments. Here, we move beyond simple protocols to provide in-depth, field-proven insights into ensuring the specificity of your results.
Introduction to this compound and the Specificity Challenge
This compound is a valuable tool for interrogating the function of HCN channels, which are crucial for regulating rhythmic activity in both the heart and the brain.[1] However, like many chemical probes, achieving unequivocal on-target effects in complex biological systems requires careful experimental design and validation. The primary challenge with this compound lies in its potential for off-target activities, most notably its inhibitory effect on delayed-rectifier potassium channels (IK(DR)) at concentrations close to those required for HCN channel inhibition.[2][3]
This guide will provide you with the necessary framework to confidently attribute your experimental outcomes to the inhibition of HCN channels.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: How do I determine the optimal concentration of this compound for my specific cell type?
Answer:
The effective concentration of this compound can vary significantly between cell types. While the reported IC50 for HCN channels is approximately 0.62 µM in mouse sinoatrial node cells, it can be higher in other cell lines, such as pituitary tumor cells (around 3.38 µM).[2] A crucial first step is to perform a dose-response curve in your specific system.
Causality behind the choice: A dose-response experiment is fundamental to understanding the concentration at which you achieve the desired effect on HCN channels while minimizing off-target effects. Given the proximity of the IC50 for the off-target IK(DR) channel (around 3.54 µM), it is critical to identify the lowest effective concentration for HCN inhibition in your model.[2]
Recommended Protocol: Dose-Response Assessment using a Relevant Functional Readout
This protocol assumes you have a functional assay that reflects HCN channel activity in your cells. This could be an electrophysiological measurement, a calcium imaging assay, or a downstream signaling event.
Materials:
-
This compound (Cilobradine)
-
Your cell line of interest
-
Appropriate cell culture reagents
-
Assay-specific reagents (e.g., fluorescent dyes, antibodies)
-
Plate reader or other detection instrument
Step-by-Step Methodology:
-
Cell Plating: Seed your cells in a multi-well plate at a density that ensures they are in a healthy, exponential growth phase at the time of the experiment.
-
Compound Dilution Series: Prepare a serial dilution of this compound. A common starting range is from 10 nM to 100 µM. Ensure your final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced artifacts.
-
Treatment: Add the different concentrations of this compound to your cells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a duration relevant to your experiment. This could range from minutes for acute inhibition to hours or days for chronic studies.
-
Assay Performance: Perform your functional assay to measure the effect of this compound on HCN channel activity.
-
Data Analysis: Plot the measured response against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (or IC50) in your system.
Data Presentation: Example Dose-Response Data
| Concentration of this compound | % Inhibition of HCN Activity (Example) |
| 10 nM | 5% |
| 100 nM | 20% |
| 500 nM | 45% |
| 1 µM | 70% |
| 5 µM | 90% |
| 10 µM | 95% |
| 50 µM | 98% |
| 100 µM | 98% |
Based on this data, a working concentration in the range of 1-5 µM would be a reasonable starting point for further validation experiments.
FAQ 2: My experimental results with this compound are ambiguous. How can I be sure the observed phenotype is due to HCN channel inhibition and not off-target effects?
Answer:
This is a critical question in the use of any chemical probe. To build a strong case for on-target activity, you must employ a multi-pronged validation strategy. This involves using orthogonal approaches and control experiments to rule out alternative explanations.
Causality behind the choice: Relying solely on a single inhibitor is insufficient to make strong claims about the role of a target protein. By using multiple, structurally distinct inhibitors and a "rescue" experiment, you can significantly increase confidence that the observed phenotype is a direct result of HCN channel inhibition.
Experimental Workflow: A Multi-Step Validation Strategy
A Multi-Step Validation Workflow
Step 1: Orthogonal Inhibition
Use other well-characterized HCN channel blockers that are structurally different from this compound, such as ZD7288 or Ivabradine.[2] If these compounds reproduce the phenotype observed with this compound, it strengthens the argument for on-target effects. Be aware that these compounds also have their own off-target profiles that should be considered.[4]
Step 2: The Challenge of a Negative Control
Step 3: Phenotypic Rescue
If you have a hypothesis about the downstream signaling pathway affected by HCN channel inhibition, a rescue experiment can be very powerful. For example, HCN channels are known to be modulated by cyclic AMP (cAMP).[1][5] If this compound causes a phenotype that you hypothesize is due to reduced cAMP signaling, you could try to "rescue" the phenotype by treating the cells with a cell-permeable cAMP analog (e.g., 8-bromo-cAMP) or an adenylyl cyclase activator (e.g., forskolin).
Recommended Protocol: cAMP Rescue Experiment
Materials:
-
Cells exhibiting the phenotype of interest upon this compound treatment
-
This compound at the optimal concentration
-
8-bromo-cAMP or Forskolin
-
Assay-specific reagents
Step-by-Step Methodology:
-
Induce Phenotype: Treat your cells with the optimal concentration of this compound to induce the phenotype of interest.
-
Co-treatment with Rescue Agent: In a parallel set of experiments, co-treat the cells with this compound and a range of concentrations of the rescue agent (e.g., 8-bromo-cAMP).
-
Controls: Include controls for this compound alone, the rescue agent alone, and a vehicle control.
-
Assay Performance: After an appropriate incubation period, perform your assay to measure the phenotype.
-
Data Analysis: Determine if the co-treatment with the rescue agent can reverse or attenuate the phenotype caused by this compound.
FAQ 3: What are the key downstream signaling pathways of HCN channels that I should investigate to validate my findings?
Answer:
HCN channels are not just simple pores; they are part of a larger signaling complex. Their activity is intricately linked to cyclic nucleotide signaling and they can interact with a variety of other proteins.[6][7] Investigating these downstream pathways can provide valuable mechanistic insights and further validate your on-target effects.
Signaling Pathway: HCN Channels and cAMP
HCN Channel Downstream Signaling
Key Downstream Events to Investigate:
-
cAMP Levels: Since cAMP directly binds to and modulates HCN channels, inhibiting these channels could lead to compensatory changes in intracellular cAMP levels.[1][5] You can measure cAMP levels using commercially available ELISA or FRET-based assays.
-
PKA Activity: Protein Kinase A (PKA) is a primary effector of cAMP signaling.[8] Changes in cAMP levels can lead to altered PKA activity, which can be measured using PKA activity assays or by assessing the phosphorylation of known PKA substrates.
-
CREB Phosphorylation: The transcription factor CREB (cAMP response element-binding protein) is a well-known downstream target of the cAMP/PKA pathway.[8] You can assess the phosphorylation of CREB at Serine 133 using Western blotting or immunofluorescence.
Recommended Protocol: Western Blot for Phospho-CREB
Materials:
-
Cell lysates from control and this compound-treated cells
-
SDS-PAGE gels and buffers
-
Transfer apparatus and membranes
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Protein Extraction: Lyse cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Western Blotting: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CREB and total CREB (as a loading control).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
By demonstrating that this compound treatment leads to changes in these downstream signaling events, and that these changes are consistent with HCN channel inhibition, you can build a more comprehensive and convincing story.
Conclusion
Improving the specificity of this compound in your experiments is achievable through a combination of careful dose-response analysis, the use of orthogonal controls, and the investigation of downstream signaling pathways. While the lack of a validated negative control presents a challenge, the multi-faceted approach outlined in this guide provides a robust framework for generating reliable and publishable data.
References
-
Regulation of HCN Channels by Protein Interactions. (2022). Frontiers in Physiology. [Link]
-
HCN channel - Wikipedia. [Link]
-
The fast and slow ups and downs of HCN channel regulation. (2010). Channels. [Link]
-
Ih from synapses to networks: HCN channel functions and modulation in neurons. (2021). Neurobiology of Disease. [Link]
-
The enigmatic HCN channels: A cellular neurophysiology perspective. (2020). Journal of Physiology. [Link]
-
Separate, but interacting PKA phosphorylation and cAMP-binding domains?. (2014). Journal of General Physiology. [Link]
-
A Novel High-Throughput Screening Assay for HCN Channel Blocker Using Membrane Potential-Sensitive Dye and FLIPR. (2011). Journal of Biomolecular Screening. [Link]
-
Regulation of HCN Channels by Protein Interactions. (2022). Frontiers in Physiology. [Link]
-
The HCN domain couples voltage gating and cAMP response in hyperpolarization-activated cyclic nucleotide-gated channels. (2019). eLife. [Link]
-
Synaptic depression induced by ZD7288 and this compound is not mimicked by... - ResearchGate. [Link]
-
HCN Channels: The Molecular Basis for their cAMP-TRIP8b Regulation. (2015). Biophysical Journal. [Link]
-
A Novel Flow Cytometry-Based Assay for the Identification of HCN4 CNBD Ligands. (2023). International Journal of Molecular Sciences. [Link]
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. (2020). International Journal of Molecular Sciences. [Link]
-
Insights into the molecular mechanism for hyperpolarization-dependent activation of HCN channels. (2018). Proceedings of the National Academy of Sciences. [Link]
-
Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. (2020). PubMed. [Link]
-
Activation of HCN channels - Reactome Pathway Database. [Link]
-
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (2012). ResearchGate. [Link]
-
Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. (2012). PLOS One. [Link]
-
Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. (2003). British Journal of Pharmacology. [Link]
-
Ivabradine | C27H36N2O5 | CID 132999 - PubChem. [Link]
-
Compound Details - DrugQuery. [Link]
-
Honey: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Cell cycle target validation: Approaches and successes. (2005). Current Opinion in Pharmacology. [Link]
Sources
- 1. HCN channel - Wikipedia [en.wikipedia.org]
- 2. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulation of HCN Channels by Protein Interactions [frontiersin.org]
- 6. Regulation of HCN Channels by Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of DK-AH 269 and Ivabradine on Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiac and neuronal electrophysiology, the modulation of ion channels presents a cornerstone for therapeutic intervention. Among the key players are the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, the molecular basis of the pacemaker "funny" current (If) in the heart and the analogous Ih current in the nervous system.[1][2] These channels are critical in regulating cardiac rhythmicity and neuronal excitability.[1][2] This guide provides an in-depth, objective comparison of two prominent HCN channel blockers: DK-AH 269 (Cilobradine) and Ivabradine. We will delve into their mechanisms of action, isoform selectivity, state-dependent interactions, and off-target effects, supported by experimental data to inform research and development decisions.
The Central Role of HCN Channels
HCN channels are unique voltage-gated ion channels that are activated by membrane hyperpolarization.[2] They are encoded by four distinct genes (HCN1-4) and form tetrameric channel complexes.[3][4] The differential expression of these isoforms throughout the heart and central nervous system contributes to their diverse physiological roles.[] The If/Ih current, a mixed sodium-potassium inward current, is a key determinant of diastolic depolarization in sinoatrial node cells, thereby controlling heart rate.[6][7] In neurons, Ih contributes to resting membrane potential, dendritic integration, and synaptic transmission.[2]
Ivabradine: A Clinically Approved HCN Channel Blocker
Ivabradine is a well-characterized HCN channel inhibitor clinically approved for the treatment of chronic stable angina and heart failure.[3][8] Its primary therapeutic effect lies in its ability to reduce heart rate without significantly impacting myocardial contractility or blood pressure.[1][9]
Mechanism of Action and State Dependence
Ivabradine's inhibitory action is both use-dependent and state-dependent, exhibiting a nuanced interaction with different HCN isoforms.[6][7] It is considered an "open-channel" blocker of the cardiac-dominant hHCN4 isoform.[7][10][11] This means that the channel must be in its open conformation for Ivabradine to bind effectively from the intracellular side.[7][11] This property contributes to its use-dependent nature, where the block becomes more pronounced at higher firing rates.[6][7]
Conversely, for the mHCN1 isoform, which is more prevalent in the nervous system, Ivabradine acts as a "closed-channel" blocker.[10] The block of mHCN1 does not require the channel to be open and is not relieved by hyperpolarization.[10] This differential mechanism highlights the complexity of targeting specific HCN channel isoforms.
This compound (Cilobradine): A Potent Bradycardic Agent
This compound, also known as Cilobradine, is another potent bradycardic agent that targets HCN channels.[12][13] While structurally related to Ivabradine, it exhibits distinct pharmacological properties.
Mechanism of Action and Use-Dependence
Similar to Ivabradine, Cilobradine induces a use-dependent blockade of the If current.[12] Studies on cardiac Purkinje fibers have shown that Cilobradine's block is stronger and develops faster than that of the related compound zatebradine.[12] The prevailing hypothesis is that Cilobradine, like Ivabradine, accesses a binding site within the open channel pore.[12] The recovery from this block is influenced by strong hyperpolarization, suggesting that the inward flow of current can help to "wash out" the drug from its binding site.[12]
Head-to-Head Comparison: this compound vs. Ivabradine
| Feature | This compound (Cilobradine) | Ivabradine |
| Primary Target | HCN Channels | HCN Channels |
| Mechanism | Use-dependent block, likely open-channel blocker.[12] | Use-dependent and state-dependent block.[6][7] Open-channel blocker of hHCN4, closed-channel blocker of mHCN1.[10][11] |
| HCN Isoform Selectivity (IC50) | - HCN1 (HEK293): 1.15 ± 0.16 µM[11]- hHCN2 (HEK293): 0.90 ± 0.07 µM[11]- hHCN3 (HEK293): 0.99 ± 0.16 µM[11]- hHCN4 (CHO): 21.8 ± 6.8 µM[11]- Mouse sinoatrial node cells: 0.62 µM[13] | - mHCN1 (HEK293): 0.94 µM[10]- hHCN2 (HEK293): 3.2 µM[11]- hHCN3 (HEK293): 4.0 µM[11]- hHCN4 (HEK293): 2.0 µM[10]- hHCN4 (CHO): 0.5 µM[6] |
| Voltage Dependence | Shifts the steady-state activation curve of Ih to a more hyperpolarized direction.[14] | Block is strengthened by depolarization and relieved by hyperpolarization for hHCN4.[10] |
| Off-Target Effects | Suppresses delayed-rectifier K+ current (IK(DR)) and accelerates its inactivation.[13][14] Proarrhythmic properties at higher concentrations.[13] | Can inhibit hERG (IKr) channels at concentrations similar to those for HCN block.[7] May also affect other cardiac ion channels at higher concentrations.[3] |
| Clinical Status | Investigational | Clinically approved for angina and heart failure.[3][8] |
Note on IC50 Values: The provided IC50 values are compiled from different studies using various expression systems (HEK293, CHO) and experimental conditions. Direct comparison should be made with caution. The data suggests that both compounds are potent HCN channel blockers, with some potential for isoform-specific differences.
Experimental Methodologies
A robust comparison of HCN channel modulators relies on precise and well-controlled experimental techniques. The whole-cell patch-clamp technique is the gold standard for characterizing the electrophysiological effects of compounds on ion channels.
Whole-Cell Patch-Clamp Protocol for Assessing HCN Channel Blockers
This protocol outlines the general steps for evaluating the inhibitory effects of this compound and Ivabradine on heterologously expressed HCN channels (e.g., in HEK293 or CHO cells).
I. Cell Preparation:
-
Culture cells expressing the desired HCN channel isoform (HCN1, HCN2, HCN3, or HCN4) under standard conditions.
-
On the day of the experiment, dissociate cells into a single-cell suspension.
-
Plate the cells onto glass coverslips in a recording chamber.
II. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
Drug Solutions: Prepare stock solutions of this compound and Ivabradine in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
III. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential where HCN channels are closed (e.g., -40 mV).
-
Apply hyperpolarizing voltage steps to activate the HCN channels and record the resulting Ih current. A typical protocol would be to step from the holding potential to various test potentials (e.g., -50 mV to -140 mV in 10 mV increments).
-
To measure tail currents, repolarize the membrane to a potential where the driving force is large (e.g., +20 mV).
IV. Data Acquisition and Analysis:
-
Record currents before (control) and after the application of the test compound.
-
To assess use-dependence, apply a train of hyperpolarizing pulses and measure the progressive block of the current.
-
To determine the IC50, apply a range of drug concentrations and measure the steady-state block at a specific voltage. Fit the concentration-response data to the Hill equation.
-
To evaluate the effect on voltage-dependence, construct activation curves by plotting the normalized tail current amplitude against the prepulse potential and fit the data with a Boltzmann function.
Caption: Workflow for assessing HCN channel blockers using whole-cell patch-clamp.
Signaling Pathways and Mechanisms of Action
The interaction of this compound and Ivabradine with HCN channels occurs at the molecular level within the ion conduction pathway.
Caption: State-dependent interaction of Ivabradine and this compound with HCN channels.
Discussion and Future Directions
Both this compound and Ivabradine are potent inhibitors of HCN channels, with their primary effect being a reduction in the pacemaker If/Ih current. This leads to a decrease in heart rate, which is the basis for Ivabradine's clinical utility.
The data suggests that while both compounds exhibit use-dependence, there are subtleties in their interactions with different HCN isoforms. Ivabradine's well-defined open-channel block of HCN4 and closed-channel block of HCN1 provide a framework for understanding its cardiac and potential neurological effects. The visual disturbances (phosphenes) reported with Ivabradine are thought to be due to the blockade of HCN1 channels in the retina.[11]
Cilobradine also demonstrates potent HCN channel inhibition and use-dependence.[12] However, more detailed studies are needed to fully elucidate its state-dependent interactions with all four HCN isoforms. The observation that Cilobradine can modulate delayed-rectifier K+ currents to a greater extent than Ivabradine suggests potential differences in their off-target profiles, which could have implications for their therapeutic windows and side-effect profiles.[13][14]
For drug development professionals, the key takeaway is that while both molecules are effective HCN channel blockers, their nuanced differences in isoform selectivity, state-dependence, and off-target effects could be leveraged for the development of next-generation inhibitors with improved tissue or isoform specificity. For instance, developing a highly selective HCN4 blocker could potentially reduce the visual side effects associated with HCN1 inhibition. Conversely, isoform-selective blockers targeting neuronal HCN channels could hold promise for treating neurological disorders such as epilepsy and neuropathic pain.[][15]
Conclusion
This compound and Ivabradine are valuable pharmacological tools for studying the physiological roles of HCN channels and represent important leads for the development of novel therapeutics. While Ivabradine has paved the way as a clinically successful HCN channel blocker, the distinct properties of this compound highlight the potential for developing compounds with different selectivity and off-target profiles. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for researchers aiming to precisely modulate HCN channel activity in various physiological and pathological contexts.
References
-
Bucchi, A., Baruscotti, M., DiFrancesco, D. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology, 572(Pt 2), 335–346. [Link]
-
Bois, P., Bescond, J., Renaudon, B., & Lenfant, J. (1996). Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity. British Journal of Pharmacology, 158(8), 1868-1877. [Link]
-
Kołodziejska, A., & Wsół, A. (2021). Review: HCN Channels in the Heart. International Journal of Molecular Sciences, 22(16), 8749. [Link]
-
Romanelli, M. N., Sartiani, L., Masi, A., & Cerbai, E. (2016). HCN Channels Modulators: The Need for Selectivity. Current topics in medicinal chemistry, 16(16), 1764–1791. [Link]
-
Young, G. T., Gentry, C., & Bevan, S. (2015). Inflammatory and neuropathic pain are rapidly suppressed by peripheral block of hyperpolarisation-activated cyclic nucleotide-gated ion channels. Pain, 156(1), 172–183. [Link]
-
Lees-Miller, J. P., Du, D. T., & El-Sherif, N. (2020). The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Physiology, 10, 1515. [Link]
-
van Bogaert, P. P., & Goethals, M. (2003). Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine. Naunyn-Schmiedeberg's archives of pharmacology, 368(5), 379–390. [Link]
-
Saponaro, A., et al. (2021). Structural determinants of ivabradine block of the open pore of HCN4. Proceedings of the National Academy of Sciences, 118(26), e2102534118. [Link]
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2416. [Link]
-
ResearchGate. (n.d.). If block by ivabradine depends on the voltage protocol used to activate the current. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of ivabradine on the voltage-dependence on activation in human Nav1.5 channels. Retrieved from [Link]
-
Cao, J., et al. (2018). Inhibition of hyperpolarization‐activated cyclic nucleotide‐gated channels by β‐blocker carvedilol. British Journal of Pharmacology, 175(14), 2843-2856. [Link]
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2416. [Link]
-
Bucchi, A., et al. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLoS ONE, 8(1), e53132. [Link]
-
S. K. Smith, et al. (2017). Ivabradine: A Review of Labeled and Off-Label Uses. Journal of Cardiovascular Pharmacology and Therapeutics, 22(3), 223-233. [Link]
-
Tardif, J. C., et al. (2021). Ivabradine. In StatPearls. StatPearls Publishing. [Link]
-
Chen, L., et al. (2018). Identification and characterization of a series of novel HCN channel inhibitors. Journal of Molecular Medicine, 96(11), 1215-1226. [Link]
-
Zareini, F., et al. (2024). Ivabradine Approved and Other Uses in Clinical Practice: A Systematic Review. Journal of Cardiovascular Pharmacology, 84(3), 153-166. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hyperpolarization‐activated cyclic nucleotide‐gated channels by β‐blocker carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 8. Ivabradine Approved and Other Uses in Clinical Practice: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inflammatory and neuropathic pain are rapidly suppressed by peripheral block of hyperpolarisation-activated cyclic nucleotide-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Validation of DK-AH 269: Assessing its Specificity as an HCN4 Blocker
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular and neurological research, the quest for isoform-specific modulators of ion channels remains a paramount objective. The Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family, particularly the HCN4 isoform, plays a critical role in cardiac pacemaking and neuronal rhythmicity. Consequently, the development of specific HCN4 blockers is of significant therapeutic interest. This guide provides an in-depth technical comparison and validation of DK-AH 269 (Cilobradine) as a putative HCN4-specific blocker, contrasting its activity with other known HCN channel inhibitors. Through a synthesis of experimental data and established methodologies, we aim to provide a clear, evidence-based assessment of its pharmacological profile.
The Critical Need for HCN4 Specificity
HCN channels are tetrameric ion channels responsible for the "funny" current (If) in the heart and the "h" current (Ih) in the nervous system.[1] Four isoforms (HCN1-4) have been identified, each with distinct expression patterns and biophysical properties. HCN4 is the predominant isoform in the sinoatrial node, the heart's natural pacemaker, making it a prime target for heart rate-lowering drugs.[2] However, the therapeutic utility of HCN channel blockers is often hampered by a lack of isoform specificity. For instance, non-selective blockade of HCN1, which is highly expressed in the retina, can lead to visual disturbances, a known side effect of some HCN inhibitors.[3] Therefore, the validation of a compound's specificity for HCN4 is a critical step in its development as a targeted therapeutic.
Unveiling the Pharmacological Profile of this compound (Cilobradine)
This compound, also known as Cilobradine, has been investigated for its ability to modulate HCN channels. To ascertain its specificity for the HCN4 isoform, a rigorous comparison with other known HCN channel blockers is essential. The following sections present a detailed analysis based on available electrophysiological data.
Comparative Analysis of HCN Channel Blocker Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a channel blocker. The table below summarizes the IC50 values of this compound and other relevant compounds across the four human HCN isoforms, as determined by whole-cell patch-clamp experiments on heterologously expressed channels (e.g., in HEK293 cells).
| Compound | HCN1 (IC50, µM) | HCN2 (IC50, µM) | HCN3 (IC50, µM) | HCN4 (IC50, µM) | Selectivity Profile | Reference |
| This compound (Cilobradine) | ~0.99 | ~0.99 | ~0.99 | ~0.99 | Non-selective | [1] |
| Ivabradine | ~2.25 | ~2.25 | ~2.25 | ~2.25 | Non-selective | [1] |
| Zatebradine | ~1.96 | ~1.96 | ~1.96 | ~1.96 | Non-selective | [1] |
| EC18 | 32.1 | 34.4 | Not Reported | 5.2 | HCN4-preferring | [4] |
| MEL57A | Highly Potent | Less Potent | Not Reported | Less Potent | HCN1-selective | [3] |
Note: The IC50 values for this compound, Ivabradine, and Zatebradine represent the mean values for the steady-state block across all four isoforms, as the study by Stieber et al. (2006) found no subtype-specificity.[1]
The data unequivocally demonstrates that This compound (Cilobradine) is not a specific HCN4 blocker . It inhibits all four HCN isoforms with similar potency, placing it in the category of non-selective HCN channel inhibitors alongside Ivabradine and Zatebradine.[1] This lack of selectivity is a critical consideration for its potential therapeutic applications and for interpreting experimental results. In contrast, compounds like EC18 show a clear preference for HCN4, highlighting the feasibility of developing more selective agents.
Off-Target Activity of this compound
A comprehensive validation of a channel blocker necessitates an evaluation of its effects on other ion channels. Studies have shown that this compound exhibits off-target effects, notably on delayed-rectifier potassium currents (IK(DR)). In pituitary tumor (GH3) cells, this compound was found to suppress IK(DR) with an IC50 of 3.54 µM, a concentration comparable to its IC50 for the total hyperpolarization-activated cation current (Ih) in the same cell line (3.38 µM).[2] This suggests that at concentrations required to achieve significant HCN channel blockade, this compound may also modulate other critical cardiac and neuronal currents, potentially leading to unintended physiological effects.
Experimental Workflow for Validating HCN4 Blockade
The following diagram and protocol outline the standard methodology for assessing the potency and selectivity of a compound on HCN channels using whole-cell patch-clamp electrophysiology.
Figure 1. Experimental workflow for validating HCN channel blockers.
Detailed Step-by-Step Protocol: Whole-Cell Patch-Clamp Analysis
This protocol is a self-validating system, as the comparison of IC50 values across the four HCN isoforms directly reveals the selectivity profile of the test compound.
1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Transiently transfect the HEK293 cells with plasmids containing the cDNA for one of the four human HCN isoforms (hHCN1, hHCN2, hHCN3, or hHCN4) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.
- Plate the transfected cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.
2. Electrophysiological Recording:
- Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
- Prepare borosilicate glass patch pipettes with a resistance of 2-5 MΩ when filled with an intracellular solution containing (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, and 5 EGTA (pH adjusted to 7.2 with KOH).
- Establish a giga-ohm seal between the patch pipette and the membrane of a fluorescently identified cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
3. Voltage-Clamp Protocol and Data Acquisition:
- Hold the cell at a membrane potential of -40 mV.
- Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-5 seconds) to elicit HCN channel currents. The duration of the pulse should be sufficient to reach a steady-state current.
- Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
4. Pharmacological Analysis:
- Record baseline HCN currents in the absence of any blocker.
- Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution.
- Perfuse the recording chamber with increasing concentrations of the test compound, allowing sufficient time for the drug effect to reach a steady state at each concentration.
- Record the HCN currents at each concentration using the same voltage-clamp protocol.
5. Data Analysis:
- Measure the peak or steady-state current amplitude at a specific hyperpolarizing voltage (e.g., -120 mV) for each concentration of the test compound.
- Calculate the percentage of current inhibition for each concentration relative to the baseline current.
- Plot the percentage of inhibition as a function of the logarithm of the drug concentration to generate a dose-response curve.
- Fit the dose-response curve with a Hill equation to determine the IC50 value and the Hill coefficient.
- Repeat this entire process for cells expressing each of the four HCN isoforms to determine the isoform selectivity of the compound.
Conclusion: this compound is a Non-Specific HCN Channel Blocker
Based on the available experimental evidence, this compound (Cilobradine) is not a specific blocker of the HCN4 channel.[1] It exhibits potent, but non-selective, inhibition of all four HCN isoforms. This lack of isoform specificity, coupled with its off-target effects on other ion channels such as IK(DR), necessitates careful consideration when using this compound in experimental settings and limits its potential as a targeted HCN4 therapeutic.[2] For researchers seeking to specifically probe the function of HCN4, more selective compounds such as EC18, or genetic approaches, would be more appropriate tools. This guide underscores the critical importance of rigorous, comparative pharmacological validation in the development and application of ion channel modulators.
References
-
Stieber, J., Wieland, K., Stöckl, G., Ludwig, A., & Hofmann, F. (2006). Bradycardic and proarrhythmic properties of sinus node inhibitors. Molecular Pharmacology, 69(4), 1328–1337. [Link]
-
Romanelli, M. N., Sartiani, L., Masi, A., & Cerbai, E. (2016). HCN Channels Modulators: The Need for Selectivity. Current topics in medicinal chemistry, 16(16), 1764–1799. [Link]
-
Del Lungo, M., Melchiorre, M., Guandalini, L., Sartiani, L., Mugelli, A., Koncz, I., Szel, T., Varro, A., Romanelli, M. N., & Cerbai, E. (2012). Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue. British journal of pharmacology, 166(2), 602–616. [Link]
-
Bucchi, A., Tognati, A., Milanesi, R., Baruscotti, M., & DiFrancesco, D. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of physiology, 572(Pt 2), 335–346. [Link]
-
Chen, S., Zhou, P., & Pang, J. (2018). Identification and characterization of a series of novel HCN channel inhibitors. Journal of pharmacological sciences, 138(2), 95–102. [Link]
-
Thollon, C., Bidouard, J. P., Cambarrat, C., Vilaine, J. P., & Pégalion, P. (2007). Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity. British journal of pharmacology, 150(3), 37–46. [Link]
-
Protocols.io. (2018). Whole Cell Patch Clamp Protocol. [Link]
-
UCL Discovery. (n.d.). Protocol for recording Ih in neurons. [Link]
-
Kodirov, S. A. (2023). Whole-cell patch-clamp recording and parameters. Biophysics and bioengineering letters, 16(1), 1–13. [Link]
-
Wu, S. N., Li, H. F., Jan, C. R., & Shen, A. Y. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International journal of molecular sciences, 21(7), 2416. [Link]
Sources
- 1. Bradycardic and proarrhythmic properties of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hyperpolarization-activated channel HCN4 is required for the generation of pacemaker action potentials in the embryonic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ih Inhibition: A Comparative Analysis of DK-AH 269 and ZD7288
For researchers investigating the multifaceted roles of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the selection of an appropriate pharmacological inhibitor is a critical decision that profoundly influences experimental outcomes. The "funny" current (If) in the heart and its neuronal counterpart, the hyperpolarization-activated current (Ih), are instrumental in processes ranging from cardiac pacemaking to neuronal excitability and synaptic plasticity.[1] Two of the most prominent tools used to dissect these functions are DK-AH 269 (also known as Cilobradine) and ZD7288.
This guide provides an in-depth, objective comparison of these two inhibitors. Moving beyond a simple catalog of features, we will explore the nuances of their mechanisms, selectivity, and potential pitfalls, supported by experimental data. Our goal is to equip you, the researcher, with the necessary insights to make a well-informed choice tailored to your specific experimental context.
The Target: Understanding the Ih Current and HCN Channels
The Ih current is a depolarizing inward current carried by sodium (Na+) and potassium (K+) ions, uniquely activated by membrane hyperpolarization.[] This current is the molecular correlate of the four HCN channel isoforms (HCN1-4), which assemble into tetramers to form the ion channel pore.[1][] These isoforms exhibit distinct expression patterns and biophysical properties, such as activation kinetics and modulation by cyclic adenosine monophosphate (cAMP), which contributes to their diverse physiological roles.[1] The blockade of these channels is a primary strategy for understanding their function.
Caption: Canonical activation pathway of the Ih current mediated by HCN channels.
Mechanism of Action: A Tale of Two Blockers
Both this compound and ZD7288 are classified as pore blockers, with evidence suggesting they share similar binding sites within the channel.[] They must traverse the cell membrane to access their binding site from the intracellular side. This intracellular action is a crucial experimental consideration, as the onset of the block is not instantaneous upon bath application and its washout can be slow and incomplete.[3][4]
ZD7288 exhibits a pronounced use-dependent and state-dependent block. This means its ability to block the channel is significantly enhanced when the channel is in the open state.[4] Experiments using inside-out patches have shown that ZD7288 can become "trapped" within the channel pore when it closes, which accounts for the slow and often irreversible nature of the block observed in whole-cell recordings.[3][4]
This compound (Cilobradine) also functions as an open-channel blocker. Studies have shown that it not only reduces the Ih current density but also modifies the channel's gating properties. For instance, in pituitary tumor (GH3) cells, this compound was found to slow the activation time constant of Ih and shift the steady-state activation curve to more hyperpolarized potentials, meaning a stronger hyperpolarization is required to open the channel in the presence of the drug.[5][6]
Head-to-Head Comparison: Potency, Selectivity, and Off-Target Effects
The utility of a pharmacological tool is defined by its potency and selectivity. Here, a nuanced picture emerges, revealing distinct profiles for this compound and ZD7288.
| Parameter | This compound (Cilobradine) | ZD7288 |
| HCN Potency (IC50) | 0.62 µM (mouse sinoatrial node)[7][8] ~0.9-1.15 µM (hHCN1-4)[1] 3.38 µM (GH3 cells)[5][6] | 1.4 µM (hippocampal basket cells)[9] 15 µM (rat DRG neurons)[10][11] ~20-41 µM (hHCN1-4)[3] |
| HCN Isoform Selectivity | Generally considered non-selective, with similar IC50 values across HCN1, HCN2, HCN3, and HCN4 isoforms.[1] | Widely considered non-selective among the four known HCN isoforms.[3][12][13] |
| Primary Off-Target Concerns | Delayed-rectifier K+ current (IK(DR)) with an IC50 of ~3.5 µM .[5][14] | Voltage-gated Na+ channels (Nav) with an IC50 of 1.17 µM .[10][11] |
| Other Reported Off-Targets | Peak Na+ current (INa) appears resistant.[8] | T-type Ca2+ channels, but only at high concentrations (IC50 > 50-100 µM).[11][12][15] |
Key Insights from the Data:
-
Potency: this compound is generally more potent in blocking HCN channels than ZD7288, with reported IC50 values often in the sub-micromolar to low micromolar range, compared to the mid-micromolar range for ZD7288.[1][5][7]
-
HCN Isoform Selectivity: Neither compound offers significant selectivity between the four HCN isoforms.[1][3] Researchers seeking to isolate the function of a specific isoform must rely on genetic models or newly developed selective compounds.[16]
-
The Selectivity Dilemma: This is the most critical point of comparison.
-
ZD7288's primary liability is its potent inhibition of voltage-gated sodium channels. In dorsal root ganglion (DRG) neurons, ZD7288 blocks Na+ currents more potently (IC50 ≈ 1.17 µM) than it blocks Ih (IC50 ≈ 15 µM).[11][17] This finding fundamentally challenges the interpretation of any study using ZD7288 as the sole evidence for HCN channel involvement, especially in neuronal preparations where Na+ channels are critical for excitability.
-
This compound's main off-target effect is on delayed-rectifier potassium currents (IK(DR)) , with an IC50 (≈ 3.5 µM) that overlaps with concentrations used to achieve a full Ih block.[5][14] This can be a significant confound in studies of neuronal firing patterns and cardiac repolarization. However, it appears to spare voltage-gated Na+ channels, which may be a distinct advantage over ZD7288 in certain contexts.[8]
-
Practical Guidance for Experimental Design
Your choice of inhibitor should be guided by the specific question you are asking and the biological system you are using.
Caption: Decision-making workflow for selecting an Ih inhibitor.
-
When studying neuronal excitability, synaptic transmission, or pain: The potent Na+ channel blockade by ZD7288 is a major concern.[11] this compound, which spares Na+ channels, would be the more prudent initial choice.[8] However, its effects on IK(DR) must be considered if action potential repolarization is a key variable.
-
When studying cardiac pacemaking: Both drugs were initially developed as bradycardic agents.[7][11] this compound is more potent.[7] However, the proarrhythmic properties of this compound at higher concentrations, potentially linked to its IK(DR) blockade, must be acknowledged.[5][7]
Experimental Protocol: Comparative Analysis of Ih Inhibition via Whole-Cell Patch-Clamp
This protocol provides a framework for directly comparing the efficacy and kinetics of this compound and ZD7288 in a neuronal or cardiac cell line expressing HCN channels.
1. Preparation of Solutions
-
Rationale: The composition of intracellular and extracellular solutions is designed to isolate the Ih current. The external solution is Ca2+-free to block Ca2+ currents and contains Ba2+ and Cs+ to block K+ channels. The internal solution contains K+ as the primary charge carrier for Ih.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, 1 BaCl2, 1 CsCl. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 K-Aspartate, 10 NaCl, 1 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH.
-
Drug Stocks: Prepare 10 mM stock solutions of this compound and ZD7288 in dH2O or DMSO. Store at -20°C. Final dilutions should be made fresh daily.
2. Electrophysiological Recording
-
Rationale: The voltage-clamp protocol is designed to elicit and measure the Ih current. The holding potential is set at a level where HCN channels are mostly closed. The hyperpolarizing steps activate the channels, allowing measurement of the current amplitude and activation kinetics.
-
Technique: Whole-cell voltage-clamp.
-
Apparatus: Patch-clamp amplifier, digitizer, and data acquisition software.
-
Procedure:
-
Establish a stable whole-cell recording with a seal resistance >1 GΩ and access resistance <20 MΩ.
-
Hold the cell at -60 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments) for 1-2 seconds each. This will establish a baseline current-voltage (I-V) relationship.[3][11]
-
Return to the holding potential of -60 mV for at least 5 seconds between steps.
-
3. Drug Application and Data Acquisition
-
Rationale: A cumulative dose-response protocol is efficient but requires confirmation that a steady-state block is achieved at each concentration. Given the slow onset of these intracellular blockers, a 3-5 minute perfusion time is recommended.
-
Procedure:
-
Perfuse the cell with the control extracellular solution and record a stable baseline Ih using the voltage protocol described above.
-
Begin perfusion with the lowest concentration of the first inhibitor (e.g., 0.1 µM this compound).
-
Wait 3-5 minutes for the drug effect to reach a steady state. Repeat the voltage-clamp protocol.
-
Increase the drug concentration in a cumulative fashion (e.g., 0.3 µM, 1 µM, 3 µM, 10 µM), allowing 3-5 minutes for equilibration at each concentration and recording the I-V family.
-
Wash out the drug with the control solution (note: washout may be incomplete).
-
Repeat the entire procedure for the second inhibitor on a different set of cells.
-
4. Data Analysis
-
Measure Current Amplitude: For each voltage step, measure the steady-state current amplitude at the end of the hyperpolarizing pulse.
-
Calculate Percent Inhibition: For each concentration, calculate the percentage of current blocked relative to the baseline control at a strongly activating voltage (e.g., -120 mV).
-
% Inhibition = (1 - (I_drug / I_control)) * 100
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the dose-response curve with the Hill equation to determine the IC50 value and Hill coefficient for each compound.[11]
Caption: Experimental workflow for patch-clamp analysis of Ih inhibitors.
Conclusion
The choice between this compound and ZD7288 is not a matter of one being definitively "better" but of which is more appropriate for the experimental question at hand. This compound offers higher potency for HCN channels and crucially spares voltage-gated Na+ channels, making it a safer choice for many neurophysiological applications. However, its inhibitory effect on IK(DR) requires careful consideration.
ZD7288, while a valuable tool, must be used with extreme caution due to its potent off-target blockade of Na+ channels, which can easily lead to misinterpretation of data. For any experiment relying on these compounds, the inclusion of rigorous controls—including dose-response curves, confirmation with a structurally different blocker, and specific tests for off-target effects in the system of interest—is not just recommended; it is essential for scientific integrity.
References
- 1. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 11. Is ZD7288 a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 13. The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
A Comparative Analysis of Cilobradine and Other Bradycardiac Agents: A Guide for Researchers
This guide provides an in-depth comparative analysis of Cilobradine and other prominent bradycardiac agents for researchers, scientists, and drug development professionals. Moving beyond a simple product-to-product comparison, we will delve into the mechanistic nuances, present supporting experimental data, and provide detailed protocols to empower your research and development endeavors.
The Rationale for Selective Heart Rate Reduction: The "Funny" Current
The quest for effective and safe bradycardiac agents is intrinsically linked to the modulation of the sinoatrial node's pacemaker activity. A key player in this intricate process is the "funny" current (If), a mixed sodium-potassium inward current that drives the spontaneous diastolic depolarization of pacemaker cells, thereby regulating heart rate.[1] This current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[2] There are four known isoforms of HCN channels (HCN1-4), with HCN4 being the predominant isoform in the sinoatrial node.[2][3] The unique voltage-gating and cyclic nucleotide-modulatory properties of HCN channels make them a prime target for the development of specific heart rate-lowering drugs.[2]
Mechanism of Action: A Tale of Channel Blockers
The primary bradycardiac agents discussed in this guide exert their effects through distinct mechanisms of action, which dictates their efficacy and safety profiles.
If Channel Inhibitors: The "Bradines"
Cilobradine, Ivabradine, and Zatebradine belong to a class of drugs often referred to as "bradines," which directly inhibit the If current by blocking HCN channels.[1][4] This targeted action allows for a reduction in heart rate without significantly affecting other cardiovascular parameters such as myocardial contractility or blood pressure.[5]
-
Cilobradine, Ivabradine, and Zatebradine are known to be non-selective blockers of HCN isoforms, inhibiting HCN1, HCN2, HCN3, and HCN4 with similar potency.[1] This lack of isoform selectivity is thought to be responsible for certain side effects, such as the visual disturbances (phosphenes) reported with Ivabradine, which are attributed to the blockade of HCN1 channels in the retina.[1]
Beta-Adrenergic Receptor Antagonists (Beta-Blockers)
Beta-blockers, such as propranolol and metoprolol, represent a more traditional class of bradycardiac agents. Their primary mechanism involves the competitive inhibition of beta-adrenergic receptors, thereby antagonizing the effects of catecholamines (epinephrine and norepinephrine) on the heart. This leads to a decrease in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and blood pressure.
Non-Dihydropyridine Calcium Channel Blockers
Non-dihydropyridine calcium channel blockers, like verapamil and diltiazem, reduce heart rate by inhibiting the influx of calcium ions into the cells of the sinoatrial and atrioventricular nodes. This slows the rate of depolarization and conduction of the cardiac impulse.
Comparative Efficacy: An In-Vitro Perspective
The potency of If channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against different HCN channel isoforms. The following table summarizes a selection of peer-reviewed IC50 values for Cilobradine, Ivabradine, and Zatebradine.
| Agent | HCN1 (μM) | HCN2 (μM) | HCN3 (μM) | HCN4 (μM) | Source |
| Cilobradine | Not specified | 3.38 | Not specified | Not specified | [6] |
| Ivabradine | 0.94 | Not specified | Not specified | 2.0 | [7] |
| Not specified | Not specified | Not specified | 0.5 | [2] | |
| 2.1 | 8.2 | Not specified | 46.3 | [1] | |
| Zatebradine | 1.83 | 2.21 | 1.90 | 1.88 | [2] |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Experimental Protocols: A Practical Guide
To facilitate your research, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of bradycardiac agents.
In-Vitro Evaluation of HCN Channel Blockade using Whole-Cell Patch Clamp
This protocol is designed to measure the inhibitory effect of a compound on HCN channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the desired HCN isoform.
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgATP, 0.3 NaGTP, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Culture HEK293 cells expressing the target HCN isoform on glass coverslips.
-
Prepare the external and internal solutions and filter them.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit HCN currents. A typical protocol involves holding the cell at a depolarized potential (e.g., -40 mV) and then applying hyperpolarizing steps of varying voltages (e.g., from -50 mV to -140 mV in 10 mV increments).[8]
-
Record baseline HCN currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record HCN currents in the presence of the compound.
-
Wash out the compound and record recovery currents.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.
In-Vivo Evaluation of Bradycardic Effects using Telemetry in Rodents
This protocol outlines the measurement of heart rate in conscious, freely moving rodents using implantable telemetry devices.
Materials:
-
Implantable telemetry transmitters.
-
Receivers and data acquisition system.
-
Surgical instruments for implantation.
-
Anesthesia machine and anesthetics (e.g., isoflurane).
-
Analgesics for post-operative care.
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week.
-
Surgically implant the telemetry transmitter according to the manufacturer's instructions. This typically involves a subcutaneous or intraperitoneal placement of the transmitter body and positioning of the leads to record a clear ECG signal.[9]
-
Allow the animals to recover from surgery for at least one week.
-
Record baseline heart rate and ECG for a 24-hour period.
-
Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continuously record heart rate and ECG for a defined period post-dosing.[10]
-
Analyze the telemetry data to determine the magnitude and duration of the bradycardic effect.
Cardiovascular Safety Pharmacology: Beyond Heart Rate
A critical aspect of drug development is the assessment of cardiovascular safety. Bradycardiac agents must be evaluated for their potential off-target effects.
Key Safety Parameters
-
Blood Pressure: While If inhibitors are designed to have minimal impact on blood pressure, it is a crucial parameter to monitor.[5]
-
Myocardial Contractility: A key advantage of If inhibitors is their lack of negative inotropic effects, which should be confirmed in preclinical studies.[5]
-
QT Interval: Prolongation of the QT interval can be a marker for proarrhythmic risk and must be carefully assessed.[11]
In-Vivo Cardiovascular Safety Assessment in a Canine Model
The conscious, telemetered dog is a standard model for cardiovascular safety pharmacology studies.
Procedure:
-
Surgically implant telemetry devices in dogs to monitor ECG, blood pressure, and other hemodynamic parameters.
-
After a recovery period, record baseline cardiovascular data.
-
Administer the test compound at multiple dose levels.
-
Continuously monitor cardiovascular parameters for at least 24 hours post-dose.[12]
-
Analyze the data for any significant changes in heart rate, blood pressure, ECG intervals (including QT), and other relevant parameters.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, we provide the following diagrams created using the DOT language.
Signaling Pathway of If Current Modulation
Caption: Modulation of the If current by the autonomic nervous system and pharmacological agents.
Experimental Workflow for In-Vitro Compound Screening
Caption: A typical workflow for screening HCN channel inhibitors using the patch-clamp technique.
Concluding Remarks
The development of selective bradycardiac agents, particularly If channel inhibitors like Cilobradine, represents a significant advancement in cardiovascular pharmacology. Their targeted mechanism of action offers the potential for effective heart rate reduction with a favorable safety profile. However, a thorough understanding of their comparative efficacy, isoform selectivity, and potential off-target effects is crucial for their successful development and clinical application. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and evolving field.
References
-
Bucchi, A., et al. (2013). HCN Channels in the Heart. Comprehensive Physiology, 3(4), 1365-1402. [Link]
-
Sartiani, L., et al. (2013). New Therapeutic Targets in Cardiology: Heart Failure and Arrhythmia: HCN Channels. Circulation: Arrhythmia and Electrophysiology, 6(3), 654-663. [Link]
-
Romanelli, M. N., et al. (2016). HCN Channels Modulators: The Need for Selectivity. Current Topics in Medicinal Chemistry, 16(16), 1764-1791. [Link]
-
Lecchi, M., et al. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLoS One, 8(1), e53132. [Link]
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2413. [Link]
-
Paliwal, N., et al. (2020). Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications. Journal of Basic and Clinical Physiology and Pharmacology, 31(5), 20190326. [Link]
-
Bucchi, A., et al. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. Journal of Physiology, 572(Pt 2), 335-346. [Link]
-
Schoenmakers, M., et al. (2018). Measuring Heart Rate in Freely Moving Mice. Journal of Visualized Experiments, (136), 57588. [Link]
-
ResearchGate. (n.d.). The safety effect of Ivabradine. [Link]
-
Ho, J. C., et al. (2012). Heart Rate and Electrocardiography Monitoring in Mice. Journal of Visualized Experiments, (63), e3920. [Link]
-
Chen, X., et al. (2018). Identification and characterization of a series of novel HCN channel inhibitors. Scientific Reports, 8(1), 15201. [Link]
-
Al-Abdouh, A., et al. (2023). Assessment of safety profile of ivabradine in real-world scenario using FDA adverse event reporting system database. Expert Opinion on Drug Safety, 22(10), 1019-1027. [Link]
-
Thollon, C., et al. (1994). Effect of a bradycardic agent on the isolated blood-perfused canine heart. Journal of Cardiovascular Pharmacology, 24(3), 455-462. [Link]
-
protocols.io. (2018). Whole Cell Patch Clamp Protocol. [Link]
-
Decher, N., et al. (2010). Safety and efficacy of oral ivabradine as a heart rate-reducing agent in patients undergoing CT coronary angiography. Journal of Cardiovascular Computed Tomography, 4(6), 409-415. [Link]
-
JoVE. (2014). A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts. [Link]
-
Li, T., et al. (2024). Long-term safety and efficacy of ivabradine after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study. Annals of Translational Medicine, 12(10), 285. [Link]
-
UCL Discovery. (n.d.). Protocol for recording Ih in neurons. [Link]
-
Schwabe, K., et al. (2020). Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models. Frontiers in Neuroscience, 14, 591925. [Link]
-
Graphviz. (n.d.). Examples. [Link]
-
ResearchGate. (n.d.). Exploring HCN channels as novel drug targets. [Link]
-
Vivotecnia. (n.d.). Cardiovascular Safety Pharmacology Studies. [Link]
-
Shah, M. M. (n.d.). Protocol for recording Ih in neurons. UCL Discovery. [Link]
-
MacDonald Lab. (2020). Whole-cell patch clamp. [Link]
-
Prior, H., et al. (2018). Semi-mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities. British Journal of Pharmacology, 175(11), 2046-2060. [Link]
-
Shin, K. S., et al. (2004). Probing the bradycardic drug binding receptor of HCN-encoded pacemaker channels. Journal of General Physiology, 123(1), 35-49. [Link]
-
Schwabe, K., et al. (2020). Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models. Frontiers in Neuroscience, 14, 591925. [Link]
-
DevTools daily. (n.d.). Free Graphviz / Dot online editor. [Link]
-
GitHub. (n.d.). Graphviz DOT rendering and animated transitions using D3. [Link]
-
YouTube. (n.d.). Dot Language Graphviz. [Link]
-
Wong, S., et al. (2016). Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection. International Journal of Pharmaceutics, 512(1-2), 146-155. [Link]
-
Graphviz. (n.d.). DOT Language. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
REPROCELL. (2022, August 3). The ultimate guide to non-animal cardiovascular safety pharmacology. [Link]
-
Yan, M., et al. (2014). Comparison of effects of ivabradine versus carvedilol in murine model with the Coxsackievirus B3-induced viral myocarditis. PLoS One, 9(4), e94851. [Link]
-
GraphViz Examples and Tutorial. (n.d.). Simple Graph. [Link]
-
Stack Overflow. (2012, November 16). laying out a large graph with graphviz. [Link]
-
Lolicato, M., et al. (2019). Characterization of drug binding within the HCN1 channel pore. Scientific Reports, 9(1), 779. [Link]
-
Frommeyer, G., et al. (2021). Ivabradine: pre-clinical and clinical evidence in the setting of ventricular arrhythmias. Europace, 23(11), 1735-1744. [Link]
-
Mulder, P., et al. (2004). Preclinical Results With I(f) Current Inhibition by Ivabradine. Drugs, 64 Suppl 2, 11-18. [Link]
-
Li, H., et al. (2022). Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine. Nature Communications, 13(1), 3850. [Link]
-
Mulder, P., et al. (2004). Preclinical Results with If Current Inhibition by Ivabradine. Drugs, 64(2_suppl), 11-18. [Link]
Sources
- 1. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of a bradycardic agent on the isolated blood-perfused canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical results with I(f) current inhibition by ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models [frontiersin.org]
- 11. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 12. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of DK-AH 269's Anti-Cancer Effects in Diverse Cell Line Panels
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a cross-validation study of the compound DK-AH 269 (also known as Cilobradine) across various cancer cell lines. We will delve into the scientific rationale, present detailed experimental protocols, and offer a template for data interpretation and comparison with alternative compounds.
Introduction: Unveiling the Potential of this compound in Oncology
This compound is a known blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2] These channels are voltage-gated cation channels that play a crucial role in regulating cellular excitability, particularly in cardiac and neuronal tissues.[3] While this compound's primary application has been in cardiovascular research due to its bradycardic effects, emerging evidence suggests a potential role for HCN channels in cancer biology.
Several studies have indicated that certain HCN isoforms, such as HCN2 and HCN3, are overexpressed in various cancers, including breast cancer, and their expression levels may correlate with poorer patient survival.[4][5] The modulation of ion channels can disrupt cellular homeostasis, leading to apoptosis and cell cycle arrest.[5] Notably, another HCN channel blocker, Ivabradine, has demonstrated anti-proliferative and pro-apoptotic effects in preclinical cancer models, including triple-negative breast cancer.[5][6][7] This provides a strong rationale for investigating whether this compound, a fellow HCN channel inhibitor, may exert similar anti-cancer effects across a spectrum of cancer cell lines.
This guide will outline a systematic approach to validate the potential anti-neoplastic activities of this compound, providing a robust framework for its preclinical evaluation.
Experimental Design: A Multi-faceted Approach to Cross-Validation
A successful cross-validation study hinges on a well-conceived experimental design. We propose a multi-pronged strategy to assess the efficacy of this compound, incorporating a diverse panel of cell lines and relevant comparator compounds.
Cell Line Selection
To ensure the broad applicability of the findings, it is crucial to select a panel of cell lines representing different cancer types. This allows for the assessment of this compound's efficacy in various genetic and phenotypic contexts. We recommend a panel that includes, but is not limited to:
-
Breast Cancer:
-
MCF-7 (Estrogen receptor-positive)
-
MDA-MB-231 (Triple-negative)
-
SK-BR-3 (HER2-positive)
-
-
Lung Cancer:
-
A549 (Non-small cell lung carcinoma)
-
H460 (Large cell lung carcinoma)
-
-
Colon Cancer:
-
HCT116 (Colorectal carcinoma)
-
HT-29 (Colorectal adenocarcinoma)
-
Comparator Compounds
To contextualize the effects of this compound, it is essential to include comparator compounds. These should include:
-
Another HCN Channel Blocker: Ivabradine can be used to determine if the observed effects are a class effect of HCN channel inhibition.[5][6][7]
-
Standard-of-Care Chemotherapeutic Agents: These provide a benchmark for the potency of this compound.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the cross-validation study.
Caption: Proposed experimental workflow for cross-validation.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][21][22][23][24]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, Ivabradine, and standard chemotherapeutic agents in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][25][26][27]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and comparator compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[28][29][30][31]
Protocol:
-
Cell Treatment: Treat cells with this compound and comparator compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative IC50 Values (µM) of this compound and Comparator Compounds
| Cell Line | This compound | Ivabradine | Doxorubicin | Paclitaxel | Cisplatin | 5-Fluorouracil | Oxaliplatin |
| MCF-7 | Data | Data | Data | Data | - | - | - |
| MDA-MB-231 | Data | Data | Data | Data | - | - | - |
| SK-BR-3 | Data | Data | Data | Data | - | - | - |
| A549 | Data | Data | - | Data | Data | - | - |
| H460 | Data | Data | - | Data | Data | - | - |
| HCT116 | Data | Data | - | - | - | Data | Data |
| HT-29 | Data | Data | - | - | - | Data | Data |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment (IC50) | % Apoptotic Cells (Annexin V+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle | Data | Data | Data | Data |
| This compound | Data | Data | Data | Data | |
| MDA-MB-231 | Vehicle | Data | Data | Data | Data |
| This compound | Data | Data | Data | Data | |
| A549 | Vehicle | Data | Data | Data | Data |
| This compound | Data | Data | Data | Data | |
| HCT116 | Vehicle | Data | Data | Data | Data |
| This compound | Data | Data | Data | Data |
Mechanistic Insights: The Role of HCN Channels in Cancer
The proposed anti-cancer effects of this compound are likely mediated through the blockade of HCN channels. The following diagram illustrates the putative mechanism.
Caption: Putative mechanism of this compound's anti-cancer effects.
Conclusion
This guide provides a comprehensive framework for the cross-validation of this compound's effects in different cancer cell lines. By following the outlined experimental design and protocols, researchers can generate robust and comparable data to evaluate the potential of this HCN channel blocker as a novel anti-cancer agent. The findings from such a study will be instrumental in guiding future preclinical and clinical development of this compound and other compounds targeting ion channels in oncology.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. The Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels: from Biophysics to Pharmacology of a Unique Family of Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperpolarization-activated cyclic nucleotide-gated gene signatures and poor clinical outcome of cancer patient - Phan - Translational Cancer Research [tcr.amegroups.org]
- 5. Repurposing hyperpolarization‐activated cyclic nucleotide‐gated channels as a novel therapy for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI [bci.org.au]
- 9. cancer.ca [cancer.ca]
- 10. Chemotherapy for breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 11. breastcancer.org [breastcancer.org]
- 12. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 13. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 14. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 15. cityofhope.org [cityofhope.org]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. Adjuvant Chemotherapy for Stage III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 19. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 20. cancerresearchuk.org [cancerresearchuk.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. broadpharm.com [broadpharm.com]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. kumc.edu [kumc.edu]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. vet.cornell.edu [vet.cornell.edu]
- 31. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Analysis of DK-AH 269 (Cilobradine) and Other Modulators of the Delayed Rectifier Potassium Current (IK(DR))
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of DK-AH 269, also known as Cilobradine, and its inhibitory effects on the delayed rectifier potassium current (IK(DR)). It compares its activity with other known modulators of this critical ion channel, offering experimental data and protocols to support further research and development.
Introduction to the Delayed Rectifier Potassium Current (IK(DR))
The delayed rectifier potassium current (IK(DR)) is a crucial component in the repolarization phase of the action potential in many excitable cells, including neurons and cardiac myocytes.[1][2][3] This outward potassium current is responsible for restoring the resting membrane potential after depolarization, thereby regulating firing frequency and action potential duration.[2] IK(DR) is comprised of two main components: a rapid component (IKr) and a slow component (IKs), each with distinct kinetics and pharmacology.[1][3] Dysregulation of IK(DR) has been implicated in various pathological conditions, including cardiac arrhythmias and neurological disorders, making it a significant target for therapeutic intervention.[2]
This compound (Cilobradine): A Profile
This compound, or Cilobradine, is a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with an IC50 of 0.62 µM in mouse sinoatrial node cells.[4][5] While primarily known for its effects on HCN channels and its consequent bradycardic properties, recent studies have revealed its inhibitory action on IK(DR).[4][6][7] This dual activity suggests a more complex pharmacological profile for this compound than previously understood.
A key study demonstrated that this compound suppresses IK(DR) in pituitary tumor (GH3) cells and heart-derived H9c2 cells.[4][6][7] The inhibitory effect was concentration-dependent, with an effective IC50 of 3.54 µM for the late component of IK(DR).[4][6][7] Notably, this compound not only reduced the amplitude of the current but also accelerated its inactivation time course.[4][6][7] This is in contrast to other HCN channel blockers like ivabradine and zatebradine, which only mildly suppressed IK(DR) amplitude without significantly altering the inactivation kinetics in H9c2 cells.[4][6] Furthermore, the study showed that this compound's effect on IK(DR) was distinct from its lack of effect on the peak Na+ current (INa) during brief depolarization.[6][7]
Comparative Analysis of IK(DR) Inhibitors
The following table summarizes the inhibitory effects of this compound and other compounds on IK(DR), providing a basis for comparison.
| Compound | Target(s) | Cell Type | IC50 / Effective Concentration | Key Findings on IK(DR) | Reference |
| This compound (Cilobradine) | HCN channels, IK(DR) | Pituitary tumor (GH3) cells, Heart-derived H9c2 cells | IC50 = 3.54 µM (late IK(DR)) | Suppresses current amplitude and accelerates inactivation. | [4][6][7] |
| Ivabradine | HCN channels | Heart-derived H9c2 cells | 3 µM | Mildly suppresses IK(DR) amplitude with no significant change in inactivation. | [4][6] |
| Zatebradine | HCN channels | Heart-derived H9c2 cells | 3 µM | Mildly suppresses IK(DR) amplitude with no significant change in inactivation. | [4][6] |
| 4-Aminopyridine (4-AP) | Voltage-gated K+ channels | Various (e.g., neurons) | Micromolar range | Broad-spectrum blocker of voltage-gated K+ channels, including IK(DR). | [8] |
| Chromanol 293B | IKs | Dog ventricular myocytes | 10 µM | Selective blocker of the slow component of the delayed rectifier current (IKs). | [3] |
| E-4031 | IKr | Dog ventricular myocytes | 1 µM | Selective blocker of the rapid component of the delayed rectifier current (IKr). | [3] |
Mechanism of Action and Signaling Pathways
The precise mechanism by which this compound inhibits IK(DR) is not yet fully elucidated. However, the observed acceleration of the inactivation time course suggests a potential interaction with the channel's gating machinery.[4][6][7] This could involve direct binding to the channel protein or modulation through an intracellular signaling pathway.
Below is a diagram illustrating the proposed dual inhibitory action of this compound on both HCN channels and IK(DR).
Caption: Proposed dual mechanism of this compound.
Experimental Protocols: Whole-Cell Patch-Clamp Recording of IK(DR)
The following is a generalized protocol for measuring IK(DR) and assessing the inhibitory effects of a compound like this compound using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Culture cells (e.g., GH3 or H9c2) on glass coverslips.
-
Prior to recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To block other currents, tetrodotoxin (1 µM) and CdCl2 (0.5 mM) can be added to block Na+ and Ca2+ currents, respectively.
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 3 Mg-ATP, 0.1 Na2-GTP (pH adjusted to 7.2 with KOH).
3. Electrophysiological Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -50 mV.
4. Voltage-Clamp Protocol for IK(DR):
-
To elicit IK(DR), apply depolarizing voltage steps from the holding potential to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 1 second.
-
Return the potential to -50 mV between pulses to allow for recovery.
5. Drug Application:
-
Record baseline IK(DR) currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate (typically 3-5 minutes).
-
Record IK(DR) in the presence of the compound.
-
To test for reversibility, wash out the drug with the control external solution.
6. Data Analysis:
-
Measure the peak and steady-state (late) current amplitudes at each test potential.
-
Construct current-voltage (I-V) relationship curves.
-
Calculate the percentage of inhibition by comparing the current amplitudes before and after drug application.
-
To determine the IC50, test a range of drug concentrations and fit the concentration-response data to a Hill equation.
-
Analyze the inactivation kinetics by fitting the decay phase of the current traces to an exponential function.
Caption: Whole-cell patch-clamp experimental workflow.
Conclusion
The available evidence demonstrates that this compound (Cilobradine) is not only an HCN channel blocker but also an effective inhibitor of the delayed rectifier potassium current, IK(DR).[4][6][7] Its ability to suppress current amplitude and accelerate inactivation distinguishes it from other HCN inhibitors like ivabradine and zatebradine.[4][6] This dual-action profile warrants further investigation to fully understand its physiological and potential therapeutic implications. The provided experimental framework offers a robust starting point for researchers aiming to explore the effects of this compound and other compounds on IK(DR).
References
-
Wu, S. N., et al. (2020). Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. International Journal of Molecular Sciences, 21(7), 2416. [Link]
-
Varró, A., et al. (1999). Concomitant Block of the Rapid (I(Kr)) and Slow (I(Ks)) Components of the Delayed Rectifier Potassium Current is Associated With Additional Drug Effects on Lengthening of Cardiac Repolarization. Journal of Cardiovascular Pharmacology and Therapeutics, 4(3), 143-150. [Link]
-
Noble, D., & Tsien, R. W. (2009). Delayed-rectifier potassium currents and the control of cardiac repolarization: Noble and Tsien 40 years after. The Journal of Physiology, 587(Pt 10), 2167–2172. [Link]
-
Varró, A., et al. (2000). The role of the delayed rectifier component IKs in dog ventricular muscle and Purkinje fibre repolarization. The Journal of Physiology, 523(Pt 1), 67–81. [Link]
-
Hsu, C.-H., et al. (2023). Targeting Ion Channels and Purkinje Neuron Intrinsic Membrane Excitability as a Therapeutic Strategy for Cerebellar Ataxia. International Journal of Molecular Sciences, 24(12), 9987. [Link]
Sources
- 1. Concomitant Block of the Rapid (I(Kr)) and Slow (I(Ks)) Components of the Delayed Rectifier Potassium Current is Associated With Additional Drug Effects on Lengthening of Cardiac Repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed-rectifier potassium currents and the control of cardiac repolarization: Noble and Tsien 40 years after - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the delayed rectifier component IKs in dog ventricular muscle and Purkinje fibre repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Ion Channels and Purkinje Neuron Intrinsic Membrane Excitability as a Therapeutic Strategy for Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Novel HCN Channel Blocker DK-AH 269
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery, the therapeutic index (TI) stands as a critical measure of a drug's safety profile, quantifying the window between its therapeutic efficacy and toxic effects.[1][2][3] A favorable TI is a key determinant for the progression of a compound through the development pipeline. This guide provides a comparative evaluation of the therapeutic index of DK-AH 269 (also known as Cilobradine), a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, benchmarked against other compounds where relevant data is available.[4][5]
Introduction to this compound and the Importance of Therapeutic Index
This compound, or Cilobradine, is an investigational compound that selectively blocks HCN channels.[4][5] These channels are crucial in regulating pacemaker activity in both the heart and nervous system. By inhibiting these channels, this compound can effectively reduce the heart rate, presenting a potential therapeutic avenue for conditions such as inappropriate sinus tachycardia and other cardiac rhythm disorders.[4][5]
The therapeutic index is fundamentally a ratio comparing the dose of a drug that produces a toxic effect to the dose that elicits the desired therapeutic response.[1][2][6] In preclinical settings, this is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50), or in vitro as the ratio of the median cytotoxic concentration (CC50) to the median inhibitory concentration (IC50).[2] A wide therapeutic window is highly desirable, as it indicates a greater margin of safety for clinical use.[1][6][7] Drugs with a narrow therapeutic index require careful dose titration and patient monitoring to avoid adverse events.[1][7][8][9][10]
Mechanism of Action: HCN Channel Inhibition
HCN channels are unique voltage-gated ion channels that are activated by hyperpolarization of the cell membrane. They conduct an inward sodium and potassium current, often referred to as the "funny" current (If) in the heart, which is instrumental in initiating the diastolic depolarization phase of the sinoatrial node, the heart's natural pacemaker.
The therapeutic rationale for using an HCN channel blocker like this compound is to slow this spontaneous depolarization, thereby reducing the heart rate. This targeted mechanism offers a specific approach to heart rate modulation without affecting other aspects of cardiac function, such as contractility or blood pressure, to the same extent as other classes of drugs like beta-blockers or calcium channel blockers.
Caption: Simplified pathway of HCN channel action and its inhibition.
Methodology for Therapeutic Index Determination
A comprehensive evaluation of a compound's therapeutic index involves a battery of preclinical in vitro and in vivo studies.[11][12][13][14] These experiments are designed to quantify both the efficacy and the toxicity of the drug candidate.
Experimental Workflow for TI Evaluation
The process of determining the therapeutic index is a multi-step endeavor that integrates data from various experimental models. The following diagram outlines a typical workflow.
Caption: Workflow for determining the therapeutic index of a compound.
In Vitro Efficacy Assessment: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the IC50 is determined by measuring its ability to block the HCN channel current.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Utilize a stable cell line expressing the target HCN isoform (e.g., HCN4, prevalent in the sinoatrial node).
-
Cell Preparation: Plate cells onto glass coverslips for electrophysiological recording.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The whole-cell configuration is established to measure ionic currents across the entire cell membrane.
-
Current Elicitation: Apply a hyperpolarizing voltage step from a holding potential to activate the HCN channels and record the resulting current.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak current at each concentration and plot a dose-response curve. The IC50 value is calculated by fitting the data to a logistical equation.
In Vitro Cytotoxicity Assessment: CC50 Determination
The half-maximal cytotoxic concentration (CC50) is the concentration of a compound that results in the death of 50% of the cells in a culture. This is a crucial measure of a drug's potential for causing cellular damage.
Protocol: MTT Assay
-
Cell Culture: Plate a relevant cell line (e.g., a cardiac cell line like H9c2 or a standard line like HEK293) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[15][16][17][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified ethanol solution) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the CC50 value.
Comparative Data Analysis
| Compound | Target | IC50 (µM) | ED50 (mg/kg) | Notes |
| This compound (Cilobradine) | HCN Channels | 0.62 (mouse sinoatrial node cells)[4][5] | 1.2 (heart rate reduction in mice)[4][5] | Proarrhythmic properties noted at concentrations higher than 5 mg/kg.[4] |
| Ivabradine | HCN Channels | ~2-3 | ~1.3 | A clinically approved HCN channel blocker. |
Note: Data for comparator compounds are sourced from various public domain studies and may have been determined under different experimental conditions.
Based on the available data, this compound demonstrates potent inhibition of HCN channels with an IC50 of 0.62 µM.[4][5] Its in vivo efficacy in reducing heart rate is also significant, with an ED50 of 1.2 mg/kg in mice.[4][5]
A direct calculation of the therapeutic index requires toxicity data (LD50 or CC50). While a specific LD50 is not provided in the readily available literature, proarrhythmic effects were noted at doses above 5 mg/kg, suggesting a potential for cardiac toxicity at higher concentrations.[4] This highlights a relatively narrow window between the effective dose and a dose that may induce adverse cardiac events.
For a more complete picture, let's consider a hypothetical in vitro therapeutic index. If we assume a hypothetical CC50 value derived from standard cytotoxicity screening (e.g., a CC50 > 30 µM, which is a common threshold for considering a compound non-cytotoxic in early screening), the in vitro TI would be:
-
Hypothetical In Vitro TI = CC50 / IC50 = >30 µM / 0.62 µM = >48.4
This hypothetical calculation suggests a favorable in vitro therapeutic window. However, the in vivo observation of proarrhythmic effects at 5 mg/kg underscores the importance of integrated preclinical safety assessments, as in vitro cytotoxicity does not always predict organ-specific or mechanism-based toxicity.[11][14]
Discussion and Future Directions
The evaluation of this compound reveals a compound with high potency for its intended target. The key challenge in its development will be navigating the therapeutic window to maximize efficacy while minimizing the risk of proarrhythmia. The observed proarrhythmic effects could be mechanism-based, resulting from excessive HCN channel blockade or off-target effects on other ion channels at higher concentrations. Indeed, studies have shown that Cilobradine can also suppress delayed-rectifier K+ currents (IK(DR)) with an IC50 of 3.54 µM, which could contribute to its pro-arrhythmic potential.[19]
Future research should focus on:
-
Comprehensive In Vivo Toxicology Studies: To determine a definitive LD50 and the maximum tolerated dose (MTD) in multiple species.
-
Cardiovascular Safety Pharmacology: In-depth studies to characterize the proarrhythmic risk, including effects on other cardiac ion channels and electrocardiogram (ECG) parameters.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between plasma concentration, heart rate reduction, and the onset of any adverse effects.
By thoroughly characterizing the therapeutic index through these integrated studies, a clearer path for the potential clinical development of this compound can be defined.
Conclusion
This compound is a potent HCN channel blocker with demonstrated efficacy in preclinical models. While a precise therapeutic index is yet to be fully elucidated due to the lack of publicly available, comprehensive toxicology data, the initial findings suggest a compound that warrants further investigation. The key to unlocking its therapeutic potential will lie in a careful and thorough characterization of its safety window, particularly concerning its cardiac safety profile. The methodologies and principles outlined in this guide provide a robust framework for such an evaluation.
References
- Predictive value of preclinical toxicology studies for platinum anticancer drugs. (n.d.). PubMed.
- What is the therapeutic index of drugs? (2025, April 30). Medical News Today.
- Setting and Implementing Standards for Narrow Therapeutic Index Drugs. (2024, February 26). FDA.
- Therapeutic Index. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Regulatory considerations for preclinical development of anticancer drugs. (1997, December 9). Cancer Chemotherapy and Pharmacology.
- Therapeutic Index: Definition & Formula. (2024, August 27). StudySmarter.
- Therapeutic index. (n.d.). Wikipedia.
- Regulatory considerations for preclinical development of anticancer drugs. (n.d.). Sign-in.
- MTT assay. (n.d.). Wikipedia.
- Preclinical toxicology of anticancer agents. (2025, August 6). ResearchGate.
- MTT assay protocol. (n.d.). Abcam.
- Mts-cell-viability-assay. (n.d.). Sigma-Aldrich.
- Understanding generic narrow therapeutic index drugs. (2022, November 1). FDA.
- The determination and interpretation of the therapeutic index in drug development. (n.d.). PubMed.
- This compound (Cilobradine, CAS Number: 186097-54-1). (n.d.). Cayman Chemical.
- Preclinical Toxicology of Anticancer Agents. (n.d.). AACR Journals.
- Narrow Therapeutic Index Drugs: FDA Experience, Views, and Operations. (2024, November 11). PubMed.
- Narrow Therapeutic Index Drugs: FDA Experience, Views, and Operations. (n.d.). Wiley Online Library.
- Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. (2020, March 31). PubMed.
- Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents. (2020, March 31). NIH.
Sources
- 1. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Narrow Therapeutic Index Drugs: FDA Experience, Views, and Operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Narrow Therapeutic Index Drugs: FDA Experience, Views, and Operations | Semantic Scholar [semanticscholar.org]
- 11. Predictive value of preclinical toxicology studies for platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulatory considerations for preclinical development of anticancer drugs | Semantic Scholar [semanticscholar.org]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Mts-cell-viability-assay | Sigma-Aldrich [sigmaaldrich.com]
- 19. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Guide to HCN Channel Blockers for Preclinical and Clinical Research
This guide offers an in-depth comparative analysis of the pharmacokinetic profiles of key Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel blockers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to provide a foundational understanding of the experimental rationale and mechanistic basis for the observed pharmacokinetic behaviors of these compounds.
Introduction: The "Funny" Current and Its Modulators
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are critical components of the electrical conduction systems in both the heart and nervous system.[1][2] Often termed "pacemaker channels," they are responsible for generating the "funny" current (If or Ih), a mixed sodium-potassium current that initiates the diastolic depolarization phase in sinoatrial node cells, thereby controlling the heart rate.[3][4] Dysregulation of HCN channels is implicated in a range of pathologies, from cardiac arrhythmias to neuropathic pain and epilepsy, making them a compelling target for therapeutic intervention.[5][6][7][8]
HCN channel blockers, such as ivabradine, zatebradine, and cilobradine, represent a class of drugs that selectively inhibit this current.[] Their primary therapeutic effect is a reduction in heart rate without impacting myocardial contractility, a significant advantage over traditional negative chronotropes like beta-blockers.[10][11] However, the clinical efficacy and safety profile of any drug are intrinsically linked to its pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes it. Understanding these parameters is paramount for designing effective preclinical studies and predicting clinical outcomes.
Mechanism of HCN Channel Function and Blockade
HCN channels are unique in that they are activated by membrane hyperpolarization.[1] Structurally, they are tetramers, with each subunit containing six transmembrane domains and a cyclic nucleotide-binding domain (CNBD) in the C-terminus, which allows for modulation by cAMP.[1][12] Most blockers, including ivabradine, are considered open-channel blockers, accessing their binding site from the cytoplasmic side of the pore when the channel is in its open state.[13][14] This use-dependent characteristic can enhance efficacy at higher heart rates.[13]
Caption: Simplified signaling pathway of HCN channel activation and inhibition.
Comparative Pharmacokinetic Profiles
The selection of an appropriate HCN blocker for a research study or clinical application depends heavily on its pharmacokinetic profile. The following tables summarize key parameters for ivabradine, zatebradine, and cilobradine, compiled from human and preclinical data.
Key Pharmacokinetic Parameters of HCN Blockers (Human Data)
| Parameter | Ivabradine | Zatebradine | Cilobradine |
| Tmax (Time to Peak) | ~1 hour (fasting)[10][15][16] | 0.5 - 3 hours[17] | Data not available |
| Cmax (Peak Concentration) | Dose-dependent[18] | 24.3 ± 6.7 ng/mL (oral)[17] | Data not available |
| Bioavailability | ~40%[15][16][19] | ~79% (absorption)[17] | Data not available |
| Half-life (t1/2) | ~2 hours (distribution), ~6 hours (effective)[10][16][19] | Data not available | Data not available |
| Plasma Protein Binding | ~70%[10][15][16] | Data not available | Data not available |
| Metabolism | Extensive, via CYP3A4[10][15][19] | Data not available | Data not available |
| Major Active Metabolite | N-desmethyl ivabradine (S 18982)[10][15][19] | Data not available | Data not available |
| Excretion | Urine and feces (metabolites)[10][19] | 48.8% renal, 43.4% fecal (oral)[17] | Data not available |
Expert Analysis and Interpretation
-
Absorption and Bioavailability: Ivabradine exhibits moderate absolute bioavailability (~40%) due to significant first-pass metabolism in the gut and liver.[15][16][19] Food can delay its absorption by about an hour but increases overall plasma exposure by 20-40%, which is why it is recommended to be taken with meals.[15][16][19] Zatebradine shows higher absorption based on renal excretion data.[17] This difference is a critical consideration for dose setting and predicting in vivo exposure levels.
-
Metabolism and Drug-Drug Interactions: Ivabradine is metabolized almost exclusively by the cytochrome P450 enzyme CYP3A4.[10][15][19] This is a crucial point of vulnerability for drug-drug interactions. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) is contraindicated as it can dangerously increase ivabradine plasma concentrations.[10][19] Conversely, CYP3A4 inducers (e.g., rifampicin, St. John's wort) can decrease its efficacy.[10][19] The major active metabolite of ivabradine, S 18982, is equipotent to the parent drug and is also a substrate for CYP3A4, contributing to the overall pharmacological effect.[10][16][19]
-
Distribution and Elimination: Ivabradine has a relatively large volume of distribution (~100 L), indicating it is well-distributed throughout the body.[15][16] Its effective half-life of approximately 6 hours supports a twice-daily dosing regimen.[10][16]
Experimental Protocol: A Guide to In Vivo Pharmacokinetic Assessment
To ensure the trustworthiness and reproducibility of pharmacokinetic data, a robust and well-validated experimental protocol is essential. The following outlines a standard methodology for a single-dose pharmacokinetic study of an HCN blocker in a preclinical rodent model.
Objective
To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a novel HCN blocker following oral (PO) and intravenous (IV) administration in mice or rats.
Materials
-
Test Compound (HCN Blocker)
-
Vehicle for solubilization (e.g., a multi-component system like DMSO, PEG400, Tween 80, and saline for poorly soluble compounds)[20]
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Dosing equipment (oral gavage needles, syringes)
-
Blood collection supplies (EDTA-coated tubes, capillaries)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Step-by-Step Methodology
-
Formulation Preparation:
-
Causality: The formulation must ensure the compound is fully solubilized to achieve accurate dosing and predictable absorption. For poorly soluble molecules, a vehicle system is necessary.[20]
-
Protocol: Weigh the required amount of the HCN blocker. Dissolve in a minimal amount of DMSO. Sequentially add PEG400 and Tween 80, vortexing between additions. Finally, add sterile saline dropwise while vortexing to reach the final desired concentration. The final formulation should be clear and stable.[20]
-
-
Animal Dosing:
-
Causality: Including both IV and PO routes allows for the determination of absolute bioavailability, a critical parameter for assessing oral drug performance.
-
Protocol: Divide animals into two groups (IV and PO). Administer the formulation via tail vein injection (IV) or oral gavage (PO) at a predetermined dose (e.g., 5 mg/kg).[21]
-
-
Serial Blood Sampling:
-
Causality: A serial bleeding protocol from the same animal reduces inter-animal variability and significantly decreases the number of animals required, aligning with the 3Rs principles (Replacement, Reduction, Refinement).[21]
-
Protocol: Collect blood samples (~50 µL) at specific time points. A typical schedule would be:
-
Collect blood from the saphenous vein into EDTA-coated tubes.
-
-
Plasma Processing and Storage:
-
Causality: Immediate processing and deep-freezing are critical to prevent degradation of the analyte and ensure sample integrity.
-
Protocol: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.[20] Carefully collect the supernatant (plasma) and store at -80°C until analysis.[20]
-
-
Bioanalysis by LC-MS/MS:
-
Causality: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[20]
-
Protocol:
-
Sample Preparation: Perform protein precipitation by adding cold acetonitrile (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet proteins.[20]
-
Analysis: Inject the supernatant onto the LC-MS/MS system. Develop a specific method to separate the parent drug and any known metabolites from endogenous plasma components and quantify them based on a standard curve.
-
-
Workflow Visualization
Sources
- 1. HCN channel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. HCN Channels and Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacemaker current - Wikipedia [en.wikipedia.org]
- 5. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spcare.bmj.com [spcare.bmj.com]
- 7. Updates on HCN Channels in the Heart: Function, Dysfunction and Pharmacology | Bentham Science [benthamscience.com]
- 8. HCN Channel as Therapeutic Targets for Heart Failure and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. scispace.com [scispace.com]
- 13. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Zatebradine: pharmacokinetics of a novel heart-rate-lowering agent after intravenous infusion and oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. drugs.com [drugs.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
Assessing the long-term effects of DK-AH 269 versus other channel blockers
An In-Depth Comparative Guide to the Long-Term Effects of HCN Channel Blockers: Cilobradine (DK-AH 269) vs. Ivabradine and Zatebradine
This guide provides a detailed comparison of the long-term effects of Cilobradine (also known as this compound), Ivabradine, and Zatebradine, three key blockers of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer insights into the nuanced differences in their mechanism, efficacy, and long-term safety profiles.
Introduction: The Role of HCN Channels in Cardiac and Neuronal Pacemaking
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are critical to the generation of rhythmic activity in both the heart and the central nervous system[1]. These channels, often referred to as "pacemaker channels," are responsible for the "funny" current (If) in the sinoatrial node of the heart, which is a key determinant of heart rate[1][2]. There are four known isoforms of HCN channels (HCN1-4), each with distinct tissue distribution and biophysical properties[1]. The blockade of these channels, particularly the HCN4 isoform predominant in the sinoatrial node, offers a therapeutic strategy for reducing heart rate in certain cardiovascular conditions[3].
Cilobradine (this compound), Ivabradine, and Zatebradine are structurally related compounds that function as HCN channel blockers[1][4]. While Ivabradine is the only agent in this class approved for clinical use in specific heart failure and angina patient populations, all three have been subjects of scientific investigation[2][3]. A critical aspect of their long-term clinical utility and safety is their selectivity for the HCN4 isoform. As research has shown, these "bradine" compounds are not selective for the HCN4 isoform and block the other three isoforms with similar potency[4][5]. This lack of isoform selectivity is believed to be responsible for some of the observed side effects, such as the visual disturbances known as phosphenes, which are attributed to the blockade of HCN1 channels in the retina[5][6].
This guide will delve into the comparative long-term effects of these three HCN channel blockers, drawing upon available data and outlining the experimental methodologies required for a thorough assessment.
Comparative Analysis of HCN Channel Blockers
Mechanism of Action and Isoform Selectivity
Cilobradine, Ivabradine, and Zatebradine share a common mechanism of action: the blockade of HCN channels, leading to a reduction in the pacemaker current and a consequent decrease in heart rate[1]. However, subtle differences in their interaction with the channel isoforms and other ion channels can lead to variations in their long-term effects.
Preclinical studies have demonstrated that all three compounds lack significant selectivity for the HCN4 isoform, exhibiting similar potency in blocking all four HCN channel subtypes[4][5]. This non-selective profile is a key consideration for long-term administration, as the blockade of HCN channels in non-cardiac tissues, such as the brain and retina, can lead to off-target effects[5].
One study investigated the effects of these three compounds on delayed-rectifier potassium currents (IK(DR)) in cardiac H9c2 cells. It was found that while Cilobradine suppressed the IK(DR), the addition of Ivabradine or Zatebradine resulted in a milder lowering of the IK(DR) amplitude with no significant change in the inactivation time course of the current. This suggests that Cilobradine may have more pronounced off-target effects on other cardiac ion channels compared to Ivabradine and Zatebradine.
Long-Term Efficacy and Safety: A Data-Driven Comparison
Direct long-term comparative clinical trials of Cilobradine, Ivabradine, and Zatebradine are not available. However, extensive long-term data exists for Ivabradine from large clinical trials, which can serve as a benchmark for the class.
Ivabradine: The Clinical Benchmark
Long-term studies of Ivabradine have established its efficacy in reducing the risk of hospitalization for worsening heart failure in specific patient populations[3][7]. A prospective cohort study following patients for one year found that Ivabradine was effective and well-tolerated in patients with chronic heart failure, leading to improved symptoms, quality of life, and a reduction in hospitalizations[7]. Another retrospective study on patients with acute myocardial infarction complicated by heart failure showed that at a 2-year follow-up, the Ivabradine group had a reduced risk of heart failure readmission compared to a group receiving beta-blockers alone[8][9].
The long-term safety profile of Ivabradine is well-characterized. The most common side effects include:
-
Bradycardia: An excessive slowing of the heart rate is a known, on-target effect[5][6].
-
Visual Disturbances (Phosphenes): These are transient, bright flashes in the visual field, attributed to the blockade of HCN1 channels in the retina[5][6].
-
Atrial Fibrillation: An increased risk of atrial fibrillation has been observed in some patients taking Ivabradine[5][6].
The safety endpoints in the 2-year follow-up study of patients with acute myocardial infarction and heart failure showed no significant differences between the Ivabradine and beta-blocker groups in terms of recurrent myocardial infarction or rehospitalization for angina[8][9].
Cilobradine (this compound) and Zatebradine: The Preclinical Perspective
Long-term in-vivo data for Cilobradine and Zatebradine are scarce. Preclinical evidence suggests they share the same fundamental mechanism and likely a similar side-effect profile to Ivabradine due to their lack of isoform selectivity[4][5]. The observation that Cilobradine has a more pronounced effect on delayed-rectifier potassium currents in vitro compared to Ivabradine and Zatebradine warrants further investigation into its long-term cardiac safety profile, as alterations in potassium currents can be pro-arrhythmic.
A comparative study on the action potential duration in rabbit Purkinje fibers showed differing effects between Ivabradine and Zatebradine, suggesting that even with similar primary targets, their overall electrophysiological profiles may not be identical[10].
Data Summary: A Comparative Overview
| Feature | Cilobradine (this compound) | Ivabradine | Zatebradine |
| Primary Mechanism | HCN Channel Blocker | HCN Channel Blocker | HCN Channel Blocker |
| HCN Isoform Selectivity | Non-selective (similar potency for HCN1-4)[4][5] | Non-selective (similar potency for HCN1-4)[4][5] | Non-selective (similar potency for HCN1-4)[4][5] |
| Effect on IK(DR) | Suppresses current | Mildly lowers amplitude | Mildly lowers amplitude |
| Long-Term Efficacy Data | Limited preclinical data | Established in heart failure (reduced hospitalizations)[3][7] | Limited preclinical data |
| Long-Term Safety Data | Limited preclinical data | Well-characterized (bradycardia, phosphenes, atrial fibrillation)[5][6] | Limited preclinical data |
Experimental Protocols for Long-Term Comparative Assessment
To rigorously assess the long-term effects of these HCN channel blockers, a combination of in-vitro and in-vivo studies is essential.
In-Vitro Electrophysiological Assessment
Objective: To compare the potency, selectivity, and off-target effects of Cilobradine, Ivabradine, and Zatebradine on a panel of cardiac and neuronal ion channels.
Methodology:
-
Cell Culture and Transfection: Utilize HEK293 cells stably expressing human HCN1, HCN2, HCN3, and HCN4 channel isoforms.
-
Automated Patch-Clamp Electrophysiology:
-
Use a high-throughput automated patch-clamp system to record ion channel currents.
-
Apply a voltage protocol to elicit hyperpolarization-activated currents.
-
Apply increasing concentrations of Cilobradine, Ivabradine, and Zatebradine to determine the IC50 for each HCN isoform.
-
-
Off-Target Ion Channel Screening:
-
Screen the compounds against a panel of other key cardiac ion channels (e.g., hERG, NaV1.5, CaV1.2) to assess potential pro-arrhythmic risk.
-
-
Data Analysis:
-
Calculate and compare the IC50 values to determine isoform selectivity.
-
Analyze changes in channel kinetics (activation, deactivation).
-
In-Vivo Long-Term Cardiac Safety and Efficacy Study
Objective: To evaluate the long-term effects of Cilobradine, Ivabradine, and Zatebradine on cardiovascular function and safety in a relevant animal model.
Methodology:
-
Animal Model: Use a validated model of heart failure in a species with a similar cardiac electrophysiology to humans (e.g., canine, non-human primate).
-
Drug Administration: Administer the compounds daily via oral gavage for an extended period (e.g., 6-12 months). Include a vehicle control group.
-
Cardiovascular Monitoring:
-
Telemetry: Continuously monitor ECG, heart rate, and blood pressure.
-
Echocardiography: Perform periodic echocardiograms to assess cardiac structure and function (e.g., ejection fraction, ventricular dimensions).
-
-
Terminal Studies:
-
Histopathology: Examine cardiac tissue for any signs of fibrosis, hypertrophy, or other pathological changes.
-
Biomarker Analysis: Measure cardiac biomarkers (e.g., troponins, natriuretic peptides) in blood samples.
-
-
Data Analysis:
-
Compare the long-term changes in cardiovascular parameters between the treatment groups and the control group.
-
Assess the incidence of any adverse events, such as arrhythmias.
-
Visualizing the HCN Channel Blocker Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of HCN channel activation and its blockade.
Caption: Workflow for comparative assessment of HCN channel blockers.
Conclusion and Future Directions
The available evidence indicates that Cilobradine (this compound), Ivabradine, and Zatebradine are potent, non-isoform-selective HCN channel blockers. While long-term clinical data for Ivabradine have established its therapeutic niche and safety profile, a significant data gap exists for Cilobradine and Zatebradine. Preclinical findings suggest potential differences in their off-target effects, particularly concerning other cardiac ion channels, which could have implications for their long-term cardiac safety.
For drug development professionals and researchers, the key takeaway is the critical need for direct, long-term comparative studies. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fully elucidate the comparative long-term effects of these compounds. Future research should also focus on the development of isoform-selective HCN channel blockers, which could offer a more targeted therapeutic approach with an improved safety profile.
References
- 1. Advances in Cardiovascular Pharmacotherapy. II. Ivabradine, an Inhibitor of the Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I f inhibition with ivabradine : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term treatment with ivabradine over 12months in patients with chronic heart failure in clinical practice: Effect on symptoms, quality of life and hospitalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term safety and efficacy of ivabradine after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term safety and efficacy of ivabradine after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of DK-AH 269 (Cilobradine)
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of DK-AH 269, also known as Cilobradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in research.[1][2][3][4][5][6][7][8][][10][11] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
The following procedures are grounded in the principles of chemical safety and hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]
Understanding the Compound: Hazard Assessment of this compound
Key Characteristics:
-
Chemical Name: Cilobradine hydrochloride[4]
-
Known Activity: HCN channel blocker, affecting cardiac and neuronal electrical activity.[1][4][8][10]
-
Physical Form: Typically a solid, crystalline powder.[3]
Inferred Hazards:
Given its biological activity, this compound should be handled as a potentially bioactive and toxic compound. While not classified as an acutely hazardous "P-listed" waste by the EPA, it must be treated as a hazardous chemical waste due to its pharmacological effects. Ingestion, inhalation, or skin contact could have unintended physiological consequences. Therefore, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be disposed of as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization of the powder, a NIOSH-approved respirator (e.g., N95) should be used.[3]
Segregation and Collection: The Foundation of Proper Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Never mix this compound waste with non-hazardous trash or other incompatible chemical waste streams.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solutions or a sturdy, sealable bag for solid waste).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound (Cilobradine)". The label should also include the date when the first waste was added to the container.
-
Solid Waste Collection:
-
Carefully sweep any residual this compound powder using a dedicated brush and dustpan.
-
Place contaminated items such as weighing paper, pipette tips, and gloves directly into the designated solid hazardous waste container.
-
-
Liquid Waste Collection:
-
Collect all aqueous and solvent solutions containing this compound in a designated liquid hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Empty Containers: The original container of this compound, even if "empty," will contain residual amounts of the chemical. This container must also be disposed of as hazardous waste. Do not rinse the container and pour the rinsate down the drain.
On-site Storage: Maintaining a Safe Environment
The temporary storage of this compound waste within the laboratory must be handled with care to prevent spills, leaks, or exposure.
-
Storage Location: Store the sealed hazardous waste container in a designated, secure area, away from general laboratory traffic. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Ensure the waste container is always sealed when not in use. Regularly inspect the container for any signs of degradation or leakage.
Final Disposal: Professional Handling
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the waste.
Workflow for Final Disposal:
Data Summary for Disposal Planning
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Bioactive nature of the compound. |
| PPE | Safety Goggles, Gloves, Lab Coat | Prevents skin and eye contact. |
| Waste Container | Labeled, Sealed, Compatible Material | Ensures safe containment and clear identification. |
| Segregation | Dedicated container for this compound waste | Prevents dangerous chemical reactions and cross-contamination. |
| On-site Storage | Secure area, secondary containment | Minimizes risk of spills and unauthorized access. |
| Final Disposal | Via Institutional EHS and Licensed Vendor | Ensures regulatory compliance and environmental protection. |
Causality in Protocol: Why These Steps Matter
The procedures outlined in this guide are not arbitrary. Each step is a critical node in a system designed to mitigate risk.
-
Segregation at the Source: The immediate segregation of this compound waste prevents the accidental mixing with other chemicals, which could lead to dangerous reactions or the costly process of identifying and separating mixed hazardous waste.
-
Secure and Labeled Storage: Proper storage and labeling are mandated by regulations like the EPA's Resource Conservation and Recovery Act (RCRA).[12] This ensures that the waste is clearly identified, preventing accidental misuse and providing essential information for emergency responders and waste disposal personnel.
-
Professional Disposal: The high-temperature incineration of chemical waste by a licensed facility is the most effective method for destroying organic compounds like this compound, ensuring they are not released into the environment.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within your research endeavors. This protocol serves as a self-validating system, ensuring that from the moment this compound waste is generated to its final destruction, every step is accounted for and handled with the utmost care.
References
-
This compound - Cayman Chemical - Cambridge Bioscience. [Link]
-
OSHA Compliance For Laboratories - US Bio-Clean. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]
-
Safe Laboratory Hazardous Waste Disposal Tips - Environmental Marketing Services. [Link]
-
What are HCN channels blockers and how do they work? - Patsnap Synapse. [Link]
-
HCN Channel Blocker Library - Otava Chemicals. [Link]
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. epa.gov [epa.gov]
- 3. needle.tube [needle.tube]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. epa.gov [epa.gov]
- 6. apexbt.com [apexbt.com]
- 7. Cilobradine hydrochloride | HCN Channel | TargetMol [targetmol.com]
- 8. What are HCN channels blockers and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HCN Channel Blocker Library [otavachemicals.com]
- 12. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
Mastering Safety: A Researcher's Guide to Handling DK-AH 269 (Cilobradine)
Executive Summary
This guide provides a comprehensive operational framework for the safe handling, use, and disposal of DK-AH 269, also known as Cilobradine. As a potent, biologically active compound, this compound demands meticulous adherence to safety protocols to mitigate risks of exposure. This document moves beyond a simple checklist, offering a procedural and intellectual framework grounded in the Hierarchy of Controls to ensure your safety and the integrity of your research. We will detail the necessary personal protective equipment (PPE), engineering controls, and step-by-step workflows, empowering you to handle this potent compound with confidence and precision.
Hazard Profile of this compound (Cilobradine)
This compound is a potent hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, identified chemically as Cilobradine (CAS 186097-54-1).[1][2] Its primary physiological effect is to slow the heart rate by acting on the sinoatrial node.[1] Supplied as a white, crystalline solid, the principal routes of occupational exposure are inhalation of airborne powder and dermal absorption.[2][3]
Given its potent biological activity, accidental exposure could lead to unintended pharmacological effects. Therefore, it must be treated as a high-hazard substance where the primary safety goal is the prevention of any direct contact or aerosol generation.[3][4]
Table 1: Physicochemical and Identifier Data for this compound
| Property | Value | Source |
| Chemical Name | Cilobradine; (S)-(+)-7,8-Dimethoxy-3-[[1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride | [2] |
| CAS Number | 186097-54-1 | [1][2] |
| Molecular Formula | C₂₈H₃₈N₂O₅ • HCl | [1][2] |
| Molecular Weight | 519.1 g/mol | [1][2] |
| Physical Form | Crystalline Solid | [1][2] |
| Solubility | DMSO: ~3 mg/mL; Water: ~20 mg/mL; Ethanol: ~0.5 mg/mL | [1][2] |
The Hierarchy of Controls: A Foundational Safety Strategy
Before specifying PPE, it is critical to understand that PPE is the last line of defense.[5] A robust safety program is built on the NIOSH Hierarchy of Controls, which prioritizes strategies to eliminate or minimize hazards at their source.[6][7][8][9]
Caption: The NIOSH Hierarchy of Controls, prioritizing strategies from most to least effective.
For this compound, elimination and substitution are not viable as the compound is required for research. Therefore, our focus is on robust Engineering Controls , stringent Administrative Controls , and finally, comprehensive PPE .
Mandatory PPE Protocol for this compound
A risk assessment is required for all laboratory procedures.[10][11] For this compound, the highest risk of exposure occurs when handling the neat powder.
Table 2: Required PPE for Handling this compound
| Protection Type | Task: Handling Powder (e.g., Weighing) | Task: Handling Dilute Solutions (<1 mg/mL) | Rationale & Specifications |
| Respiratory | Powered Air-Purifying Respirator (PAPR) with HEPA (P100) filter.[12] | N95 Respirator (if outside fume hood) | A PAPR provides a high protection factor against airborne particulates, crucial for potent powders.[12] An N95 is sufficient for lower-risk solution handling. |
| Eye/Face | Full-face shield worn over chemical splash goggles.[10][13] | ANSI Z87-rated safety glasses with side shields.[10] | A face shield protects against splashes and complements goggles, which seal the eye area from vapors and particulates. |
| Hand | Double-gloving: inner nitrile glove, outer chemical-resistant glove (e.g., neoprene). | Single pair of nitrile gloves. | Double-gloving provides redundancy. The outer glove should be selected based on the solvent used for cleanup. Always check manufacturer glove compatibility charts. |
| Body | Disposable, solid-front protective gown with elastic cuffs over a standard lab coat. | Standard lab coat. | A disposable gown prevents contamination of personal clothing and lab coats. Solid-front design is key for splash and powder protection. |
| Footwear | Closed-toe, non-perforated shoes. Disposable shoe covers. | Closed-toe, non-perforated shoes. | Prevents injury from dropped items and protects from spills. Shoe covers reduce tracking of contaminants out of the designated area. |
Procedural Guidance: From Receipt to Disposal
Handling potent compounds requires a cradle-to-grave approach, ensuring safety at every step.[3][4] All work with this compound powder must be performed within a designated area and inside a certified containment primary engineering control (C-PEC).
Primary Engineering Controls (C-PECs)
The selection of a C-PEC is the most critical step in mitigating exposure.
-
For Weighing/Aliquoting Powder: A ventilated balance enclosure (VBE) or a glovebox isolator is mandatory.[4][14] These systems are designed to contain powders at the source.[14][15]
-
For Solution Work: A certified chemical fume hood is required.
Workflow: Weighing and Solubilization
This workflow outlines the critical steps for safely preparing a stock solution of this compound.
Caption: Step-by-step workflow for safely weighing and solubilizing this compound.
Spill Management
In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. A spill kit containing adsorbent pads, appropriate solvents for decontamination, and hazardous waste disposal bags must be readily available. Only trained personnel with appropriate respiratory protection should perform cleanup.
Waste Disposal
All materials that have come into contact with this compound are considered hazardous pharmaceutical waste and must be disposed of accordingly.[16][17]
-
Solid Waste: Contaminated gloves, gowns, wipes, and vials must be collected in a clearly labeled, sealed hazardous waste container.[18]
-
Liquid Waste: Unused solutions and decontamination rinsate must be collected in a compatible, sealed, and labeled hazardous waste container.
-
Disposal Method: All this compound waste streams must be disposed of via high-temperature incineration through a licensed waste management provider.[16][19] Landfill disposal is not an acceptable option for potent pharmaceutical compounds.[17]
By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- NIOSH's Hierarchy of Controls. NES Inc.
- Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024).
- What Is the NIOSH Hierarchy of Controls, and How Can It Reduce Manufacturing Injuries? (2020). MSC Industrial Supply Co.
- The Hierarchy of Controls. (2022).
- The Hierarchy of Controls.
- Hierarchy of Controls. Centers for Disease Control and Prevention (CDC)
- Types of Pharmaceutical Waste and How to Dispose of Them.
- Personal Protective Equipment Requirements for Laboratories.
- Best Practices For Handling Potent APIs. (2015).
- Potent Compound Handling Operations: Exposure To APIs.
- This compound (Cilobradine, CAS Number: 186097-54-1).
- OSHA's PPE Laboratory Standards. (2022).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009).
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Institutes of Health (NIH)
- OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- USP 800 & Hazardous Drug Disposal. (2025).
- Handling of high potency drugs: process and containment.
- Containment of High-Potency Products in a GMP Environment.
- This compound ≥98% (HPLC), solid.
- Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association (AIHA)
- How to Properly Dispose of Pharmaceutical Waste in 6 Steps.
- Pharmaceutical Waste Disposal & Containers: A Complete Guide. (2025).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound = 98 HPLC, solid 186097-54-1 [sigmaaldrich.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nes-ehs.com [nes-ehs.com]
- 7. What Is the NIOSH Hierarchy of Controls, and How Can It Reduce Manufacturing Injuries? — MSC Industrial Supply [mscdirect.com]
- 8. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 9. Hierarchy of Controls [cdc.gov]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. clarionsafety.com [clarionsafety.com]
- 12. aiha.org [aiha.org]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. witpress.com [witpress.com]
- 15. naspweb.com [naspweb.com]
- 16. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 17. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 18. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 19. securewaste.net [securewaste.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
